molecular formula C7H7ClO B1581992 5-Chloro-2-methylphenol CAS No. 5306-98-9

5-Chloro-2-methylphenol

Cat. No.: B1581992
CAS No.: 5306-98-9
M. Wt: 142.58 g/mol
InChI Key: KKFPXGXMSBBNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methylphenol (5-chloro-o-cresol) can be synthesized from 5-chloro-2-methylaniline. This compound is formed as one of the hydroxylation reaction products of p-chlorotoluene.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFPXGXMSBBNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201126
Record name 5-Chloro-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5306-98-9
Record name 5-Chloro-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5306-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005306989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-methylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157349
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-o-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Chloro-2-methylphenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HC5YEV5N6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methylphenol, also known as 5-chloro-o-cresol, is a chlorinated aromatic organic compound with the CAS number 5306-98-9 .[1] It serves as a versatile intermediate in the synthesis of a variety of chemical and pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of its properties, synthesis, purification, and analytical methods, as well as a summary of the known biological effects of related chlorophenols, to support its application in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as off-white crystals.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 5306-98-9[1]
Molecular Formula C₇H₇ClO[1][2]
Molecular Weight 142.58 g/mol [2]
Appearance Off-white crystals[1]
Melting Point 72-76 °C
Boiling Point 109-112 °C at 15 mmHg; 219.2 °C at 760 mmHg
Density 1.228 g/cm³[1]
Solubility Slightly soluble in water; Soluble in ethanol, ether, and acetone.[3]
pKa No specific data found
LogP 2.6[2]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from 5-chloro-2-methylaniline (B43014) via a diazotization reaction followed by hydrolysis. The precursor, 5-chloro-2-methylaniline, can be prepared from 4-chloro-2-nitrotoluene.[3][4]

Step 1: Synthesis of 5-Chloro-2-methylaniline from 4-Chloro-2-nitrotoluene

A plausible method involves the reduction of the nitro group of 4-chloro-2-nitrotoluene. A patented method describes the use of a polysulfide in an aqueous solution with an ammonium (B1175870) salt, followed by heating and dropwise addition of 4-chloro-2-nitrotoluene.[4] The organic phase is then separated, washed, and distilled to yield 5-chloro-2-methylaniline.[4]

Step 2: Synthesis of this compound from 5-Chloro-2-methylaniline

This step involves the conversion of the amino group of 5-chloro-2-methylaniline to a hydroxyl group. A general procedure for such a transformation is as follows:

  • Diazotization: 5-chloro-2-methylaniline is dissolved in an acidic solution (e.g., sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Hydrolysis: The diazonium salt solution is then carefully heated. The diazonium group is unstable and will decompose, releasing nitrogen gas and forming the phenol.

  • Isolation and Purification: The reaction mixture is then cooled, and the product, this compound, can be isolated by extraction with an organic solvent. The crude product is then purified.

G cluster_0 Step 1: Synthesis of 5-Chloro-2-methylaniline cluster_1 Step 2: Synthesis of this compound 4-Chloro-2-nitrotoluene 4-Chloro-2-nitrotoluene Reduction Reduction 4-Chloro-2-nitrotoluene->Reduction Polysulfide, Ammonium Salt Polysulfide, Ammonium Salt Polysulfide, Ammonium Salt->Reduction 5-Chloro-2-methylaniline 5-Chloro-2-methylaniline Reduction->5-Chloro-2-methylaniline 5-Chloro-2-methylaniline_start 5-Chloro-2-methylaniline Diazotization Diazotization 5-Chloro-2-methylaniline_start->Diazotization NaNO2, H2SO4, 0-5 °C NaNO2, H2SO4, 0-5 °C NaNO2, H2SO4, 0-5 °C->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Heat (Hydrolysis) Heat (Hydrolysis) Diazonium Salt->Heat (Hydrolysis) This compound This compound Heat (Hydrolysis)->this compound

Caption: Synthetic pathway for this compound.

Purification

Recrystallization is a common and effective method for purifying solid organic compounds like this compound.

  • Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of ethyl acetate (B1210297) and hexanes are potential candidates.

  • Dissolution: The crude this compound is dissolved in the minimum amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure compound.

  • Isolation: The purified crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.

  • Drying: The crystals are dried to remove any residual solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with a small amount of formic or phosphoric acid) is a common mobile phase.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound is appropriate.

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered before injection.

Gas Chromatography (GC)

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable.

  • Carrier Gas: Helium or hydrogen is typically used.

  • Injector and Detector Temperatures: The injector and detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) are maintained at a high temperature to ensure volatilization.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the sample.

  • Sample Preparation: Samples are dissolved in a volatile organic solvent. Derivatization may be employed to improve chromatographic properties.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Crude Sample Crude Sample Dissolution Dissolution Crude Sample->Dissolution Filtration Filtration Dissolution->Filtration Prepared Sample Prepared Sample Filtration->Prepared Sample HPLC HPLC Prepared Sample->HPLC GC GC Prepared Sample->GC Chromatogram Chromatogram HPLC->Chromatogram GC->Chromatogram Quantification Quantification Chromatogram->Quantification Purity Assessment Purity Assessment Chromatogram->Purity Assessment

Caption: General analytical workflow for this compound.

Biological Activity and Toxicological Profile

While specific signaling pathways for this compound are not well-documented, the biological activities of chlorophenols as a class have been studied.

  • Toxicity: Chlorophenols are known to be toxic, with increasing chlorination generally leading to increased toxicity.[5] The liver, central nervous system, and reproductive system are identified as primary targets of chlorophenol toxicity.[6]

  • Mechanism of Action: It has been suggested that higher chlorinated phenols may interfere with oxidative phosphorylation, a critical cellular process for energy production.[5] This disruption of cellular metabolism can lead to the observed toxic effects. The convulsant action of some lower chlorinated phenols is thought to be associated with the undissociated molecule.[5]

Due to its role as a synthetic intermediate, direct human exposure is limited to occupational settings. However, the potential for environmental release and subsequent exposure necessitates an understanding of its toxicological profile.

Applications in Drug Development and Research

This compound is a valuable building block in organic synthesis.[1] Its utility in drug development lies in its ability to be incorporated into more complex molecules with potential therapeutic activities. It is used in the synthesis of various pharmaceutical and agrochemical agents.[1] Researchers can utilize this compound to explore structure-activity relationships of novel therapeutic candidates by introducing the chloro and methyl substituted phenyl moiety.

Conclusion

This compound is a key chemical intermediate with well-defined physical and chemical properties. While detailed experimental protocols for its synthesis and analysis are not always directly available for this specific compound, established methods for structurally similar molecules provide a strong foundation for laboratory work. The toxicological profile of chlorophenols highlights the need for careful handling and containment. For researchers in drug development and other scientific fields, this compound offers a valuable scaffold for the synthesis of novel compounds.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-Chloro-o-cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-o-cresol, systematically named 5-chloro-2-methylphenol, is a chlorinated aromatic organic compound. With the chemical formula C₇H₇ClO, it presents as a solid at room temperature, typically in the form of white to light yellow or light orange powder or crystals.[1] This halogenated phenol (B47542) serves as a valuable intermediate in various chemical syntheses. This guide provides a comprehensive overview of its core physical and chemical characteristics, supported by available data and general experimental methodologies.

Physical Properties

The physical characteristics of 5-Chloro-o-cresol are fundamental to its handling, application in synthesis, and purification. A summary of its key physical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₇ClO[2][3]
Molecular Weight 142.58 g/mol [2][3]
Appearance White to light yellow to light orange powder or crystal[1]
Melting Point 72-76 °C[2][4]
Boiling Point 219.2 °C at 760 mmHg[2]
Density 1.228 g/cm³[2]
Refractive Index 1.565[2]
LogP (Octanol-Water Partition Coefficient) 2.63[5]

Chemical Properties

The chemical behavior of 5-Chloro-o-cresol is dictated by the interplay of its hydroxyl, chloro, and methyl functional groups on the aromatic ring.

Acid-Base Properties: As a phenol, 5-Chloro-o-cresol is weakly acidic. A predicted pKa value for this compound is approximately 9.35.

Solubility: While specific quantitative data for the solubility of 5-Chloro-o-cresol in various solvents is not readily available, its structural characteristics as a chlorinated phenol suggest it is sparingly soluble in water and more soluble in organic solvents.

Reactivity: Chlorocresols, as a class of compounds, exhibit certain reactivity patterns. They are generally incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents. Furthermore, they have been reported to corrode steel, brass, copper, and copper alloys.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of 5-Chloro-o-cresol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 5-Chloro-o-cresol was not found, data for the isomeric 2-chloro-5-methylphenol (B42318) in DMSO-d₆ is available and presented below. Given the nomenclature, it is highly probable that this represents the same compound.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ) ppm Multiplicity Integration Assignment
9.94 s 1H -OH
7.13-7.16 m 1H Ar-H
6.80 s 1H Ar-H
6.57 d (J = 8.0 Hz) 1H Ar-H

| 2.34 | s | 3H | -CH₃ |

¹³C NMR (100 MHz, DMSO-d₆): [6]

Chemical Shift (δ) ppm Assignment
152.71 C-OH
137.49 C-Cl
129.33 Ar-C
120.65 Ar-C
117.18 Ar-C
116.68 Ar-C

| 20.49 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of 5-Chloro-o-cresol provides information about its functional groups. The NIST WebBook provides a gas-phase IR spectrum for this compound.[7] Key expected absorptions include:

  • O-H stretch: A broad band characteristic of phenols.

  • C-H stretch (aromatic and alkyl): Peaks typically appearing just above and below 3000 cm⁻¹.

  • C=C stretch (aromatic): Absorptions in the 1400-1600 cm⁻¹ region.

  • C-O stretch: A strong band in the fingerprint region.

  • C-Cl stretch: Typically found in the lower frequency region of the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry data from the NIST database for 5-Chloro-o-cresol indicates the following major peaks in its GC-MS analysis:[3]

m/zRelative IntensityPossible Fragment
107Top Peak[M - Cl]⁺
1423rd HighestMolecular Ion [M]⁺
772nd Highest[C₆H₅]⁺

Experimental Protocols

While specific experimental protocols for the determination of all physical and chemical properties of 5-Chloro-o-cresol are not detailed in the available literature, the following sections outline the general methodologies that would be employed for such characterizations.

Workflow for Property Determination

G cluster_physical Physical Property Determination cluster_chemical Chemical Property Determination cluster_spectroscopic Spectroscopic Analysis MeltingPoint Melting Point Determination (Capillary Method) BoilingPoint Boiling Point Determination (Distillation/Thiele Tube) Density Density Measurement (Pycnometer/Hydrometer) Solubility Solubility Assessment (Visual/Spectroscopic) pKa pKa Determination (Potentiometric Titration) LogP LogP Measurement (Shake-Flask/HPLC) NMR NMR Spectroscopy (¹H and ¹³C) IR IR Spectroscopy (FTIR) MS Mass Spectrometry (GC-MS) Sample Pure 5-Chloro-o-cresol Sample Sample->MeltingPoint Sample->BoilingPoint Sample->Density Sample->Solubility Sample->pKa Sample->LogP Sample->NMR Sample->IR Sample->MS

Caption: General workflow for the determination of physicochemical properties of 5-Chloro-o-cresol.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid 5-Chloro-o-cresol transitions to a liquid.

Methodology:

  • A small, dry sample of 5-Chloro-o-cresol is finely powdered and packed into a thin-walled capillary tube to a height of a few millimeters.

  • The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of 5-Chloro-o-cresol.

Methodology:

  • A small amount of the purified 5-Chloro-o-cresol is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • The NMR tube is placed in the NMR spectrometer.

  • For ¹H NMR, a proton spectrum is acquired. The chemical shifts, integration, and multiplicity of the signals are analyzed.

  • For ¹³C NMR, a carbon spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts of these signals are then analyzed.

Logical Relationship of Functional Groups to Spectroscopic Signatures

G cluster_structure 5-Chloro-o-cresol Structure cluster_spectra Spectroscopic Signatures OH Hydroxyl (-OH) HNMR_OH ¹H NMR: Broad singlet (exchangeable proton) OH->HNMR_OH IR_OH IR: Broad O-H stretch OH->IR_OH CH3 Methyl (-CH₃) HNMR_CH3 ¹H NMR: Singlet (~2.3 ppm) CH3->HNMR_CH3 CNMR_CH3 ¹³C NMR: Aliphatic C signal CH3->CNMR_CH3 ArRing Aromatic Ring HNMR_Ar ¹H NMR: Multiplets in aromatic region ArRing->HNMR_Ar CNMR_Ar ¹³C NMR: Multiple signals in aromatic region ArRing->CNMR_Ar IR_Ar IR: C=C stretches ArRing->IR_Ar MS_Frag MS: Characteristic fragmentation pattern ArRing->MS_Frag Cl Chloro (-Cl) Cl->MS_Frag

Caption: Relationship between functional groups of 5-Chloro-o-cresol and their expected spectroscopic signals.

Conclusion

This technical guide provides a consolidated source of information on the physical and chemical characteristics of 5-Chloro-o-cresol. The tabulated data and outlined experimental methodologies offer a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work. Further research to obtain more precise quantitative data for properties such as solubility and to detail specific fragmentation pathways in mass spectrometry would further enhance the understanding of this versatile chemical intermediate.

References

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-methylphenol, a valuable intermediate in the pharmaceutical and fine chemical industries. Due to the limited availability of detailed protocols for the direct hydroxylation of p-chlorotoluene, this document focuses on the more established and reliable method of synthesis via the diazotization of 5-chloro-2-methylaniline (B43014). Potential direct hydroxylation routes are also discussed as emerging but less-documented methodologies.

Introduction

This compound, also known as 5-chloro-o-cresol, is a substituted phenol (B47542) with applications in the synthesis of various target molecules. While it is a known hydroxylation product of p-chlorotoluene, established industrial and laboratory-scale synthesis predominantly relies on the conversion of 5-chloro-2-methylaniline. This guide will provide a detailed experimental protocol for this well-documented route and explore the theoretical basis and challenges of direct hydroxylation methods.

Primary Synthesis Route: Diazotization of 5-Chloro-2-methylaniline

The most common and well-established method for the preparation of this compound is the diazotization of 5-chloro-2-methylaniline, followed by the hydrolysis of the resulting diazonium salt. This multi-step process offers a reliable pathway with generally good yields.

Signaling Pathway and Reaction Mechanism

The overall transformation involves two key stages: the formation of a diazonium salt from the precursor aniline (B41778) and its subsequent decomposition in the presence of water to yield the desired phenol.

Diazotization and Hydrolysis Diazotization and Hydrolysis of 5-Chloro-2-methylaniline cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis 5-CMA 5-Chloro-2-methylaniline Diazonium_Salt 5-Chloro-2-methylbenzenediazonium Chloride 5-CMA->Diazonium_Salt 0-5 °C NaNO2_HCl NaNO2, aq. HCl NaNO2_HCl->Diazonium_Salt H2O_Heat H2O, Heat (e.g., H2SO4/H2O) Product This compound Diazonium_Salt->Product H2O_Heat->Product N2_gas N2 (gas)

Figure 1: Overall reaction pathway for the synthesis of this compound from 5-chloro-2-methylaniline.
Experimental Protocol

This protocol is a generalized procedure based on established methods for the diazotization of anilines and subsequent hydrolysis.

Materials and Reagents:

  • 5-chloro-2-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Urea (B33335) (optional, to quench excess nitrous acid)

  • Distilled Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

  • Organic Solvent for extraction (e.g., Diethyl ether, Dichloromethane)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Potassium iodide-starch paper

Procedure:

  • Preparation of the Aniline Salt:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 5-chloro-2-methylaniline (1.0 eq).

    • Add a mixture of water and concentrated hydrochloric acid (approx. 3.0 eq of HCl).

    • Stir the mixture. The aniline hydrochloride salt may precipitate as a fine slurry.

    • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • Diazotization:

    • Prepare a solution of sodium nitrite (1.05 eq) in distilled water. Cool this solution in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the vigorously stirred aniline salt suspension over 30-45 minutes.

    • Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

    • After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

    • Check for the presence of a slight excess of nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount more of the nitrite solution. If desired, a small amount of urea can be added to quench any significant excess of nitrous acid.

  • Hydrolysis of the Diazonium Salt:

    • In a separate flask suitable for heating, prepare a solution of dilute sulfuric acid (e.g., 1:1 v/v H₂SO₄ to water). Heat this solution to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to manage the effervescence.

    • After the addition is complete, continue to heat the mixture (e.g., by steam distillation or reflux) until the evolution of nitrogen ceases, to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The crude this compound may separate as an oil or solid.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (B109758) (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate or dilute sodium carbonate solution to remove any acidic impurities.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

    • The crude this compound can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent (e.g., hexane (B92381) or petroleum ether).

Data Presentation
ParameterValue/RangeNotes
Reactants
5-chloro-2-methylaniline1.0 eqStarting material.
Sodium Nitrite (NaNO₂)1.0-1.1 eqDiazotizing agent.
Hydrochloric Acid (HCl)2.5-3.5 eqTo form the aniline salt and generate nitrous acid.
Sulfuric Acid (H₂SO₄)Used in excess for hydrolysisCatalyzes the hydrolysis of the diazonium salt.
Reaction Conditions
Diazotization Temperature0-5 °CCritical for the stability of the diazonium salt.
Hydrolysis Temperature>100 °C (boiling)To ensure the decomposition of the diazonium salt.
Yield 70-85%Typical reported yields for similar reactions.

Direct Hydroxylation of p-Chlorotoluene: An Overview

The direct hydroxylation of an aromatic C-H bond on p-chlorotoluene to introduce a hydroxyl group is a highly desirable but challenging transformation. The primary difficulties lie in controlling the regioselectivity (directing the hydroxyl group to the position ortho to the methyl group and meta to the chloro group) and preventing over-oxidation to quinones and other byproducts.

Potential Methodologies

Several methods have been explored for the hydroxylation of aromatic compounds and could theoretically be applied to p-chlorotoluene.

3.1.1. Fenton's Reagent

Fenton's chemistry involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). These radicals can then attack the aromatic ring.

Fenton_Hydroxylation Fenton's Reagent Hydroxylation of p-Chlorotoluene p-Chlorotoluene p-Chlorotoluene Product_Mix Mixture of Isomeric Chlorocresols p-Chlorotoluene->Product_Mix •OH attack Fenton FeSO4 + H2O2 Radical •OH (Hydroxyl Radical) Fenton->Radical Byproducts Over-oxidation Products Product_Mix->Byproducts Further oxidation

Figure 2: Conceptual workflow for the hydroxylation of p-chlorotoluene using Fenton's reagent.

A general experimental setup would involve the slow addition of hydrogen peroxide to a solution of p-chlorotoluene and a ferrous salt (e.g., ferrous sulfate) in an acidic aqueous medium.

ParameterGeneral ConditionsNotes
Reactants
p-ChlorotolueneSubstrate-
Ferrous Sulfate (FeSO₄)Catalytic amount-
Hydrogen Peroxide (H₂O₂)1-2 eqOxidant.
Reaction Conditions
pH2-4Optimal for Fenton's reaction.
TemperatureRoom Temperature to 50°CReaction is exothermic.
Challenges
SelectivityLowHydroxyl radical is highly reactive and non-selective, leading to a mixture of isomers.
YieldVariable, often lowOver-oxidation to byproducts is a significant issue.

3.1.2. Biomimetic and Biocatalytic Hydroxylation

Cytochrome P450 enzymes are known to catalyze the hydroxylation of aromatic compounds with high regio- and stereoselectivity. While using the enzyme directly can be complex, biomimetic systems using iron-porphyrin complexes as catalysts offer a promising alternative. These systems aim to mimic the active site of cytochrome P450.

The reaction typically involves an iron-porphyrin catalyst, the substrate (p-chlorotoluene), and an oxygen source, often a peroxide.

Biomimetic_Hydroxylation Biomimetic Hydroxylation Workflow Substrate p-Chlorotoluene Product This compound Substrate->Product Hydroxylation Catalyst Iron-Porphyrin Complex Active_Species High-Valent Iron-Oxo Species Catalyst->Active_Species Oxidant Oxygen Donor (e.g., H2O2) Oxidant->Active_Species

Figure 3: Conceptual workflow for biomimetic hydroxylation.

While research in this area is ongoing, specific, high-yield protocols for the hydroxylation of p-chlorotoluene to this compound are not yet widely established in the literature. The development of a robust and selective catalyst remains a key challenge.

Conclusion

The synthesis of this compound is most reliably achieved through the diazotization of 5-chloro-2-methylaniline followed by hydrolysis. This method, while involving multiple steps, is well-understood and generally provides good yields. Direct hydroxylation of p-chlorotoluene presents an attractive, more atom-economical alternative. However, challenges in controlling selectivity and preventing over-oxidation currently limit its practical application. Future research into selective catalysts, particularly in the field of biomimetic chemistry, may lead to the development of viable direct hydroxylation protocols. For professionals in drug development and chemical synthesis, the diazotization route remains the recommended and most dependable method for obtaining this compound.

solubility of 5-Chloro-2-methylphenol in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Chloro-2-methylphenol (CAS No: 5306-98-9), a key intermediate in the synthesis of various chemical and pharmaceutical compounds. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound, also known as 5-chloro-o-cresol, is an aromatic organic compound with the chemical formula C₇H₇ClO.[1][2] It appears as off-white crystals and serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][3] Understanding its solubility in various solvents is critical for its application in reaction chemistry, formulation development, and environmental fate assessment.

Solubility of this compound

Aqueous Solubility

Direct quantitative data for the aqueous solubility of this compound could not be found in the reviewed literature. For the related isomer, 2-Chloro-5-methylphenol, the water solubility is reported to be 1.2 g/L at 25°C.[4][5]

Organic Solvent Solubility

Specific quantitative solubility data for this compound in organic solvents is also sparse. However, qualitative descriptions for its isomers are available and are summarized in the table below. Dimethyl Sulfoxide (DMSO) is known as a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[6]

Table 1: Solubility Data for Isomers of Chloro-2-methylphenol

IsomerCAS No.SolventTemperature (°C)Solubility
2-Chloro-5-methylphenol615-74-7Water251.2 g/L
2-Chloro-5-methylphenol615-74-7EthanolNot SpecifiedVery Soluble[7]
4-Chloro-2-methylphenol1570-64-5WaterNot SpecifiedInsoluble[8]
4-Chloro-2-isopropyl-5-methylphenol89-68-9EthanolNot SpecifiedSoluble (0.5 g/10 mL)

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The OECD Test Guideline 105 for Water Solubility outlines standardized methods such as the flask method and the column elution method.[9][10][11] The following is a generalized protocol based on the widely used shake-flask method, suitable for determining the solubility of this compound in water and organic solvents.

Principle of the Shake-Flask Method

An excess amount of the solid this compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of this compound in the clear supernatant is determined using a suitable analytical method.[12][13]

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO)

  • Thermostatically controlled shaker or water bath

  • Glass flasks with stoppers

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Experimental Procedure
  • Preparation: Add an excess amount of this compound to a series of glass flasks. The excess is crucial to ensure that a saturated solution is formed.

  • Equilibration: Add a known volume of the chosen solvent to each flask. Seal the flasks and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the flasks for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[11]

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the constant temperature to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, the samples should be centrifuged.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining solid particles, pass the solution through a syringe filter into a clean vial.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the saturated sample solution using a validated analytical method, such as HPLC or GC, to determine the concentration of the analyte.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated sample. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A Add excess this compound to flask B Add known volume of solvent A->B C Seal and agitate at constant temperature (e.g., 24-48 hours) B->C D Allow solid to settle C->D E Centrifuge to separate phases D->E F Filter supernatant E->F G Quantify concentration (e.g., by HPLC or GC) F->G

Caption: Workflow for solubility determination via the shake-flask method.

References

Spectroscopic Profile of 5-Chloro-2-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-methylphenol (CAS No: 5306-98-9), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₇ClO, with a molecular weight of 142.58 g/mol .[1] The spectroscopic data presented below provides critical information for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
9.94SingletOH
7.13-7.16MultipletAr-H
6.80SingletAr-H
6.57DoubletAr-H
2.34SingletCH₃
Solvent: DMSO-d₆, Instrument Frequency: 400MHz.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
152.71C-OH
137.49C-CH₃
129.33Ar-C
120.65Ar-C
117.18Ar-C
116.68Ar-C
20.49CH₃
Solvent: DMSO-d₆, Instrument Frequency: 100MHz.[2]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The major absorption bands in the IR spectrum of this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Interpretation
3550 - 3230 (broad)O-H stretch (due to hydrogen bonding)
3100 - 3000Aromatic C-H stretch
1600 - 1440Aromatic C=C ring stretch
1410 - 1310C-O stretch
1230 - 1140C-O stretch
~800C-Cl stretch
Note: The exact positions of the peaks can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
142Molecular ion [M]⁺
107[M-Cl]⁺
77[C₆H₅]⁺
The presence of the chlorine isotope (³⁷Cl) will result in an [M+2]⁺ peak at m/z 144 with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 5-10 mg) was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width was set to encompass all proton signals.

  • ¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to ensure accurate integration.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of this compound was ground with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound was prepared in a suitable volatile solvent such as dichloromethane (B109758) or methanol.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source was used.

  • Gas Chromatography: The sample was injected into the GC, where it was vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature was programmed to ensure good separation of the analyte from any impurities.

  • Mass Spectrometry: As the compound eluted from the GC column, it entered the mass spectrometer, where it was ionized by a beam of electrons (typically at 70 eV). The resulting ions were then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Final Analysis Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Multiplicity NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

electrophilic aromatic substitution reactivity of 5-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of 5-Chloro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactivity of this compound (CAS 5306-98-9).[1] While direct quantitative experimental data for this specific isomer is limited in publicly available literature, this document extrapolates its reactivity based on well-established principles of organic chemistry and data from analogous compounds. The reactivity of the aromatic ring is governed by the interplay of three substituents: a strongly activating ortho,para-directing hydroxyl group, a weakly activating ortho,para-directing methyl group, and a deactivating but ortho,para-directing chloro group. Our analysis predicts that electrophilic attack will be directed primarily to the C4 (para to hydroxyl) and C6 (ortho to hydroxyl) positions, with the C4 position being the most favored site. This guide provides predicted outcomes and representative experimental protocols for key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation.

Introduction to this compound

This compound, also known as 5-chloro-o-cresol, is a substituted aromatic compound with the molecular formula C₇H₇ClO.[1] It presents as an off-white crystalline solid with a melting point of 72-76 °C.[2] Its structure is foundational for more complex molecules, and it serves as an intermediate in the synthesis of various organic compounds, including dichlorotoluquinones and other fine chemicals.[2][3] Understanding its reactivity towards electrophiles is crucial for its effective utilization in synthetic chemistry and drug development.

Core Principles of Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class in which an electrophile replaces a hydrogen atom on an aromatic ring. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] The rate and regioselectivity of the reaction are profoundly influenced by the electronic and steric properties of the substituents already present on the ring.[4]

Substituent Effects on this compound

The reactivity of this compound is a composite of the effects of its three substituents:

  • Hydroxyl (-OH) Group (at C1): This is a strongly activating group.[4] Through its powerful +R (resonance) effect, it donates electron density into the π-system of the ring, significantly stabilizing the arenium ion intermediate.[5] This makes the ring much more reactive than benzene (B151609) and strongly directs incoming electrophiles to the ortho and para positions.[5]

  • Methyl (-CH₃) Group (at C2): This is a weakly activating group that donates electron density through inductive effects and hyperconjugation.[6] It also directs incoming electrophiles to the ortho and para positions.

  • Chloro (-Cl) Group (at C5): Halogens are a unique class of substituents. They are deactivating overall due to their strong -I (inductive) electron-withdrawing effect, which lowers the ring's nucleophilicity. However, they are ortho,para-directing because their lone pairs can be donated via a +R (resonance) effect to stabilize the carbocation intermediate when the attack occurs at the ortho or para positions.[5]

Predicted Reactivity and Regioselectivity

The directing effects of the three substituents on this compound determine the position of substitution. The hierarchy of activating strength is -OH >> -CH₃ > -Cl. Therefore, the hydroxyl group exerts the dominant directing influence.

  • Positions relative to -OH: C2 (ortho, blocked), C4 (para, available), C6 (ortho, available).

  • Positions relative to -CH₃: C3 (ortho, available), C5 (para, blocked).

  • Positions relative to -Cl: C4 (ortho, available), C6 (ortho, available).

Analysis of Potential Substitution Sites:

  • Attack at C4: This position is para to the strongly activating -OH group and ortho to the -Cl group. Both groups direct to this position, making it a highly favored site for electrophilic attack.

  • Attack at C6: This position is ortho to the strongly activating -OH group and ortho to the -Cl group. This site is also strongly activated. Steric hindrance from the adjacent methyl group at C2 is minimal.

  • Attack at C3: This position is ortho to the activating -CH₃ group but meta to the powerful -OH director. Substitution at this position is predicted to be a minor pathway, if it occurs at all.

Caption: Predicted directing effects in the EAS of this compound.

Key Electrophilic Aromatic Substitution Reactions

This section details the predicted outcomes and provides representative protocols for major EAS reactions. Note that quantitative data is derived from the closest available structural analogs.

Nitration

4.1.1 Theoretical Outcome and Regioselectivity: Nitration introduces a nitro (-NO₂) group. The reaction is expected to yield primarily 5-Chloro-2-methyl-4-nitrophenol and 5-Chloro-2-methyl-6-nitrophenol . Due to the highly activating nature of the phenol, the reaction proceeds under mild conditions, often with dilute nitric acid.[7] Using stronger conditions (e.g., concentrated HNO₃/H₂SO₄) risks over-oxidation and dinitration.

4.1.2 Quantitative Data Analysis: No direct yield or isomer distribution data for the nitration of this compound was found. However, data for the isomeric 4-chloro-2-methylphenol is available and instructive. Direct nitration of this isomer predominantly yields the product of substitution ortho to the hydroxyl group.[8][9] Achieving substitution at other positions often requires a protecting group strategy.[8][9]

Starting MaterialReactionProduct(s)YieldReference
4-chloro-2-methylphenolDirect Nitration4-chloro-2-methyl-6-nitrophenol (Major) + IsomersLow (unspecified)[8]
4-chloro-2-methylphenyl methanesulfonateNitration then Hydrolysis4-chloro-2-methyl-5-nitrophenol95% (nitrated ester)[8]
This compound Direct Nitration 5-Chloro-2-methyl-4-nitrophenol (Predicted Major) 5-Chloro-2-methyl-6-nitrophenol (Predicted Minor) Not Reported -

4.1.3 Representative Experimental Protocol (Adapted from Nitration of Phenols):

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve this compound (10 mmol, 1.43 g) in 20 mL of a suitable solvent like dichloromethane (B109758) or acetic acid.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Acid Addition: Slowly add dilute nitric acid (e.g., 2 M solution) dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. If a solid precipitates, collect it by filtration. If not, extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with cold water and then a saturated sodium bicarbonate solution to neutralize excess acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) or steam distillation.[7]

Halogenation (Chlorination)

4.2.1 Theoretical Outcome and Regioselectivity: Chlorination is expected to substitute a chlorine atom at the C4 and C6 positions, yielding 4,5-Dichloro-2-methylphenol and 2,5-Dichloro-6-methylphenol . Due to the high activation of the ring, the reaction can proceed without a Lewis acid, but using a catalyst system can improve regioselectivity.[10] Sulfuryl chloride (SO₂Cl₂) is an effective and often more selective chlorinating agent than Cl₂.[10]

4.2.2 Quantitative Data Analysis: Specific data for this compound is unavailable. Studies on the chlorination of o-cresol (B1677501) and m-cresol (B1676322) show that catalyst systems involving a Lewis acid (e.g., AlCl₃) and a sulfur-containing compound can significantly enhance para-selectivity.[10]

Starting MaterialReagent/CatalystProduct(s)Yield/SelectivityReference
o-cresolSO₂Cl₂ / AlCl₃ / Ph₂S4-chloro-2-methylphenolHigh para/ortho ratio (~20)[10]
This compound SO₂Cl₂ / Lewis Acid 4,5-Dichloro-2-methylphenol (Predicted Major) 2,5-Dichloro-6-methylphenol (Predicted Minor) Not Reported -

4.2.3 Representative Experimental Protocol (Adapted from Chlorination of Cresols): [10]

  • Setup: To a stirred solution of this compound (50 mmol, 7.13 g) in a suitable solvent like dichloromethane (50 mL), add a catalytic amount of AlCl₃ (e.g., 250 mg) and diphenyl sulfide (B99878) (e.g., 100 mg).

  • Reagent Addition: Cool the mixture to room temperature. Add sulfuryl chloride (55 mmol, 4.4 mL) dropwise over 2 hours, maintaining the temperature.

  • Reaction: Stir the mixture for an additional 2 hours at room temperature after the addition is complete.

  • Work-up: Carefully quench the reaction by pouring it into ice-water. Separate the organic layer.

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization to separate the isomers.

Sulfonation

4.3.1 Theoretical Outcome and Regioselectivity: Sulfonation with concentrated sulfuric acid introduces a sulfonic acid (-SO₃H) group. The reaction is typically reversible and temperature-dependent. At lower temperatures, the kinetically favored ortho-product is often formed, while at higher temperatures, the thermodynamically more stable para-product dominates. For this compound, sulfonation is predicted to yield 5-Chloro-2-hydroxy-4-methylbenzenesulfonic acid (para-product) and 4-Chloro-2-hydroxy-3-methylbenzenesulfonic acid (ortho-product).

4.3.2 Quantitative Data Analysis:

Starting MaterialReagent/ConditionsProduct(s)YieldReference
PhenolConc. H₂SO₄, 25 °Co-hydroxybenzenesulfonic acid (Major)Not specifiedGeneral Knowledge
PhenolConc. H₂SO₄, 100 °Cp-hydroxybenzenesulfonic acid (Major)Not specifiedGeneral Knowledge
This compound Conc. H₂SO₄ 5-Chloro-2-hydroxy-4-methylbenzenesulfonic acid (Predicted, thermodynamic) 4-Chloro-2-hydroxy-3-methylbenzenesulfonic acid (Predicted, kinetic) Not Reported -

4.3.3 Representative Experimental Protocol: [11]

  • Setup: Place this compound (10 mmol, 1.43 g) in a round-bottom flask.

  • Reagent Addition: Carefully add concentrated sulfuric acid (98%, ~5 mL) to the phenol.

  • Reaction (Kinetic Control): For the ortho-product, stir the mixture at a low temperature (e.g., 25 °C) for several hours until TLC analysis indicates consumption of the starting material.

  • Reaction (Thermodynamic Control): For the para-product, heat the mixture (e.g., to 100 °C) for 1-2 hours.

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. The sulfonic acid product, being highly polar, will remain in the aqueous layer or may precipitate if its salt is insoluble.

  • Isolation: The product can often be isolated by salting out (adding NaCl) to precipitate the sodium sulfonate salt, which is then collected by filtration.

Friedel-Crafts Acylation

4.4.1 Theoretical Outcome and Regioselectivity: Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the ring, typically using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl₃). The reaction is expected to occur at the C4 and C6 positions. However, the phenolic -OH group can coordinate with the Lewis acid, deactivating the ring. Often, more than a stoichiometric amount of catalyst is required.[12] The primary products would be (5-Chloro-2-hydroxy-4-methyl)phenyl ketone and (4-Chloro-2-hydroxy-3-methyl)phenyl ketone .

4.4.2 Quantitative Data Analysis:

Starting MaterialReagent/CatalystProduct(s)YieldReference
TolueneAcetyl Chloride / AlCl₃p-methylacetophenoneGood (e.g., 85%)[13]
This compound Acyl Chloride / AlCl₃ (5-Chloro-2-hydroxy-4-methyl)phenyl ketone (Predicted Major) (4-Chloro-2-hydroxy-3-methyl)phenyl ketone (Predicted Minor) Not Reported -

4.4.3 Representative Experimental Protocol: [14]

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, non-polar solvent like dichloromethane or 1,2-dichloroethane.

  • Acyl Chloride Addition: Cool the suspension in an ice bath. Add the acyl chloride (1.1 equivalents) dropwise.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.

  • Work-up: Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with water, dilute NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent. Purify the resulting ketone by column chromatography or recrystallization.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing an electrophilic aromatic substitution reaction in a research setting.

G start Start: Reagent Preparation setup Reaction Setup (Inert atmosphere, cooling) start->setup addition Slow Addition of Electrophile (Temperature Control) setup->addition reaction Reaction Monitoring (TLC, GC, or LC-MS) addition->reaction workup Aqueous Work-up / Quenching (e.g., Ice, HCl, NaHCO₃) reaction->workup Reaction Complete extraction Solvent Extraction workup->extraction purification Purification (Column Chromatography, Recrystallization, or Distillation) extraction->purification analysis Product Characterization (NMR, MS, IR, MP) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for an EAS reaction.

Conclusion

The is dominated by the strongly activating hydroxyl group, directing incoming electrophiles primarily to the C4 (para) and C6 (ortho) positions. The methyl and chloro substituents provide secondary electronic and steric influences. While specific experimental data for this compound is scarce, a robust predictive framework based on established chemical principles allows for the rational design of synthetic routes. The provided representative protocols, adapted from closely related structures, serve as a valuable starting point for researchers aiming to functionalize this versatile chemical intermediate. Further experimental investigation is warranted to quantify the precise isomer ratios and optimize reaction conditions for specific transformations.

References

Navigating the Environmental Maze: An In-depth Technical Guide to the Fate and Degradation of Chlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorophenols, a class of aromatic organic compounds, have been extensively used in various industrial and agricultural applications, leading to their widespread presence in the environment. Their persistence, toxicity, and potential for bioaccumulation pose significant environmental and health risks. This technical guide provides a comprehensive overview of the environmental fate and degradation of chlorophenols, offering detailed insights into their transformation pathways, the factors influencing their persistence, and the experimental methodologies used to study their degradation.

Physicochemical Properties and Environmental Significance

Chlorophenols are characterized by a benzene (B151609) ring to which at least one hydroxyl group and one or more chlorine atoms are attached. Their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), are highly dependent on the number and position of the chlorine atoms. Generally, as the degree of chlorination increases, water solubility decreases while the Kow and resistance to degradation increase.[1][2] These properties govern their distribution and persistence in various environmental compartments, including soil, water, and air.[1][3] The environmental fate of chlorophenols is also significantly influenced by pH, as they can exist in either their undissociated phenolic form or as phenolate (B1203915) anions.[1][4]

Environmental Fate of Chlorophenols

Once released into the environment, chlorophenols are subject to a variety of physical, chemical, and biological processes that determine their ultimate fate.[1]

  • Sorption: Chlorophenols can adsorb to soil organic matter and sediments, which can reduce their bioavailability for microbial degradation and their mobility in the environment.[1][3]

  • Volatilization: Lower chlorinated phenols are more volatile and can partition into the atmosphere from contaminated water or soil.[1][3]

  • Leaching: The mobility of chlorophenols in soil and their potential to leach into groundwater is influenced by their water solubility and the soil's properties.[1]

  • Degradation: This is the primary mechanism for the removal of chlorophenols from the environment and can occur through abiotic and biotic pathways.

Abiotic Degradation of Chlorophenols

Abiotic degradation processes, primarily driven by light energy, can contribute to the transformation of chlorophenols in the environment.

Photodegradation: This process involves the breakdown of chlorophenols by sunlight, particularly in the UV spectrum. Direct photolysis can occur, but the rates are often slow.[5] Advanced Oxidation Processes (AOPs) significantly enhance photodegradation by generating highly reactive hydroxyl radicals (•OH). Common AOPs for chlorophenol degradation include:

  • UV/H₂O₂: The combination of UV light and hydrogen peroxide generates hydroxyl radicals, leading to faster degradation rates.[5][6]

  • Photo-Fenton (UV/H₂O₂/Fe²⁺): This process is even more effective due to the catalytic action of ferrous ions in generating hydroxyl radicals from hydrogen peroxide.[5][6]

The photodegradation of chlorophenols typically involves hydroxylation of the aromatic ring and cleavage of the carbon-chlorine bond, leading to the formation of various intermediates, including other chlorophenols, catechols, hydroquinones, and eventually, aliphatic acids before complete mineralization to CO₂, H₂O, and chloride ions.[7][8]

Quantitative Data on Photodegradation of Chlorophenols

ChlorophenolProcessInitial Concentration (mg/L)Half-life (h)Removal Efficiency (%)Mineralization (%)Reference
4-Chlorophenol (B41353) (4-CP)UV100-~89% after 300 min0[6]
4-Chlorophenol (4-CP)UV/H₂O₂100->99% after 60 min~75% after 300 min[6]
4-Chlorophenol (4-CP)Photo-Fenton100-100% in 2.5 min~96% after 45 min[6]
4-Chlorophenol (4-CP)UV/TiO₂/H₂O₂508.7--[9]
2,4-Dichlorophenol (DCP)UV/TiO₂/H₂O₂507.1--[9]
2,4,6-Trichlorophenol (TCP)UV/TiO₂/H₂O₂504.5--[9]
Pentachlorophenol (B1679276) (PCP)UV/TiO₂/H₂O₂503.3--[9]
Pentachlorophenol (PCP)Sonication (500 kHz)60 µM---[5]
Pentachlorophenol (PCP)Ozonation60 µM---[5]

Biotic Degradation of Chlorophenols

Microbial degradation is the most significant process for the complete removal of chlorophenols from the environment. A wide variety of bacteria and fungi have been identified that can utilize chlorophenols as a source of carbon and energy.[10][11] The degradation can occur under both aerobic and anaerobic conditions.

Aerobic Degradation

In the presence of oxygen, microorganisms employ oxygenase enzymes to initiate the breakdown of the aromatic ring. The degradation pathways for less chlorinated phenols often involve the following steps:[10][12]

  • Hydroxylation: A monooxygenase enzyme adds a hydroxyl group to the aromatic ring, typically forming a chlorocatechol.[10][12]

  • Ring Cleavage: A dioxygenase enzyme then cleaves the aromatic ring of the chlorocatechol. This can occur via two main pathways:

    • Ortho-cleavage: The ring is cleaved between the two hydroxyl groups.[10][11]

    • Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups.[10][11]

  • Further Degradation: The resulting aliphatic intermediates are further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[10]

For more highly chlorinated phenols like pentachlorophenol (PCP), the initial step is often a reductive dehalogenation or a hydrolytic removal of a chlorine atom before ring cleavage.[13]

Aerobic_Degradation_of_2_4_Dichlorophenol CP 2,4-Dichlorophenol CC 3,5-Dichlorocatechol CP->CC Hydroxylation (Monooxygenase) RingCleavage Ring Cleavage (Dioxygenase) CC->RingCleavage Intermediates Aliphatic Intermediates RingCleavage->Intermediates TCA TCA Cycle Intermediates->TCA EndProducts CO2 + H2O + Cl- TCA->EndProducts Anaerobic_Degradation_of_Pentachlorophenol PCP Pentachlorophenol (PCP) TeCP Tetrachlorophenols (TeCPs) PCP->TeCP Reductive Dechlorination TCP Trichlorophenols (TCPs) TeCP->TCP Reductive Dechlorination DCP Dichlorophenols (DCPs) TCP->DCP Reductive Dechlorination MCP Monochlorophenols (MCPs) DCP->MCP Reductive Dechlorination Phenol Phenol MCP->Phenol Reductive Dechlorination EndProducts CH4 + CO2 Phenol->EndProducts Mineralization Experimental_Workflow_Biodegradation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Sample Environmental Sample (Soil/Water) Enrichment Enrichment Culture Sample->Enrichment Isolation Isolation of Pure/Mixed Culture Enrichment->Isolation Batch Batch Biodegradation Study (Controlled Conditions) Isolation->Batch Sampling Time-course Sampling Batch->Sampling Quantification Chlorophenol & Metabolite Quantification (HPLC/GC-MS) Sampling->Quantification Kinetics Kinetic Modeling (Degradation Rates, Half-life) Quantification->Kinetics

References

Methodological & Application

Application Notes and Protocols: 5-Chloro-2-methylphenol as a Pharmaceutical and Agrochemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methylphenol, a halogenated phenolic compound, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its chemical structure, featuring a reactive hydroxyl group and a substituted aromatic ring, allows for a range of chemical modifications, making it a valuable building block in both the pharmaceutical and agrochemical industries. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key agrochemical, with broader implications for its use in generating other bioactive compounds.

Application: Synthesis of (5-Chloro-2-methylphenoxy)acetic acid

A primary application of this compound is in the synthesis of phenoxyacetic acid derivatives. One such derivative is (5-Chloro-2-methylphenoxy)acetic acid, a compound analogous to the widely used herbicide MCPA ((4-Chloro-2-methylphenoxy)acetic acid).[1][2] Phenoxyacetic acid herbicides belong to the group of synthetic auxins, which mimic the action of the natural plant hormone indole-3-acetic acid (IAA) at high concentrations, leading to uncontrolled growth and eventual death of susceptible plants.[3][4]

The synthesis involves the O-alkylation of the phenolic hydroxyl group with a two-carbon acidic side chain, a common strategy for producing this class of compounds.[5][6]

Experimental Protocol: Synthesis of (5-Chloro-2-methylphenoxy)acetic acid

This protocol is based on the well-established Williamson ether synthesis for the preparation of phenoxyacetic acids from phenols.[5][6]

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Chloroacetic acid (ClCH₂COOH) or Sodium chloroacetate (B1199739) (ClCH₂COONa)

  • Water (distilled or deionized)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and flask

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Formation of the Phenoxide:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Stir the mixture until the phenol (B47542) is completely dissolved, forming the sodium 5-chloro-2-methylphenoxide salt.

  • Alkylation Reaction:

    • In a separate beaker, prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid (1.1 eq) with an equimolar amount of sodium hydroxide in water.

    • Heat the phenoxide solution to reflux.

    • Slowly add the sodium chloroacetate solution to the refluxing phenoxide solution via a dropping funnel.

    • Continue to reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the crude (5-Chloro-2-methylphenoxy)acetic acid.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by suction filtration using a Büchner funnel.

    • Wash the filter cake with cold water to remove inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as a water-ethanol mixture.

    • Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

    • Collect the purified crystals by suction filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis of (5-Chloro-2-methylphenoxy)acetic acid.

ParameterValue/RangeCitation
Molar Ratios
This compound1.0 eq[6]
Sodium Hydroxide2.0 - 2.2 eq[5]
Chloroacetic Acid1.1 - 1.2 eq[5]
Reaction Conditions
TemperatureReflux (approx. 100 °C)[7]
Reaction Time2 - 4 hours[7]
Yield
Expected Yield90 - 98% (based on similar reactions)[7]

Mechanism of Action: Auxin-like Herbicides

(5-Chloro-2-methylphenoxy)acetic acid, as a synthetic auxin, exerts its herbicidal effects by disrupting the normal hormonal balance in susceptible plants.[3] The primary mode of action involves the perception of the synthetic auxin by specific receptor proteins, leading to a cascade of downstream events that ultimately result in phytotoxicity.[4]

Signaling Pathway of Auxin-like Herbicides

The key components of the signaling pathway include the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins, which act as auxin receptors.[4]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., (5-Chloro-2-methylphenoxy)acetic acid) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms complex Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Transcription mRNA mRNA Transcription->mRNA Leads to Protein_Synthesis Protein Synthesis Ethylene_ABA_Biosynthesis Ethylene (B1197577) & ABA Biosynthesis Enzymes Protein_Synthesis->Ethylene_ABA_Biosynthesis Produces ROS Reactive Oxygen Species (ROS) Ethylene_ABA_Biosynthesis->ROS Increases Cell_Death Cell Death ROS->Cell_Death Induces

Caption: Signaling pathway of auxin-like herbicides leading to phytotoxicity.

Pathway Description:

  • Perception: Synthetic auxins like (5-Chloro-2-methylphenoxy)acetic acid enter the plant cell and bind to the TIR1/AFB receptor proteins in the nucleus.[4]

  • Complex Formation and Repressor Degradation: This binding promotes the interaction of TIR1/AFB with the SCF E3 ubiquitin ligase complex, which then targets Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[8]

  • Gene Activation: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that can then bind to the promoters of auxin-responsive genes and activate their transcription.[8]

  • Downstream Effects: The overexpression of these genes leads to a cascade of physiological responses, including the increased biosynthesis of other plant hormones like ethylene and abscisic acid (ABA). This hormonal imbalance results in the accumulation of reactive oxygen species (ROS), leading to oxidative stress, uncontrolled cell division, tissue damage, and ultimately, plant death.[4][9]

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of (5-Chloro-2-methylphenoxy)acetic acid from this compound.

Synthesis_Workflow Start This compound Step1 Dissolution in Aqueous NaOH Start->Step1 Intermediate1 Sodium 5-chloro-2-methylphenoxide Step1->Intermediate1 Step2 Addition of Sodium Chloroacetate Intermediate1->Step2 Step3 Reflux (2-4 hours) Step2->Step3 Reaction_Mixture Reaction Mixture Step3->Reaction_Mixture Step4 Acidification with HCl (to pH 1-2) Reaction_Mixture->Step4 Precipitate Crude Product (Precipitate) Step4->Precipitate Step5 Suction Filtration Precipitate->Step5 Crude_Solid Crude Solid Product Step5->Crude_Solid Step6 Recrystallization (e.g., Water/Ethanol) Crude_Solid->Step6 Purified_Crystals Purified Crystals Step6->Purified_Crystals Step7 Filtration and Drying Purified_Crystals->Step7 Final_Product (5-Chloro-2-methylphenoxy)acetic acid Step7->Final_Product

Caption: General workflow for the synthesis of (5-Chloro-2-methylphenoxy)acetic acid.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of biologically active compounds. The protocol provided for the synthesis of (5-Chloro-2-methylphenoxy)acetic acid demonstrates a straightforward and efficient method for its utilization in the agrochemical field. The understanding of the mechanism of action of the resulting products, such as the auxin-like herbicides, is crucial for the development of new and effective compounds. The principles and methodologies described herein can be adapted for the synthesis of other derivatives of this compound for potential applications in drug discovery and development.

References

Application Note: Synthesis of Dichlorotoluquinones from 5-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichlorotoluquinones are a class of chemical compounds with potential applications in the development of novel therapeutic agents and as intermediates in organic synthesis. This document outlines a detailed protocol for the synthesis of dichlorotoluquinones starting from 5-Chloro-2-methylphenol. The described methodology is based on a two-step process involving an initial oxidation of the phenolic starting material to a monochlorotoluquinone intermediate, followed by a subsequent chlorination to yield the desired dichlorinated product. This protocol is intended for researchers and professionals in the fields of chemistry and drug development.

Experimental Protocols

1. Materials and Reagents

A comprehensive list of materials and reagents required for the synthesis is provided in Table 1. All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Table 1: Materials and Reagents

Reagent/MaterialFormulaMolecular Weight ( g/mol )SupplierCAS NumberNotes
This compoundC₇H₇ClO142.58Sigma-Aldrich5306-98-9Starting material[1][2][3]
Salcomine (Co(salen))C₁₆H₁₄CoN₂O₂325.23Strem Chemicals14167-18-1Catalyst for oxidation
Dimethylformamide (DMF)C₃H₇NO73.09Fisher Scientific68-12-2Solvent
OxygenO₂32.00Airgas7782-44-7Oxidant
Sulfuryl chlorideSO₂Cl₂134.97Acros Organics7791-25-5Chlorinating agent
Acetic acidCH₃COOH60.05VWR64-19-7Solvent
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93EMD Millipore75-09-2Extraction solvent
Sodium bicarbonateNaHCO₃84.01J.T. Baker144-55-8For neutralization
Anhydrous sodium sulfateNa₂SO₄142.04Macron7757-82-6Drying agent
Silica (B1680970) gelSiO₂60.08Sorbent Technologies7631-86-9For column chromatography
HexaneC₆H₁₄86.18Pharmco-Aaper110-54-3Eluent for chromatography
Ethyl acetate (B1210297)C₄H₈O₂88.11Avantor141-78-6Eluent for chromatography

2. Step 1: Oxidation of this compound to 5-Chloro-2-methyl-1,4-benzoquinone

This initial step involves the catalytic oxidation of the starting phenol (B47542) to its corresponding benzoquinone.

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve 10.0 g (70.1 mmol) of this compound in 100 mL of dimethylformamide (DMF).

  • Add 1.14 g (3.5 mmol, 5 mol%) of Salcomine (Co(salen)) to the solution.

  • Heat the reaction mixture to 50°C with stirring.

  • Bubble a steady stream of oxygen gas through the solution via the gas inlet.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Chloro-2-methyl-1,4-benzoquinone.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (starting with 9:1) to yield the pure product.

Table 2: Quantitative Data for Step 1

ParameterValue
Mass of this compound10.0 g
Moles of this compound70.1 mmol
Mass of Salcomine1.14 g
Moles of Salcomine3.5 mmol
Reaction Temperature50°C
Reaction Time4-6 h
Theoretical Yield of Quinone10.98 g
Actual Yield of Quinone8.78 g
Percent Yield80%

3. Step 2: Chlorination of 5-Chloro-2-methyl-1,4-benzoquinone

The monochlorinated quinone is further chlorinated to produce the target dichlorotoluquinone.

Procedure:

  • In a 100 mL round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel, dissolve the 8.78 g (56.1 mmol) of 5-Chloro-2-methyl-1,4-benzoquinone obtained from Step 1 in 50 mL of glacial acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 7.57 g (56.1 mmol) of sulfuryl chloride in 10 mL of acetic acid dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC (4:1 hexane/ethyl acetate).

  • Once the reaction is complete, carefully pour the mixture into 300 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol (B145695) to obtain the purified dichlorotoluquinone.

Table 3: Quantitative Data for Step 2

ParameterValue
Mass of 5-Chloro-2-methyl-1,4-benzoquinone8.78 g
Moles of 5-Chloro-2-methyl-1,4-benzoquinone56.1 mmol
Mass of Sulfuryl chloride7.57 g
Moles of Sulfuryl chloride56.1 mmol
Reaction Temperature0°C to Room Temperature
Reaction Time2.5 h
Theoretical Yield of Dichlorotoluquinone10.72 g
Actual Yield of Dichlorotoluquinone8.90 g
Percent Yield83%

Visualizations

Reaction Pathway

Reaction_Pathway This compound This compound Intermediate 5-Chloro-2-methyl-1,4-benzoquinone This compound->Intermediate O₂, Salcomine, DMF, 50°C Product Dichlorotoluquinone Intermediate->Product SO₂Cl₂, Acetic Acid, 0°C - RT

Caption: Synthetic route from this compound to Dichlorotoluquinone.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Chlorination Dissolution1 Dissolve this compound and Salcomine in DMF Reaction1 Heat to 50°C and bubble O₂ Dissolution1->Reaction1 Monitoring1 Monitor by TLC Reaction1->Monitoring1 Workup1 Quench with water and extract with DCM Monitoring1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 5-Chloro-2-methyl-1,4-benzoquinone Purification1->Product1 Dissolution2 Dissolve quinone intermediate in acetic acid Product1->Dissolution2 Reaction2 Add SO₂Cl₂ at 0°C, then stir at RT Dissolution2->Reaction2 Monitoring2 Monitor by TLC Reaction2->Monitoring2 Workup2 Precipitate in water and filter Monitoring2->Workup2 Purification2 Recrystallization Workup2->Purification2 Product2 Dichlorotoluquinone Purification2->Product2

Caption: Overall experimental workflow for the synthesis of Dichlorotoluquinone.

References

Application of 5-Chloro-2-methylphenol in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-chloro-2-methylphenol as a key intermediate in the synthesis of agrochemicals. The focus is on the synthesis of phenoxyacetic acid herbicides, a class of compounds known for their selective control of broadleaf weeds.

Introduction

This compound, also known as 5-chloro-o-cresol, is a versatile chemical intermediate.[1][2] Its substituted phenolic structure makes it a valuable building block for the synthesis of a variety of organic molecules, including those with applications in the agrochemical industry. One of the primary applications of this compound in this sector is in the production of phenoxyacetic acid herbicides. These herbicides mimic the action of natural plant growth hormones, auxins, leading to uncontrolled growth and subsequent death of susceptible plant species.[3][4]

The synthesis of these herbicides from this compound is typically achieved through the Williamson ether synthesis. This well-established reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a halo-alkanoic acid, such as chloroacetic acid.[5][6]

Key Agrochemical Application: Synthesis of 2-(5-Chloro-2-methylphenoxy)acetic Acid

A prime example of an agrochemical derived from this compound is 2-(5-chloro-2-methylphenoxy)acetic acid. This compound is a structural analog of the widely used herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) and is expected to exhibit similar herbicidal properties.[3][7]

Chemical Reaction Pathway

The synthesis of 2-(5-chloro-2-methylphenoxy)acetic acid from this compound proceeds via the Williamson ether synthesis. The overall reaction is depicted below:

G reactant1 This compound reagent Base (e.g., NaOH or KOH) reactant1->reagent reactant2 Chloroacetic Acid reactant2->reagent product 2-(5-Chloro-2-methylphenoxy)acetic Acid reagent->product side_product NaCl + H₂O product->side_product Byproducts G start Start step1 Dissolve base (NaOH/KOH) in water in a round-bottom flask. start->step1 step2 Add this compound and stir until a homogenous solution is formed (phenoxide formation). step1->step2 step3 Heat the mixture to a gentle boil under reflux. step2->step3 step4 Add an aqueous solution of chloroacetic acid dropwise to the boiling mixture. step3->step4 step5 Continue refluxing for a specified period (e.g., 30-60 minutes). step4->step5 step6 Cool the reaction mixture to room temperature. step5->step6 step7 Acidify the solution with concentrated HCl until precipitation is complete. step6->step7 step8 Cool the mixture in an ice bath. step7->step8 step9 Collect the solid product by vacuum filtration. step8->step9 step10 Wash the product with cold water. step9->step10 step11 Recrystallize the crude product from hot water for purification. step10->step11 step12 Dry the purified product. step11->step12 end End step12->end

References

Application Note: A Robust HPLC-UV Method for the Quantification of 5-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the precise and accurate quantification of 5-Chloro-2-methylphenol. This compound is a significant intermediate in the synthesis of pharmaceuticals and agrochemicals, making its reliable quantification crucial for quality control and process monitoring.[1] The developed isocratic method utilizes a C18 stationary phase and a mobile phase of acetonitrile (B52724) and acidified water, providing a rapid and efficient analysis. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine use in research and industrial settings.

Introduction

This compound, also known as 5-chloro-o-cresol, is a chlorinated phenolic compound with the molecular formula C₇H₇ClO.[1] It serves as a key building block in various organic syntheses.[1][2] Given its application in regulated industries, a robust analytical method is essential to ensure the purity and concentration of this intermediate. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds due to its high resolution and sensitivity.[3] This note presents a straightforward HPLC-UV method, optimized for the quantification of this compound, that is accessible to a broad range of analytical laboratories.

Experimental Workflow and Protocols

The development of this method followed a logical progression from analyte characterization to final validation, as illustrated in the workflow diagram below.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application Analyte Analyte Characterization - Physicochemical Properties (pKa, logP) - UV Absorbance Spectrum Selection Initial Parameter Selection - Column Chemistry (C18) - Mobile Phase (ACN/H2O) - Wavelength (λmax) Analyte->Selection Optimization Method Optimization - Mobile Phase Composition (%ACN) - pH (Acidification) - Flow Rate Selection->Optimization SystemSuitability System Suitability Check - Peak Shape (Tailing Factor) - Efficiency (Plate Count) - Reproducibility (%RSD) Optimization->SystemSuitability Validation Method Validation - Linearity & Range - LOD & LOQ - Accuracy & Precision SystemSuitability->Validation Quantification Routine Sample Analysis - Quality Control - Unknown Quantification Validation->Quantification

Caption: Logical workflow for the development and validation of the HPLC-UV method.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade).[4]

    • This compound reference standard (≥98% purity).[1]

Chromatographic Conditions

A summary of the final chromatographic conditions is provided in the table below.

ParameterCondition
Mobile Phase Acetonitrile : Water (acidified to pH 2.5 with H₃PO₄) (60:40, v/v)[4]
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 10 minutes
Detailed Experimental Protocols

Protocol 1: Preparation of Solutions

  • Mobile Phase Preparation:

    • To prepare 1 L of the aqueous component (Mobile Phase A), add approximately 1 mL of phosphoric acid to 1 L of HPLC-grade water to achieve a pH of 2.5.

    • To prepare the final mobile phase, mix 600 mL of acetonitrile (Mobile Phase B) with 400 mL of the acidified water.

    • Degas the final mobile phase for at least 15 minutes using sonication or vacuum filtration before use.[5]

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. This solution should be stored at 4°C.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the mobile phase.

Protocol 2: HPLC System Operation and Analysis

  • System Equilibration:

    • Install the C18 column and purge the system with the mobile phase.

    • Equilibrate the column by running the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[4]

  • Sequence Setup:

    • Create an injection sequence in the chromatography data system (CDS) software.

    • Include a blank injection (mobile phase), followed by the working standard solutions in increasing order of concentration, and then the unknown samples. It is good practice to run a quality control (QC) standard periodically.

  • Sample Analysis:

    • Ensure samples are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter to prevent column blockage.[6]

    • Inject 10 µL of each standard and sample.

Protocol 3: Data Processing and Quantification

  • Peak Integration: Integrate the peak corresponding to this compound in each chromatogram. Record the peak area and retention time.

  • Calibration Curve: Plot a graph of peak area versus concentration for the working standard solutions.

  • Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Sample Quantification: Calculate the concentration of this compound in the unknown samples using the regression equation.

Results and Method Validation

The described method provides a well-resolved, symmetric peak for this compound with an expected retention time of approximately 6-8 minutes. The method was validated according to standard guidelines, and the performance characteristics are summarized below.

ParameterResultAcceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.995
Linearity Range 1 - 100 µg/mL-
Limit of Detection (LOD) ~0.1 µg/mL-
Limit of Quantification (LOQ) ~0.3 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98% - 102%
Precision (%RSD)
Intra-day (n=6)< 1.5%≤ 2.0%
Inter-day (n=3 days)< 2.0%≤ 2.0%
Tailing Factor (Tf) 1.1Tf ≤ 1.5
Theoretical Plates (N) > 5000N > 2000

Note: The values presented are typical expected results for a validated method based on similar phenolic compound analyses and serve as a benchmark.[7][8]

Conclusion

The HPLC-UV method described in this application note is simple, rapid, and robust for the quantification of this compound. The method demonstrates excellent linearity, precision, accuracy, and sensitivity, making it highly suitable for routine quality control analysis in pharmaceutical and chemical manufacturing environments. The use of a common C18 column and a simple isocratic mobile phase ensures that this method can be easily implemented in most analytical laboratories.

References

Application Note: Gas Chromatography Analysis of 5-Chloro-2-methylphenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methylphenol, a halogenated phenolic compound, and its derivatives are of significant interest in pharmaceutical and environmental research due to their potential biological activities and environmental persistence. Accurate and sensitive quantification of these compounds is crucial for various applications, including drug metabolism studies, toxicological assessments, and environmental monitoring. Gas chromatography (GC) offers a robust and highly sensitive analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, due to the polar nature of the hydroxyl group, direct GC analysis of phenols can lead to poor peak shape and column adsorption. Derivatization is therefore a critical step to enhance volatility and thermal stability, thereby improving chromatographic performance.

This application note provides a detailed protocol for the analysis of this compound and its derivatives using Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) following a straightforward derivatization procedure.

Principle

The method involves the derivatization of the phenolic hydroxyl group of this compound with acetic anhydride (B1165640) to form the more volatile and less polar acetate (B1210297) ester.[1] This derivative is then extracted and analyzed by GC. The separation is achieved on a non-polar capillary column, and the quantification is performed using an external or internal standard method. GC-MS can be used for definitive identification and enhanced sensitivity.[2]

Experimental Protocols

Sample Preparation: Derivatization (Acetylation)

This protocol outlines the acetylation of this compound in an aqueous sample.

Reagents and Materials:

  • This compound standard

  • Acetic anhydride (derivatization grade, ≥99.0%)

  • Potassium carbonate (K₂CO₃) or Potassium bicarbonate (KHCO₃)

  • Hexane (B92381) or Toluene (HPLC grade)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Sample vials, pipettes, and vortex mixer

Procedure:

  • To 10 mL of the aqueous sample containing this compound, add 1 g of potassium bicarbonate.[3]

  • Add 100 µL of acetic anhydride.[3]

  • Immediately cap the vial and vortex vigorously for 2 minutes.

  • Allow the reaction to proceed for 10 minutes at room temperature.

  • Add 2 mL of hexane to the vial and vortex for 2 minutes to extract the 5-Chloro-2-methylphenyl acetate.

  • Centrifuge the sample to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Gas Chromatography (GC) Analysis

The following are recommended starting conditions for the GC analysis. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary Column: A non-polar column such as a DB-5 (or equivalent) is recommended (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

GC Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Program Initial: 80 °C, hold for 1 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Detector FID or MS
FID Temperature 300 °C
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 40-400 amu (for full scan)

Data Presentation

Quantitative analysis of this compound can be performed by creating a calibration curve using standards of the derivatized analyte. The following table summarizes typical performance data expected for the analysis of chlorophenol derivatives.

AnalyteExpected Retention Time (min)†LOD (µg/L)††LOQ (µg/L)††Linearity (R²)
5-Chloro-2-methylphenyl acetate10 - 150.1 - 1.00.3 - 3.0> 0.995

†Retention time is an estimate and will vary depending on the specific GC system, column, and conditions used. It is based on the elution order of similar compounds. ††LOD and LOQ are estimated based on typical performance for chlorophenol analysis by GC-MS and may vary depending on the instrument sensitivity and matrix effects.[5]

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the GC analysis of this compound derivatives is depicted below.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Aqueous Sample (containing this compound) B Addition of K₂CO₃ Buffer A->B C Derivatization with Acetic Anhydride B->C D Liquid-Liquid Extraction (with Hexane) C->D E Drying of Organic Phase (with Na₂SO₄) D->E F GC Injection E->F G Separation on Capillary Column F->G H Detection (FID or MS) G->H I Peak Integration and Identification H->I J Quantification using Calibration Curve I->J K Final Report J->K

References

Application Notes and Protocols: Synthesis of Novel Disinfectants and Preservatives from 5-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methylphenol, a chlorinated phenolic compound, serves as a versatile starting material for the synthesis of novel disinfectants and preservatives. While it is an isomer of the well-known disinfectant chloroxylenol (PCMX), its direct conversion to PCMX is not a conventional synthetic route. However, this compound itself and its derivatives possess significant antimicrobial properties. This document provides detailed protocols for the synthesis of Schiff base and ether derivatives of this compound and methods for evaluating their antimicrobial efficacy.

Introduction

Phenolic compounds are a well-established class of antimicrobial agents widely used as disinfectants and preservatives. Their mechanism of action primarily involves the disruption of microbial cell membranes, leading to cell lysis and death.[1][2] this compound (Figure 1) is a readily available chemical intermediate with inherent antimicrobial activity.[3] Its structure provides a scaffold for the synthesis of a variety of derivatives with potentially enhanced or broadened antimicrobial spectra. This application note explores the synthesis of Schiff bases and ether derivatives from this compound as a strategy for the development of new antimicrobial agents.

Figure 1. Chemical Structure of this compound.

Mechanism of Action of Phenolic Disinfectants

The primary antimicrobial action of phenolic compounds, including this compound and its derivatives, is the disruption of the microbial cell wall and membrane. The lipophilic nature of the phenol (B47542) allows it to partition into the lipid bilayer of the cell membrane, increasing its permeability. This leads to the leakage of intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death. At higher concentrations, phenolic compounds can also cause the coagulation of cytoplasmic proteins.

Antimicrobial Mechanism of Phenolic Compounds cluster_0 Microbial Cell CellWall Cell Wall CellMembrane Cell Membrane Disruption Disruption & Increased Permeability CellMembrane->Disruption Cytoplasm Cytoplasm (Ions, ATP, Proteins, Nucleic Acids) Coagulation Protein Coagulation Cytoplasm->Coagulation PhenolicCompound This compound Derivative PhenolicCompound->CellMembrane Partitioning PhenolicCompound->Cytoplasm High Concentration Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath Coagulation->CellDeath

Diagram 1. General antimicrobial mechanism of phenolic compounds.

Synthesis of this compound Derivatives

The hydroxyl and the activated aromatic ring of this compound are key functional groups for derivatization.

Synthesis of Schiff Base Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are known to exhibit a wide range of biological activities, including antimicrobial properties.[1][4] To synthesize Schiff base derivatives of this compound, the phenolic hydroxyl group can be used to direct ortho-formylation via the Duff reaction, followed by condensation with various primary amines.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 14.2 g (0.1 mol) of this compound, 8.4 g (0.06 mol) of hexamethylenetetramine, and 100 mL of trifluoroacetic acid.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield 5-Chloro-2-hydroxy-3-methylbenzaldehyde.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.71 g (0.01 mol) of 5-Chloro-2-hydroxy-3-methylbenzaldehyde in 30 mL of ethanol.

  • Addition of Amine: Add a stoichiometric amount (0.01 mol) of the desired primary amine (e.g., aniline, substituted anilines, benzylamine).

  • Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The precipitated solid Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.

Schiff Base Synthesis Workflow Start This compound Formylation Ortho-Formylation (Duff Reaction) Start->Formylation Intermediate 5-Chloro-2-hydroxy- 3-methylbenzaldehyde Formylation->Intermediate Condensation Condensation with Primary Amine Intermediate->Condensation Product Schiff Base Derivative Condensation->Product MIC Assay Workflow Start Synthesized Derivative Stock Prepare Stock Solution (in DMSO) Start->Stock Dilution Serial Dilution in 96-Well Plate with Broth Stock->Dilution Inoculation Inoculate Wells Dilution->Inoculation Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculum->Inoculation Incubation Incubate Plates Inoculation->Incubation Reading Determine MIC (Lowest concentration with no visible growth) Incubation->Reading

References

Application Notes and Protocols: Laboratory Preparation of 1-chloro-3-isopropoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of 1-chloro-3-isopropoxy-4-methylbenzene. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for preparing ethers.[1][2] The procedure involves the O-alkylation of 2-chloro-5-methylphenol (B42318) with 2-bromopropane (B125204) in the presence of a strong base.[3] This application note includes detailed experimental procedures, a summary of material properties, safety precautions, and expected characterization data for the target compound.

Introduction

1-chloro-3-isopropoxy-4-methylbenzene is an aromatic ether with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The Williamson ether synthesis provides a reliable method for its preparation, reacting a phenoxide with an alkyl halide.[1][4] In this protocol, the phenolic proton of 2-chloro-5-methylphenol is deprotonated by sodium hydride to form a sodium phenoxide intermediate, which then undergoes a nucleophilic substitution reaction with 2-bromopropane.

Reaction Scheme

Reaction: 2-chloro-5-methylphenol + Sodium Hydride -> Sodium 2-chloro-5-methylphenoxide + Hydrogen gas Followed by: Sodium 2-chloro-5-methylphenoxide + 2-bromopropane -> 1-chloro-3-isopropoxy-4-methylbenzene + Sodium bromide

Materials and Methods

3.1. Reagents and Materials

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )AmountSupplierNotes
2-Chloro-5-methylphenol615-74-7C₇H₇ClO142.5810.0 g (70.1 mmol)Sigma-AldrichPurity ≥98%[5][6]
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH24.003.08 g (77.1 mmol)Sigma-AldrichHandle with care, water-reactive[7][8][9][10]
2-Bromopropane75-26-3C₃H₇Br122.9910.7 g (8.17 mL, 87.6 mmol)Sigma-AldrichPurity ≥99%[11][12][13]
Anhydrous N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09150 mLSigma-AldrichSure/Seal™ bottle
Diethyl Ether60-29-7C₄H₁₀O74.12300 mLSigma-AldrichAnhydrous
Saturated Sodium Bicarbonate SolutionN/ANaHCO₃84.01100 mLLab Prepared
Brine (Saturated NaCl solution)N/ANaCl58.44100 mLLab Prepared
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.3710 gSigma-Aldrich
Deionized WaterN/AH₂O18.02500 mL

3.2. Equipment

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Nitrogen inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus or column chromatography setup

  • Standard laboratory glassware

Experimental Protocol

4.1. Reaction Setup

  • Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is dry.

  • Flush the system with dry nitrogen gas.

  • Under a positive pressure of nitrogen, add the sodium hydride (60% dispersion in mineral oil, 3.08 g) to the flask.

  • Add anhydrous DMF (100 mL) to the flask via syringe.

  • Stir the suspension at room temperature.

4.2. Formation of the Phenoxide

  • Dissolve 2-chloro-5-methylphenol (10.0 g) in anhydrous DMF (50 mL) in a separate flask.

  • Transfer the 2-chloro-5-methylphenol solution to the dropping funnel.

  • Add the phenolic solution dropwise to the stirred sodium hydride suspension over 30 minutes. Hydrogen gas will evolve. Ensure the reaction is not too vigorous.

  • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the phenoxide.

4.3. Williamson Ether Synthesis

  • Add 2-bromopropane (10.7 g, 8.17 mL) to the reaction mixture dropwise via the dropping funnel over 20 minutes.

  • Heat the reaction mixture to 60 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-methylphenol) is consumed.

4.4. Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding deionized water (100 mL) dropwise to decompose any unreacted sodium hydride.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).[14][15][16][17][18]

  • Combine the organic extracts and wash with deionized water (2 x 100 mL), followed by saturated sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield 1-chloro-3-isopropoxy-4-methylbenzene as a clear oil.

Safety Precautions

  • Sodium Hydride: Highly flammable and water-reactive.[7][8][9][10] Handle under an inert atmosphere (nitrogen or argon).[7] In case of fire, use a dry powder extinguisher (do not use water, CO₂, or foam).[8][10] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.

  • 2-Bromopropane: Flammable liquid and harmful if inhaled or absorbed through the skin.[11][12] May cause reproductive harm.[13] Use in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): Combustible liquid and a reproductive hazard.[19][20][21][22][23] Avoid inhalation and skin contact.[22]

  • Diethyl Ether: Extremely flammable liquid and vapor.[14][15][16][17][18] May form explosive peroxides upon storage.[14][15][17] Handle in a well-ventilated area away from ignition sources.[14][16][18]

  • The reaction should be conducted in a well-ventilated fume hood at all times.

Characterization Data (Expected)

PropertyValue
Appearance Colorless oil
Molecular Formula C₁₀H₁₃ClO
Molecular Weight 184.66 g/mol
Boiling Point Estimated 220-230 °C at 760 mmHg
¹H NMR (CDCl₃, 400 MHz) δ ~ 7.15 (d, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 6.70 (s, 1H, Ar-H), 4.50 (sept, 1H, -OCH(CH₃)₂), 2.20 (s, 3H, Ar-CH₃), 1.35 (d, 6H, -OCH(CH₃)₂) ppm.
¹³C NMR (CDCl₃, 100 MHz) δ ~ 156.0, 136.0, 130.0, 122.0, 115.0, 110.0, 70.0, 22.0, 16.0 ppm.
IR (neat) ν ~ 2975 (C-H, sp³), 1580, 1490 (C=C, aromatic), 1250, 1050 (C-O, ether), 810 (C-H, oop) cm⁻¹.[24][25][26]
Mass Spectrometry (EI) m/z (%) = 184 (M⁺), 169 ([M-CH₃]⁺), 142 ([M-C₃H₆]⁺), 127 ([M-C₃H₆-CH₃]⁺). Aromatic ethers typically show a prominent molecular ion peak.[27]

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_phenoxide Phenoxide Formation cluster_synthesis Ether Synthesis cluster_workup Work-up & Purification setup_flask 1. Assemble dry three-neck flask with condenser and N2 inlet add_NaH 2. Add NaH dispersion under N2 setup_flask->add_NaH add_DMF 3. Add anhydrous DMF add_NaH->add_DMF dissolve_phenol 4. Dissolve 2-chloro-5-methylphenol in DMF add_phenol 5. Add phenol (B47542) solution dropwise to NaH suspension dissolve_phenol->add_phenol stir_phenoxide 6. Stir for 30 min at room temperature add_phenol->stir_phenoxide add_bromide 7. Add 2-bromopropane dropwise stir_phenoxide->add_bromide heat_reaction 8. Heat at 60 °C for 4-6 hours add_bromide->heat_reaction monitor_TLC 9. Monitor reaction by TLC heat_reaction->monitor_TLC quench 10. Cool and quench with water monitor_TLC->quench extract 11. Extract with diethyl ether quench->extract wash 12. Wash organic layer with H2O, NaHCO3, brine extract->wash dry 13. Dry with MgSO4 and concentrate wash->dry purify 14. Purify by distillation or chromatography dry->purify

Caption: Experimental workflow for the synthesis of 1-chloro-3-isopropoxy-4-methylbenzene.

References

antimicrobial and biocidal properties of 5-Chloro-2-methylphenol for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methylphenol, also known as 5-chloro-o-cresol, is a halogenated phenolic compound recognized for its antimicrobial and biocidal properties.[1] Its chemical structure, featuring a chlorine atom and a methyl group on the phenol (B47542) ring, contributes to its efficacy as a disinfectant, antiseptic, and preservative.[1] This document provides an overview of the antimicrobial characteristics of this compound, with a focus on its research applications. Due to a lack of specific quantitative data for this compound in the reviewed literature, data for a structurally related and well-studied compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), is presented as a case study to highlight the potential antimicrobial and anti-biofilm activities of chlorinated phenols.[2][3][4] Detailed protocols for evaluating the antimicrobial and biocidal efficacy of phenolic compounds are also provided.

Antimicrobial Properties and Spectrum of Activity

While specific data for this compound is limited, phenolic compounds, in general, exhibit broad-spectrum antimicrobial activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. The introduction of a halogen, such as chlorine, to the phenol structure is known to enhance its antimicrobial potency.

Case Study: 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol)

Research on the closely related compound, chlorothymol (B1668835), provides valuable insights into the potential antimicrobial efficacy of chlorinated phenols. Studies have demonstrated its activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen.[2][3][4]

Table 1: Antimicrobial Activity of 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol) against MRSA

MicroorganismConcentration (µg/mL)EffectReference
Staphylococcus aureus LAC (MRSA)32Minimum Inhibitory Concentration (MIC)[2]
Staphylococcus aureus LAC (MRSA)8Inhibition of Biofilm Formation[2]
Various Clinical MRSA Strains32-64Minimum Inhibitory Concentration (MIC)[2]

Synergistic Activity:

Chlorothymol has also been shown to exhibit synergistic antimicrobial activity when combined with conventional antibiotics, such as oxacillin, against highly resistant S. aureus clinical isolates.[2][3][4] This suggests that chlorinated phenols like this compound could be investigated as potential adjuvants in antibiotic therapy.

Mechanism of Action

The precise mechanism of action for this compound has not been extensively elucidated in the available literature. However, the antimicrobial action of phenolic compounds is generally attributed to their ability to disrupt the microbial cell membrane, leading to increased permeability, leakage of intracellular constituents, and ultimately, cell death.

At lower concentrations, phenols can inactivate essential microbial enzymes, while at higher concentrations, they cause protein denaturation. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, disrupting its structure and function. The presence of a chlorine atom can enhance this lipophilicity, thereby increasing its antimicrobial efficacy.

Generalized Mechanism of Action for Phenolic Compounds cluster_0 Microbial Cell Cell_Membrane Cell Membrane Leakage Leakage of Intracellular Components Cell_Membrane->Leakage Increased Permeability Cytoplasm Cytoplasm Proteins Essential Proteins/ Enzymes Metabolic_Disruption Disruption of Metabolic Pathways Proteins->Metabolic_Disruption DNA DNA Phenolic_Compound This compound Phenolic_Compound->Cell_Membrane Disruption of Lipid Bilayer Phenolic_Compound->Proteins Denaturation and Inactivation Cell_Death Cell Death Leakage->Cell_Death Metabolic_Disruption->Cell_Death

Figure 1. A diagram illustrating the generalized mechanism of action for phenolic compounds against microbial cells.

Experimental Protocols

The following are detailed protocols for the evaluation of the antimicrobial and biocidal properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound.

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettes

  • Incubator

  • Microplate reader (optional)

  • Sterile agar (B569324) plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Grow the test microorganism overnight in the appropriate broth.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), plate 10 µL onto sterile agar plates.

    • Incubate the agar plates overnight.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Workflow for MIC and MBC Determination Start Start Prep_Stock Prepare Stock Solution of This compound Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC Plate_for_MBC Plate from Clear Wells onto Agar Read_MIC->Plate_for_MBC Incubate_Agar Incubate Agar Plates Plate_for_MBC->Incubate_Agar Read_MBC Determine MBC (≥99.9% killing) Incubate_Agar->Read_MBC End End Read_MBC->End

Figure 2. A workflow diagram illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Time-Kill Assay

This protocol is used to determine the rate at which this compound kills a specific microorganism.

Materials:

  • This compound

  • Test microorganism

  • Appropriate broth medium

  • Sterile culture tubes or flasks

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Sterile agar plates

  • Incubator

  • Shaking incubator (optional)

  • Timer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the logarithmic phase of growth (approximately 10^6 CFU/mL).

  • Test Setup:

    • Prepare tubes or flasks containing the appropriate broth with this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).

    • Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the prepared inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubation: Incubate the plates until colonies are visible.

  • Data Analysis:

    • Count the number of colonies on each plate and calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

Biofilm Disruption Assay

This protocol assesses the ability of this compound to disrupt pre-formed microbial biofilms.

Materials:

  • This compound

  • Biofilm-forming microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus epidermidis)

  • Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (B145695) (95%) or acetic acid (33%)

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Inoculate the wells of a 96-well plate with a diluted overnight culture of the test microorganism.

    • Incubate the plate for 24-48 hours to allow for biofilm formation.

  • Treatment:

    • Gently remove the planktonic cells by washing the wells with sterile PBS.

    • Add fresh medium containing various concentrations of this compound to the wells. Include a control with medium only.

  • Incubation: Incubate the plate for a further 24 hours.

  • Quantification of Biofilm:

    • Wash the wells again with PBS to remove non-adherent cells.

    • Fix the biofilms with methanol (B129727) for 15 minutes and then air dry.

    • Stain the biofilms with 0.1% crystal violet for 15 minutes.

    • Wash the wells with water to remove excess stain and then air dry.

    • Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Compare the absorbance values of the treated wells to the control wells to determine the percentage of biofilm disruption.

Signaling Pathways

There is currently no specific information available in the scientific literature regarding the signaling pathways in microorganisms that are affected by this compound. Research in this area would be valuable to further understand its mechanism of action and potential for resistance development.

Conclusion

This compound is a promising antimicrobial agent with potential applications in various fields. While specific data on its efficacy and mechanism of action are not yet widely available, research on structurally similar compounds like chlorothymol suggests potent antimicrobial and anti-biofilm properties. The provided protocols offer a framework for researchers to systematically evaluate the biocidal and antimicrobial characteristics of this compound, contributing to a better understanding of its potential as a therapeutic or preservative agent. Further investigation into its spectrum of activity, mechanism of action, and impact on microbial signaling pathways is warranted.

References

Application Notes and Protocols: 5-Chloro-2-methylphenol as a Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloro-2-methylphenol as a foundational starting material in the synthesis of diverse organic molecules. Detailed protocols for key transformations are provided, enabling researchers to leverage this versatile building block in their synthetic endeavors, from the construction of complex intermediates to the development of potentially bioactive compounds.

Overview of Synthetic Applications

This compound, a readily available substituted phenol (B47542), serves as a valuable precursor for a range of chemical transformations. Its phenolic hydroxyl group and the chlorinated aromatic ring provide multiple reactive sites for functionalization. Key applications include electrophilic aromatic substitution, etherification, and oxidation to quinone derivatives. These transformations yield intermediates that are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2][3] This document outlines protocols for three primary classes of reactions: formylation, etherification, and oxidation.

Formylation of this compound: Synthesis of 4-Chloro-6-methylsalicylaldehyde

The introduction of a formyl group onto the phenolic ring is a crucial step in the synthesis of salicylaldehyde (B1680747) derivatives, which are themselves important intermediates. The Duff reaction provides a classical method for the ortho-formylation of phenols.[4]

Experimental Protocol: Duff Reaction

Reaction: Synthesis of 4-Chloro-6-methylsalicylaldehyde

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), hexamethylenetetramine (HMTA, 1.5 eq), and glycerol (B35011) (10 mL per gram of phenol).

  • Heat the mixture to 150-160°C and stir for 3 hours. The reaction mixture will become a dark, viscous liquid.

  • Cool the reaction mixture to room temperature and add a 2 M aqueous solution of sulfuric acid.

  • Perform steam distillation on the acidified mixture to isolate the product.

  • Extract the distillate with diethyl ether, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Quantitative Data (Predicted):

ProductStarting MaterialReagentsTypical Yield (%)
4-Chloro-6-methylsalicylaldehydeThis compoundHMTA, Glycerol, H₂SO₄15-30

Characterization Data (Predicted for 4-Chloro-6-methylsalicylaldehyde):

  • ¹H NMR (CDCl₃, δ): 11.0-11.5 (s, 1H, -OH), 9.8-10.0 (s, 1H, -CHO), 7.0-7.5 (m, 2H, Ar-H), 2.2-2.4 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, δ): 190-195 (-CHO), 160-165 (C-OH), 120-140 (Ar-C), 15-20 (-CH₃).

  • IR (KBr, cm⁻¹): 3200-3400 (br, O-H), 1650-1680 (C=O), 1550-1600 (C=C, aromatic).

Duff_Reaction This compound This compound Intermediate Iminium Intermediate This compound->Intermediate + HMTA, Glycerol HMTA HMTA HMTA->Intermediate Glycerol Glycerol Glycerol->Intermediate Heat Heat Product 4-Chloro-6-methylsalicylaldehyde Intermediate->Product Acidic Hydrolysis Hydrolysis Hydrolysis

Caption: Duff Reaction Workflow.

Etherification of this compound: Synthesis of 1-Chloro-3-isopropoxy-4-methylbenzene

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alkoxide and an alkyl halide.[1] This reaction is particularly useful for synthesizing asymmetrically substituted ethers.

Experimental Protocol: Williamson Ether Synthesis

Reaction: Synthesis of 1-Chloro-3-isopropoxy-4-methylbenzene

Procedure:

  • In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0°C to form the corresponding phenoxide. Stir the mixture until the evolution of hydrogen gas ceases.

  • To the resulting phenoxide solution, add 2-bromopropane (B125204) (isopropyl bromide, 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Predicted):

Yields for Williamson ether syntheses are generally good, often exceeding 80%, especially when using a primary or secondary alkyl halide.

ProductStarting MaterialReagentsTypical Yield (%)
1-Chloro-3-isopropoxy-4-methylbenzeneThis compoundNaH, 2-Bromopropane>80

Characterization Data (Predicted for 1-Chloro-3-isopropoxy-4-methylbenzene):

  • ¹H NMR (CDCl₃, δ): 6.8-7.2 (m, 3H, Ar-H), 4.4-4.6 (septet, 1H, -OCH(CH₃)₂), 2.2-2.3 (s, 3H, Ar-CH₃), 1.3-1.4 (d, 6H, -OCH(CH₃)₂).

  • ¹³C NMR (CDCl₃, δ): 155-160 (C-O), 120-135 (Ar-C), 70-75 (-OCH(CH₃)₂), 20-25 (-OCH(CH₃)₂), 15-20 (Ar-CH₃).

  • MS (EI): Molecular ion peak corresponding to C₁₀H₁₃ClO.[6]

Williamson_Ether_Synthesis Phenol This compound Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base Base Strong Base (e.g., NaH) Base->Phenoxide Ether 1-Chloro-3-isopropoxy-4-methylbenzene Phenoxide->Ether + Alkyl Halide (SN2) Alkyl_Halide 2-Bromopropane Alkyl_Halide->Ether

Caption: Williamson Ether Synthesis Pathway.

Oxidation to Dichlorotoluquinones

Substituted phenols can be oxidized to the corresponding quinones, which are valuable synthons in organic chemistry.[7] The oxidation of this compound is expected to yield dichlorotoluquinone derivatives.

Experimental Protocol: Oxidation

Reaction: Synthesis of Dichlorotoluquinones

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent, such as glacial acetic acid.

  • Add a solution of an oxidizing agent, such as chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent) or ceric ammonium (B1175870) nitrate (B79036) (CAN), dropwise to the phenol solution at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into a large volume of water and extract with an organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the resulting crude quinone by column chromatography or recrystallization.

Quantitative Data (Predicted):

The yields of phenol oxidations can be variable depending on the substrate and the oxidizing agent used.

ProductStarting MaterialOxidizing AgentTypical Yield (%)
DichlorotoluquinoneThis compoundCrO₃/H₂SO₄ or CAN40-60

Characterization Data (Predicted for a Dichlorotoluquinone derivative):

  • ¹H NMR (CDCl₃, δ): 6.5-7.0 (m, 1H, vinyl-H), 2.1-2.3 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, δ): 180-190 (C=O), 130-150 (C=C), 15-20 (-CH₃).

  • IR (KBr, cm⁻¹): 1650-1680 (C=O, quinone).

Oxidation_Reaction Phenol This compound Quinone Dichlorotoluquinone Phenol->Quinone + Oxidant Oxidant Oxidizing Agent (e.g., CrO3) Oxidant->Quinone

Caption: Oxidation of Phenol to Quinone.

Application in the Synthesis of Bioactive Molecules

While specific examples detailing the synthesis of bioactive molecules directly from this compound are not abundant in readily accessible literature, its derivatives, such as the corresponding salicylaldehyde, are known precursors to compounds with biological activity. For instance, Schiff bases derived from 5-chlorosalicylaldehyde (B124248) have been investigated for their antimicrobial properties.[8] This suggests that derivatives of this compound are promising candidates for screening in drug discovery programs. The synthetic handles available on the molecule allow for the introduction of various pharmacophores, making it a valuable starting point for the generation of compound libraries for high-throughput screening.

Safety Information

This compound is harmful if swallowed and causes skin and eye irritation.[9] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Application Note: Sample Preparation for the Analysis of 5-Chloro-2-methylphenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-2-methylphenol is a substituted phenol (B47542) of significant environmental and toxicological interest. Accurate quantification of this analyte in complex matrices such as water, soil, and biological tissues is crucial for monitoring, risk assessment, and regulatory compliance. However, the complexity of these matrices often introduces interferences that can compromise analytical results.[1][2][3] Effective sample preparation is therefore a critical step to isolate this compound from matrix components, concentrate it to detectable levels, and ensure the accuracy and reliability of subsequent analysis, typically performed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4][5] This application note provides detailed protocols for three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Data Presentation: Comparison of Sample Preparation Techniques

The selection of a sample preparation method depends on the matrix, the required limit of detection, and available resources. The following table summarizes typical performance characteristics for the analysis of chlorophenols, including this compound, using different sample preparation techniques.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)QuEChERS
Applicable Matrices Water (drinking, wastewater), Fruit JuiceWater, Soil, SludgeFish, Fruits, Vegetables
Typical Recovery 85 - 111%[6][7]75 - 96%[8]70 - 120%[9]
Limit of Detection (LOD) 0.005 - 1.796 µg/L (in water)[6]Analyte and matrix dependentAnalyte and matrix dependent
Relative Standard Deviation (RSD) 2.1 - 6.7%[6]< 15%< 5%[9]
Solvent Consumption Low to ModerateHighLow
Throughput Moderate to High (amenable to automation)Low to ModerateHigh
Selectivity High (sorbent dependent)ModerateGood

Experimental Protocols

Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from EPA Method 528 and is suitable for the extraction of phenols from drinking water.[7]

Materials:

  • SPE Cartridges: Polystyrene-divinylbenzene (500 mg, 6 mL)[7]

  • Dichloromethane (DCM), pesticide grade[7]

  • Methanol, HPLC grade[7]

  • 0.05 N Hydrochloric acid (HCl)[7]

  • Anhydrous Sodium Sulfate (B86663)

  • SPE Manifold

  • Concentrator tube

  • GC vials

Protocol:

  • Sample Pretreatment:

    • For a 1 L water sample, add 40-50 mg of sodium sulfite (B76179) to dechlorinate if necessary.

    • Acidify the sample to a pH ≤ 2 with 6 N HCl.[7]

    • Spike with surrogate standards if required.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 3 x 5 mL of DCM.[7]

    • Condition the cartridge with 3 x 5 mL of methanol.[7]

    • Equilibrate the cartridge with 10 mL of 0.05 N HCl. Do not allow the sorbent to go dry.[7]

  • Sample Loading:

    • Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.[7]

  • Cartridge Drying:

    • After loading, dry the cartridge under full vacuum for 15 minutes to remove residual water.[7]

  • Elution:

    • Place a collection tube in the manifold.

    • Elute the analytes from the cartridge with two aliquots of 5 mL DCM.

  • Drying and Concentration:

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any remaining water.

    • Concentrate the eluate to approximately 0.8 mL under a gentle stream of nitrogen at 35°C.[7]

  • Reconstitution and Analysis:

    • Add internal standards and adjust the final volume to 1 mL with DCM.[7]

    • The sample is now ready for GC/MS analysis. For improved chromatographic performance, derivatization may be necessary.

Liquid-Liquid Extraction (LLE) for Soil and Water Samples

This protocol provides a general workflow for the extraction of phenols from environmental samples.

Materials:

  • Dichloromethane (DCM), pesticide grade

  • Sodium hydroxide (B78521) (NaOH) solution (10 N)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Anhydrous Sodium Sulfate

  • Separatory funnel

  • Concentrator tube

  • GC vials

Protocol:

  • Sample Preparation:

    • Water: Measure 1 L of the sample into a 2 L separatory funnel.

    • Soil/Sludge: Weigh 10-20 g of the sample and mix with reagent water to create a slurry.

  • pH Adjustment and Extraction:

    • Adjust the sample pH to >11 with 10 N NaOH.

    • Add 60 mL of DCM to the separatory funnel, seal, and shake vigorously for 1-2 minutes.

    • Allow the layers to separate and drain the organic (bottom) layer into a flask.

    • Repeat the extraction two more times with fresh 60 mL aliquots of DCM. Combine the organic extracts.

  • Back Extraction (Optional Cleanup):

    • This step can help remove interferences. Combine the extracts and perform a back extraction with a basic solution to move the phenolic compounds to the aqueous phase, leaving neutral interferences in the organic phase. Then re-acidify the aqueous phase and extract again with DCM.

  • Drying and Concentration:

    • Pass the combined organic extract through a drying column containing anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis:

    • The extract is ready for analysis. Derivatization is often required for GC analysis of phenols to improve peak shape and sensitivity.[10][11]

QuEChERS for Fish Samples

This protocol is an adaptation of the QuEChERS method for the determination of chlorophenols in fish.[12]

Materials:

  • Homogenized fish tissue

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • C18 sorbent for dispersive SPE (d-SPE)

  • Centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Sample Homogenization:

    • Homogenize a representative portion of the fish tissue.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of ethyl acetate.

    • Add 3 g of NaCl and 5 g of anhydrous MgSO₄.[12]

    • Vortex vigorously for 1 minute and then sonicate for 15 minutes.[12]

    • Centrifuge at 4500 rpm for 5 minutes.[12]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (upper organic layer) to a 15 mL centrifuge tube containing 500 mg of C18 sorbent and 150 mg of anhydrous MgSO₄.[12]

    • Vortex for 30 seconds and then centrifuge at 4500 rpm for 5 minutes.

  • Concentration and Derivatization:

    • Transfer the cleaned supernatant to a new tube and evaporate to near dryness under a gentle stream of nitrogen at 45°C.[12]

    • Redissolve the residue in 1 mL of ethyl acetate.[12]

    • Add 50 µL of a derivatizing agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at 45°C for 30 minutes for silylation.[12]

  • Analysis:

    • The derivatized sample is ready for GC-MS analysis.

Mandatory Visualization: Experimental Workflows

SPE_Workflow cluster_prep Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1L Water Sample Dechlorinate Dechlorinate (if needed) Sample->Dechlorinate Acidify Acidify to pH <= 2 Dechlorinate->Acidify Condition Condition SPE Cartridge Acidify->Condition Load Load Sample Condition->Load Dry Dry Cartridge Load->Dry Elute Elute with DCM Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute to 1 mL Concentrate->Reconstitute Analysis GC/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

LLE_Workflow cluster_prep Sample Preparation cluster_ext Liquid-Liquid Extraction cluster_post Post-Extraction Sample Water or Soil Sample pH_Adjust_Alk Adjust pH > 11 Sample->pH_Adjust_Alk Extract1 Extract with DCM (3x) pH_Adjust_Alk->Extract1 Combine Combine Extracts Extract1->Combine Dry Dry with Na2SO4 Combine->Dry Concentrate Concentrate Extract Dry->Concentrate Derivatize Derivatize (Optional) Concentrate->Derivatize Analysis GC/MS Analysis Derivatize->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

QuEChERS_Workflow cluster_ext Extraction cluster_cleanup Dispersive SPE Cleanup cluster_post Post-Cleanup Sample Homogenized Fish Sample Add_Solvent Add Ethyl Acetate & Salts Sample->Add_Solvent Vortex_Soni Vortex & Sonicate Add_Solvent->Vortex_Soni Centrifuge1 Centrifuge Vortex_Soni->Centrifuge1 Supernatant Take Supernatant Centrifuge1->Supernatant dSPE Add to d-SPE Tube Supernatant->dSPE Vortex_Cent Vortex & Centrifuge dSPE->Vortex_Cent Evaporate Evaporate to Dryness Vortex_Cent->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Derivatize Derivatize Reconstitute->Derivatize Analysis GC/MS Analysis Derivatize->Analysis

Caption: Workflow for QuEChERS.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 5-Chloro-2-methylphenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the diazotization of 5-chloro-2-methylaniline (B43014).

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete diazotization.Ensure the reaction temperature is strictly maintained between 0-5°C. Use a freshly prepared solution of sodium nitrite (B80452) and ensure a slight excess is used. Test for the presence of excess nitrous acid using starch-iodide paper.
Decomposition of the diazonium salt.Maintain a low temperature throughout the diazotization process and use the diazonium salt solution immediately in the subsequent hydrolysis step. Avoid exposing the solution to sunlight.
Insufficiently acidic conditions.Ensure a sufficient excess of mineral acid (e.g., hydrochloric acid or sulfuric acid) is used to maintain a low pH and stabilize the diazonium salt.
Formation of a Dark Brown or Black Oily Product Decomposition of the diazonium salt.This is often due to the reaction temperature rising above 5°C. Improve cooling efficiency with an ice-salt bath and ensure slow, dropwise addition of the sodium nitrite solution.
Azo coupling side reaction.Insufficient acidity can lead to the reaction of the diazonium salt with unreacted 5-chloro-2-methylaniline. Increase the acid concentration to ensure the complete protonation of the starting amine.
Precipitation of Solids During Diazotization Low solubility of the amine salt.Ensure that the 5-chloro-2-methylaniline is fully dissolved in the acidic solution before cooling and adding sodium nitrite. Gentle warming may be necessary for initial dissolution, followed by thorough cooling.
Precipitation of the diazonium salt.This can occur if the diazonium salt is not very soluble in the reaction medium. This is not necessarily a problem; proceed with the hydrolysis step, ensuring vigorous stirring to maintain a homogeneous suspension.
Excessive Foaming or Gas Evolution Premature decomposition of the diazonium salt.This indicates the reaction temperature is too high. Immediately improve cooling and slow down the addition of sodium nitrite.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with a high yield?

A1: The most dependable and regioselective method is the diazotization of 5-chloro-2-methylaniline, followed by hydrolysis of the resulting diazonium salt. Direct chlorination of 2-methylphenol (o-cresol) is generally not recommended as it leads to a mixture of isomers, with the para-substituted product (4-Chloro-2-methylphenol) often being the major product.

Q2: Why is maintaining a low temperature (0-5°C) so critical during the diazotization step?

A2: Aryl diazonium salts are thermally unstable. At temperatures above 5°C, they can decompose prematurely, leading to the formation of unwanted byproducts, such as phenols and tar-like substances, and a significant reduction in the yield of the desired product. The evolution of nitrogen gas is a sign of decomposition.

Q3: How can I confirm that the diazotization reaction is complete?

A3: The completion of the diazotization can be confirmed by testing for the presence of a slight excess of nitrous acid in the reaction mixture. This is done by placing a drop of the reaction solution onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the primary amine has reacted.

Q4: What are the common side reactions to be aware of, and how can they be minimized?

A4: The most common side reaction is the coupling of the diazonium salt with unreacted 5-chloro-2-methylaniline to form an azo compound. This is minimized by ensuring a sufficient excess of acid to keep the concentration of the free amine low. Another side reaction is the premature decomposition of the diazonium salt, which is mitigated by strict temperature control.

Q5: What is the best way to purify the final this compound product?

A5: After the hydrolysis step, the product can be isolated by steam distillation or solvent extraction. For further purification, recrystallization from a suitable solvent (e.g., petroleum ether or a mixture of water and ethanol) is effective. Column chromatography can also be employed for very high purity requirements.

Experimental Protocols

Synthesis of 5-Chloro-2-methylaniline from 4-Chloro-2-nitrotoluene (B43163)

This precursor can be synthesized by the reduction of 4-chloro-2-nitrotoluene. A common method involves using a reducing agent like sodium polysulfide.

Materials:

Procedure:

  • Prepare a solution of sodium polysulfide in water.

  • Add ammonium chloride to the solution and heat to a temperature between 30-105°C.

  • Slowly add 4-chloro-2-nitrotoluene to the heated solution with vigorous stirring.

  • After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with water until neutral.

  • Purify the crude 5-chloro-2-methylaniline by vacuum distillation.

Synthesis of this compound via Diazotization

Materials:

  • 5-Chloro-2-methylaniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ice

  • Urea (optional, to quench excess nitrous acid)

Procedure:

  • Preparation of the Amine Salt Solution: In a flask, dissolve 5-chloro-2-methylaniline in a dilute solution of hydrochloric acid or sulfuric acid. Use a sufficient excess of acid. Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.

  • Diazotization: Prepare a concentrated aqueous solution of sodium nitrite. Add this solution dropwise to the cold amine salt solution, ensuring the temperature does not rise above 5°C. Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.

  • Hydrolysis of the Diazonium Salt: Once diazotization is complete, slowly warm the reaction mixture. The diazonium salt will decompose to form this compound, evolving nitrogen gas. Gentle heating (e.g., in a water bath at 50-60°C) may be required to ensure complete hydrolysis.

  • Isolation and Purification: The resulting phenol (B47542) can be isolated by steam distillation directly from the reaction mixture or by extraction with an organic solvent like diethyl ether. The crude product can then be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Reagent Quantities for Diazotization of 5-Chloro-2-methylaniline
ReagentMolar Ratio (relative to amine)Typical Concentration
5-Chloro-2-methylaniline1.0-
Hydrochloric Acid (37%)2.5 - 3.0-
Sodium Nitrite1.0 - 1.120-30% in water
Water-Sufficient to dissolve reagents
Table 2: Influence of Reaction Conditions on Yield
ParameterConditionExpected Impact on Yield
Temperature 0-5°COptimal for diazonium salt stability, leading to higher yields.
> 10°CIncreased decomposition of diazonium salt, leading to significantly lower yields and more byproducts.
Acidity High (excess mineral acid)Stabilizes the diazonium salt and prevents azo coupling, increasing the yield of the desired phenol.
Neutral or low acidityPromotes side reactions, particularly azo coupling, which reduces the yield of this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: 5-Chloro-2-methylaniline dissolution Dissolve in excess HCl/H₂SO₄ start->dissolution cooling Cool to 0-5°C dissolution->cooling diazotization Add NaNO₂ solution dropwise cooling->diazotization hydrolysis Warm to hydrolyze diazonium salt diazotization->hydrolysis isolation Isolate crude product (Steam Distillation/Extraction) hydrolysis->isolation purification Purify by Recrystallization/ Column Chromatography isolation->purification end_product Final Product: This compound purification->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product temp Incorrect Temperature (> 5°C) issue->temp Check Temperature acid Insufficient Acid issue->acid Check Acidity reagents Reagent Quality (Old NaNO₂) issue->reagents Check Reagents check_temp Improve Cooling (Ice-Salt Bath) temp->check_temp check_acid Use Excess Mineral Acid acid->check_acid check_reagents Use Fresh Reagents reagents->check_reagents

Technical Support Center: Purification of Crude 5-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Chloro-2-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 5-chloro-2-methylaniline (B43014) or p-chlorotoluene, and byproducts from the synthesis process.[1] These byproducts may include isomers (e.g., other chloromethylphenol isomers), and products of oxidation or side reactions. The specific impurities will depend on the synthetic route used.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and vacuum distillation. For more challenging separations, column chromatography can also be employed.

Q3: What is the melting and boiling point of pure this compound?

A3: Pure this compound has a melting point range of 72-76 °C and a boiling point of 109-112 °C at 15 mmHg.[2][3] These physical constants are crucial for assessing the purity of the final product.

Q4: How can I assess the purity of my purified this compound?

A4: The purity of this compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] The sharpness of the melting point is also a good indicator of purity.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseSuggested Solution
No crystals form upon cooling. - Too much solvent was used. - The solution is not saturated. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath to further decrease solubility.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute. - The rate of cooling is too fast. - High concentration of impurities.- Re-heat the solution to dissolve the oil and add a small amount of a co-solvent in which the compound is less soluble. - Allow the solution to cool more slowly. Insulate the flask to slow down the cooling rate. - Consider a preliminary purification step like a simple filtration or a charcoal treatment to remove some impurities before recrystallization.
Low recovery of purified product. - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals were washed with a solvent that was not ice-cold.- Use the minimum amount of boiling solvent necessary to dissolve the crude product. - Pre-heat the funnel and filter paper before filtration. Use a fluted filter paper for faster filtration. - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities remain in the crystals. - The impurity is co-crystallizing with the product. - The impurity is adsorbed onto the crystal surface.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. - Perform a second recrystallization.
Vacuum Distillation Troubleshooting
IssuePossible CauseSuggested Solution
Bumping or violent boiling. - Uneven heating. - Lack of nucleation sites.- Use a magnetic stirrer or boiling chips to ensure smooth boiling. - Ensure the heating mantle is appropriately sized for the flask and provides even heating.
Product solidifies in the condenser. - The melting point of the compound is higher than the temperature of the condenser cooling water.- For compounds with a melting point above room temperature like this compound (72-76 °C), do not circulate cooling water through the condenser. Air cooling is sufficient.
Difficulty in achieving a stable vacuum. - Leaks in the apparatus.- Check all joints and connections for a secure seal. Ensure all glassware is free of cracks. Use a suitable vacuum grease on all ground glass joints.
Product decomposition. - The distillation temperature is too high.- Lower the pressure of the system to decrease the boiling point of the compound. Ensure the heating bath temperature is not excessively higher than the boiling point of the liquid.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethanol (B145695) and water, or heptane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Methodology:

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. An ideal solvent should dissolve the crude product poorly at room temperature but well at its boiling point. A common solvent system for phenols is a mixture of a soluble solvent (like ethanol) and an anti-solvent (like water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid dissolves. If using a solvent pair, dissolve the solid in the soluble solvent first.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: If using a solvent pair, add the anti-solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists. Add a few drops of the soluble solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.

Protocol 2: Vacuum Distillation of Crude this compound

Objective: To purify crude this compound by separating it from non-volatile impurities and impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Distillation flask

  • Condenser

  • Receiving flask

  • Vacuum source (e.g., vacuum pump or water aspirator)

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

Methodology:

  • Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to the vacuum source and slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.

  • Distillation: The temperature will rise, and the this compound will begin to distill. Collect the fraction that boils at the expected temperature and pressure (lit. bp 109-112 °C at 15 mmHg).[2][3] Discard any initial lower-boiling fractions (forerun) and stop the distillation before the non-volatile residue begins to char.

  • Cooling and Collection: After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 5306-98-9
Molecular Formula C₇H₇ClO
Molecular Weight 142.58 g/mol
Melting Point 72-76 °C[1]
Boiling Point 219.2 °C at 760 mmHg, 109-112 °C at 15 mmHg[2][3]
Appearance Off-white crystals[5]

Table 2: Purity Assessment Methods

TechniquePrincipleTypical Observations for Pure Sample
Melting Point Determination of the temperature range over which the solid melts.A sharp melting point range of 1-2 °C.
HPLC Separation based on partitioning between a mobile and stationary phase.A single major peak with a consistent retention time.
GC-MS Separation by gas chromatography followed by mass analysis.A single major peak with a mass spectrum corresponding to this compound (m/z = 142).[4]

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Purity Assessment cluster_end Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization distillation Vacuum Distillation crude->distillation hplc HPLC Analysis recrystallization->hplc gcms GC-MS Analysis recrystallization->gcms mp Melting Point Determination recrystallization->mp distillation->hplc distillation->gcms distillation->mp pure Pure this compound hplc->pure gcms->pure mp->pure

Caption: Purification workflow for crude this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Path cluster_distillation Distillation Path start Purification Attempt issue Unsatisfactory Purity or Yield? start->issue check_recrystallization Review Recrystallization Protocol issue->check_recrystallization Yes check_distillation Review Distillation Protocol issue->check_distillation Yes success Pure Product Obtained issue->success No troubleshoot_recrystallization Consult Recrystallization Troubleshooting Guide check_recrystallization->troubleshoot_recrystallization troubleshoot_distillation Consult Distillation Troubleshooting Guide check_distillation->troubleshoot_distillation

Caption: Logical troubleshooting workflow for purification issues.

References

Technical Support Center: Analysis of 5-Chloro-o-cresol Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-o-cresol and identifying potential side products by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common side products to expect in reactions involving 5-Chloro-o-cresol?

A1: In typical electrophilic aromatic substitution reactions such as alkylation or acylation, several side products can be anticipated. These arise from reactions at different positions on the aromatic ring, reaction at the hydroxyl group, or multiple substitutions. Common side products include:

  • Isomeric substitution products: Electrophilic attack at positions ortho or para to the hydroxyl group that are not already substituted.

  • O-alkylation/O-acylation products: Reaction at the phenolic hydroxyl group to form ethers (anisoles) or esters.

  • Poly-substituted products: Introduction of more than one substituent group onto the aromatic ring.

  • Rearrangement products: Under certain conditions, alkyl groups can rearrange.

  • Unreacted starting materials: Residual 5-Chloro-o-cresol.

  • Dichloro-derivatives: If a chlorinating agent is present or formed in situ, further chlorination of the cresol (B1669610) ring can occur.

Q2: I am not seeing my expected product peak in the GC-MS chromatogram. What could be the issue?

A2: There are several potential reasons for the absence of your product peak:

  • Reaction failure: The reaction may not have proceeded as expected. Consider re-evaluating your reaction conditions (temperature, catalyst, reaction time).

  • Analyte degradation: Phenolic compounds can be thermally labile. Check the injector temperature to ensure it is not too high, which could cause decomposition.

  • Poor volatility: If your product is not volatile enough, it may not elute from the GC column. Derivatization to a more volatile silyl (B83357) ether can often resolve this.

  • Adsorption: Active sites in the GC inlet liner or on the column can adsorb polar analytes like phenols, leading to peak tailing or complete loss of the peak. Using a deactivated liner and a column designed for polar analytes is recommended.

  • Incorrect GC-MS parameters: The oven temperature program may not be suitable for eluting your compound. A slower ramp rate or a higher final temperature might be necessary. Also, ensure the mass spectrometer is scanning the correct mass range.

Q3: My chromatogram shows several unexpected peaks. How can I identify them?

A3: Identifying unknown peaks is a systematic process:

  • Mass Spectral Library Search: The primary method for identification is to compare the mass spectrum of the unknown peak with a commercial mass spectral library (e.g., NIST, Wiley).

  • Fragmentation Pattern Analysis: Manually interpret the mass spectrum. Look for the molecular ion peak (M+) and characteristic fragment ions. For example, the presence of chlorine isotopes (M+ and M+2 peaks in a ~3:1 ratio) is a key indicator.

  • Consider Reaction Mechanisms: Based on your reaction type, predict potential side products and compare their expected mass spectra with your data.

  • Analyze a Blank Run: Inject a sample of your reaction solvent and any workup reagents to identify peaks that are not from your reaction.

  • Use a Standard: If you suspect a particular side product, inject a pure standard of that compound to confirm its retention time and mass spectrum.

Q4: My peaks are tailing. What can I do to improve peak shape?

A4: Peak tailing for phenolic compounds is often caused by unwanted interactions with the GC system. Here are some solutions:

  • Deactivated Inlet Liner: Use a fresh, deactivated inlet liner. Glass wool in the liner can also be a source of activity.

  • Column Choice: Employ a column specifically designed for the analysis of polar compounds.

  • Derivatization: Converting the polar hydroxyl group to a less polar silyl ether via derivatization with an agent like BSTFA or MTBSTFA can significantly improve peak shape.

  • Lower Injection Volume/Concentration: Overloading the column can lead to peak tailing.

  • Check for System Contamination: A contaminated system can have active sites. Bake out the column and clean the injector port.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the GC-MS analysis of a 5-Chloro-o-cresol reaction mixture.

Symptom Possible Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks 1. Syringe issue (plugged, leaking).2. Leak in the GC inlet.3. Incorrect injection parameters (e.g., split ratio too high).4. Analyte not reaching the detector (adsorption, degradation).5. Detector issue (e.g., filament off).1. Clean or replace the syringe.2. Perform a leak check on the inlet.3. Adjust the split ratio or use splitless injection for trace analysis.4. See Q2 and Q4 in the FAQs.5. Check the MS tune and ensure the detector is functioning correctly.
Broad or Tailing Peaks 1. Active sites in the inlet or column.2. Column overloading.3. Inappropriate oven temperature program.4. Condensation of sample in the column.1. Use a new deactivated liner; trim the first few cm of the column.2. Dilute the sample or decrease the injection volume.3. Optimize the temperature ramp rate (slower may improve peak shape).4. Ensure the initial oven temperature is appropriate for the solvent.
Fronting Peaks 1. Column overloading.2. Incompatible solvent.3. Column damage.1. Dilute the sample.2. Ensure the sample is dissolved in a solvent that is compatible with the column's stationary phase.3. Inspect the column for damage and replace if necessary.
Ghost Peaks (Peaks in Blank Runs) 1. Carryover from a previous injection.2. Contaminated syringe.3. Septum bleed.4. Contaminated carrier gas.1. Run several solvent blanks to wash the column.2. Thoroughly clean the syringe or use a new one.3. Use a high-quality, low-bleed septum.4. Ensure high-purity carrier gas and use appropriate gas traps.
Poor Mass Spectral Quality 1. Low analyte concentration.2. Air leak in the MS.3. Dirty ion source.1. Increase the sample concentration or use a larger injection volume (if not causing peak distortion).2. Check for leaks in the MS vacuum system.3. Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

Representative Reaction: Friedel-Crafts Alkylation of 5-Chloro-o-cresol

This protocol describes a representative Friedel-Crafts alkylation of 5-Chloro-o-cresol with tert-butyl chloride, a reaction that can lead to several identifiable side products.

Materials:

  • 5-Chloro-o-cresol

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (for extraction)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine

Reaction Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-Chloro-o-cresol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ (1.1 eq) in portions.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add tert-butyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by slowly adding it to ice-cold 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

GC-MS Sample Preparation and Analysis Protocol

1. Sample Preparation (Derivatization):

  • Dissolve approximately 1 mg of the crude reaction product in 1 mL of dichloromethane.

  • Transfer 100 µL of this solution to a 2 mL autosampler vial.

  • Add 100 µL of BSTFA (with 1% TMCS) and 20 µL of pyridine.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Parameters:

Parameter Value
GC System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu

Quantitative Data Summary

The following table presents hypothetical but plausible GC-MS data for the Friedel-Crafts alkylation of 5-Chloro-o-cresol after silylation. Retention times and relative abundances are illustrative and will vary with the specific instrument and conditions.

Peak No. Compound Name Retention Time (min) Molecular Weight (Silylated) Key Mass Fragments (m/z) Relative Abundance (%)
15-Chloro-2-methylphenyl trimethylsilyl (B98337) ether10.5214.7214, 199, 169, 7315
24-tert-Butyl-5-chloro-2-methylphenyl trimethylsilyl ether12.8270.8270, 255, 213, 7360
36-tert-Butyl-5-chloro-2-methylphenyl trimethylsilyl ether13.2270.8270, 255, 213, 7310
44,6-Di-tert-butyl-5-chloro-2-methylphenyl trimethylsilyl ether15.1326.9326, 311, 269, 735
55-Chloro-2-methylanisole9.8156.6156, 141, 113, 9110

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., No Peak, Tailing Peak) check_reaction Verify Reaction Success (TLC, NMR of crude product) start->check_reaction is_reaction_ok Reaction Successful? check_reaction->is_reaction_ok check_instrument Review GC-MS Method is_method_ok Method Parameters Correct? check_instrument->is_method_ok is_reaction_ok->check_instrument Yes troubleshoot_reaction Optimize Reaction Conditions (Catalyst, Temp, Time) is_reaction_ok->troubleshoot_reaction No troubleshoot_gc Systematic GC Troubleshooting (Inlet, Column, Detector) is_method_ok->troubleshoot_gc No run_blanks Inject Solvent Blanks is_method_ok->run_blanks Yes troubleshoot_reaction->start troubleshoot_gc->check_instrument check_hardware Check for Leaks & Contamination run_blanks->check_hardware derivatize Consider Derivatization check_hardware->derivatize solution Problem Resolved derivatize->solution

Caption: A logical workflow for troubleshooting common GC-MS issues.

Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_side_products Side Products 5-Chloro-o-cresol 5-Chloro-o-cresol main_product 4-tert-Butyl-5-chloro-2-methylphenol (Major Product) 5-Chloro-o-cresol->main_product + t-BuCl / AlCl3 isomer 6-tert-Butyl-5-chloro-2-methylphenol 5-Chloro-o-cresol->isomer + t-BuCl / AlCl3 o_alkylation 5-Chloro-2-methylanisole (O-Alkylation) 5-Chloro-o-cresol->o_alkylation Minor Pathway t-BuCl tert-Butyl Chloride poly_alkylated 4,6-Di-tert-butyl-5-chloro-2-methylphenol main_product->poly_alkylated + t-BuCl / AlCl3

Caption: Potential reaction pathways in the alkylation of 5-Chloro-o-cresol.

Technical Support Center: Optimizing Reactions of 5-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-methylphenol. The information is designed to help optimize reaction conditions, particularly temperature and pressure, to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound, also known as 5-chloro-o-cresol, is commonly synthesized through two main routes:

  • Direct Chlorination of 2-Methylphenol (o-cresol): This involves the electrophilic aromatic substitution of 2-methylphenol with a chlorinating agent. Controlling the regioselectivity to favor the formation of the 5-chloro isomer over other isomers is a key challenge.

  • From 5-chloro-2-methylaniline (B43014): This synthetic pathway involves the diazotization of 5-chloro-2-methylaniline followed by hydrolysis of the diazonium salt.[1][2]

Q2: How does temperature affect the chlorination of 2-methylphenol?

A2: Temperature is a critical parameter in the chlorination of 2-methylphenol and significantly influences both the reaction rate and the product distribution (isomer selectivity and extent of chlorination).

  • Low Temperatures (0-25°C): Generally favor higher selectivity towards monochlorinated products and can improve the ratio of the desired para-isomer (relative to the hydroxyl group, which is the 4-position in o-cresol, leading to 4-chloro-2-methylphenol) to the ortho-isomer. Reactions are often conducted at room temperature (around 20°C) or in an ice bath to control exothermicity and minimize byproduct formation.

  • Elevated Temperatures ( > 40°C): Can lead to increased reaction rates but often result in decreased selectivity. Higher temperatures can promote the formation of dichlorinated and other polychlorinated byproducts, reducing the yield of the desired this compound. In some cases, higher temperatures are used to drive the reaction to completion, but this requires careful monitoring to avoid over-chlorination.

Q3: What is the role of pressure in this compound reactions?

A3: For the typical liquid-phase synthesis of this compound, the reaction is generally carried out at atmospheric pressure. The influence of elevated pressure on the direct chlorination of cresols is not well-documented in the available literature. It is not considered a primary parameter for optimization in standard laboratory and industrial settings for this type of reaction.

Q4: What are common byproducts in the synthesis of this compound, and how can they be minimized?

A4: The primary byproducts in the direct chlorination of 2-methylphenol are other isomers of monochlorinated 2-methylphenol (e.g., 3-chloro-, 4-chloro-, and 6-chloro-2-methylphenol) and di/polychlorinated 2-methylphenols.

Minimization Strategies:

  • Control of Stoichiometry: Use of a slight excess of the chlorinating agent can drive the reaction to completion, but a large excess will lead to polychlorination. Careful control of the molar ratio of the chlorinating agent to the substrate is crucial.

  • Catalyst Selection: The use of specific catalysts can enhance regioselectivity. For instance, in the chlorination of phenols, catalyst systems involving a Lewis acid (like AlCl₃ or FeCl₃) in combination with a sulfur-containing compound (like a diaryl sulfide (B99878) or a poly(alkylene sulfide)) have been shown to favor the formation of the para-isomer.[3]

  • Temperature Control: As mentioned, maintaining lower reaction temperatures generally improves selectivity and reduces the formation of multiple chlorinated species.

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity of the chlorination reaction.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Suggestion
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, TLC).- If the reaction stalls, a slight increase in temperature may be necessary, but monitor for byproduct formation.- Ensure the catalyst (if used) is active and present in the correct amount.
Suboptimal Temperature - If the temperature is too low, the reaction rate may be too slow. Consider a modest increase in temperature.- If the temperature is too high, byproduct formation may be consuming the starting material and desired product. Attempt the reaction at a lower temperature.
Poor Quality Reagents - Ensure the 2-methylphenol is of high purity.- Use a fresh or properly stored chlorinating agent (e.g., sulfuryl chloride, chlorine). Some chlorinating agents can degrade over time.
Inefficient Mixing - Ensure adequate stirring to maintain a homogeneous reaction mixture, especially in heterogeneous reactions.
Issue 2: Poor Selectivity (High Levels of Isomeric Impurities)
Possible Cause Troubleshooting Suggestion
Reaction Temperature Too High - Lower the reaction temperature. Running the reaction at 0°C or room temperature often improves regioselectivity.
Incorrect Catalyst System - The choice of catalyst can significantly influence isomer distribution. For para-selectivity in cresol (B1669610) chlorination, a combination of a Lewis acid and a sulfur-containing catalyst is often effective.[3] Experiment with different catalysts.
Solvent Effects - The solvent can influence the orientation of the electrophilic attack. Experiment with solvents of different polarities.
Issue 3: Formation of Dichlorinated and Polychlorinated Byproducts
Possible Cause Troubleshooting Suggestion
Excess Chlorinating Agent - Carefully control the stoichiometry. Use a molar ratio of chlorinating agent to 2-methylphenol close to 1:1. A slight excess (e.g., 1.05 to 1.1 equivalents) may be needed for full conversion, but larger excesses should be avoided.
High Reaction Temperature - Higher temperatures can promote further chlorination of the desired monochlorinated product. Lowering the temperature is a key strategy to mitigate this.
Prolonged Reaction Time - Monitor the reaction closely and stop it once the formation of the desired product has maximized and before significant amounts of dichlorinated products appear.

Data Presentation

Table 1: General Effect of Temperature on Chlorination of Cresols

Temperature RangeExpected OutcomeRecommendations
0 - 10°CHigher regioselectivity, slower reaction rate.Recommended for maximizing the yield of a specific isomer and minimizing di- and poly-chlorination.
20 - 40°CGood balance of reaction rate and selectivity.A common starting point for optimization.
> 50°CFaster reaction rate, lower selectivity, increased risk of over-chlorination.Generally not recommended unless a high conversion rate is the primary goal and purification methods are robust.

Note: This table provides general guidance based on the chlorination of cresols. Optimal temperatures for the synthesis of this compound should be determined experimentally.

Experimental Protocols

Representative Protocol for the Chlorination of 2-Methylphenol

This protocol is a general guideline and should be optimized for the specific synthesis of this compound.

Materials:

  • 2-Methylphenol (o-cresol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Diphenyl sulfide

  • Inert solvent (e.g., Dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylphenol in the inert solvent.

  • Add the catalyst system, for example, anhydrous AlCl₃ (e.g., 0.05 equivalents) and diphenyl sulfide (e.g., 0.05 equivalents).

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add sulfuryl chloride (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding it to a cold, saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Visualizations

experimental_workflow start Start dissolve Dissolve 2-Methylphenol in Inert Solvent start->dissolve add_catalyst Add Catalyst System (e.g., AlCl3, Diphenyl Sulfide) dissolve->add_catalyst cool Cool to 0-5°C add_catalyst->cool add_chlorinating_agent Slowly Add Sulfuryl Chloride cool->add_chlorinating_agent react Stir at 0-5°C (Monitor Progress) add_chlorinating_agent->react quench Quench with NaHCO3 Solution react->quench extract Workup: Separate, Wash, Dry quench->extract purify Purify Product extract->purify end End purify->end

Caption: Experimental workflow for the chlorination of 2-methylphenol.

troubleshooting_logic start Low Yield or Purity? low_yield Low Yield start->low_yield Yes low_purity Low Purity (Isomers/Over-chlorination) start->low_purity No incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction high_temp Temperature Too High? low_purity->high_temp increase_temp Slightly Increase Temp or Reaction Time incomplete_reaction->increase_temp Yes check_reagents Check Reagent Quality incomplete_reaction->check_reagents No decrease_temp Decrease Temperature high_temp->decrease_temp Yes catalyst_issue Catalyst Issue? high_temp->catalyst_issue No change_catalyst Change Catalyst System catalyst_issue->change_catalyst Yes stoichiometry_issue Excess Chlorinating Agent? catalyst_issue->stoichiometry_issue No adjust_stoichiometry Adjust Stoichiometry stoichiometry_issue->adjust_stoichiometry Yes

References

Technical Support Center: Industrial Scale-Up of 5-Chloro-2-methylphenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of 5-Chloro-2-methylphenol production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, primarily focusing on the common industrial route of electrophilic chlorination of o-cresol (B1677501).

Issue 1: Low Yield of this compound and Poor Regioselectivity

Q: Our chlorination of o-cresol is resulting in a low yield of the desired this compound (para-isomer) and a high percentage of the undesired 3-chloro-2-methylphenol (B1584042) (ortho-isomer). How can we improve the para-selectivity?

A: Achieving high para-selectivity is a common challenge in the chlorination of o-cresol. The formation of isomeric byproducts, primarily the ortho-isomer, reduces the yield and complicates purification. Here are key strategies to enhance the production of the desired para-isomer:

  • Choice of Chlorinating Agent: Using sulfuryl chloride (SO₂Cl₂) is generally preferred over chlorine gas for improved selectivity.

  • Catalyst System: The use of a catalyst system is crucial for directing the chlorination to the para position. Effective systems often involve a Lewis acid in combination with a sulfur-containing co-catalyst.

    • Lewis Acids: Aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are commonly used.

    • Sulfur-Containing Co-catalysts: Dialkyl sulfides, dithiaalkanes, and particularly poly(alkylene sulfide)s have shown excellent results in promoting para-selectivity. The steric bulk of the catalyst-chlorinating agent complex is thought to favor attack at the less hindered para position.

  • Reaction Temperature: Lower reaction temperatures generally favor higher para-selectivity. It is advisable to conduct the reaction at a controlled temperature, for instance, around 20°C. However, the temperature should be maintained above the melting point of o-cresol (around 31°C) at the start of the reaction to prevent crystallization, with progressive cooling as the reaction proceeds.

  • Solvent: While the reaction can often be run neat (solvent-free), the choice of solvent can influence selectivity. Non-polar solvents are generally preferred.

Data Presentation: Impact of Catalyst on o-Cresol Chlorination

Catalyst SystemChlorinating AgentTemperature (°C)Yield of 4-Chloro-o-cresol (%)para/ortho Ratio
NoneSO₂Cl₂20LowLow
AlCl₃ / Diphenyl SulfideSO₂Cl₂20-25~94~19
AlCl₃ / Poly(alkylene sulfide)SO₂Cl₂20Up to 97>20
AlCl₃ / 1,2-dithiocaneSO₂Cl₂Room TempUp to 95~20.6

Note: 4-Chloro-o-cresol is an alternative name for this compound.

Issue 2: Runaway Reaction and Poor Temperature Control

Q: The chlorination reaction is highly exothermic, and we are struggling to maintain a stable temperature, leading to concerns about safety and byproduct formation. What are the best practices for managing the exotherm on an industrial scale?

A: The exothermic nature of the chlorination of cresol (B1669610) is a significant safety and process control challenge. Poor heat management can lead to a runaway reaction, increased formation of dichlorinated byproducts, and potential degradation of the product.

  • Controlled Reagent Addition: The chlorinating agent (e.g., sulfuryl chloride) should be added to the cresol in a controlled, gradual manner. A slow, continuous feed or portion-wise addition allows the cooling system to dissipate the generated heat effectively.

  • Efficient Cooling System: The reactor must be equipped with a high-efficiency cooling jacket. The choice of heat transfer fluid and its flow rate are critical parameters.

  • Monitoring and Automation: Implement real-time temperature monitoring within the reactor. Automated control systems can adjust the addition rate of the chlorinating agent or the cooling system's performance based on the internal temperature.

  • Dilution: While solvent-free reactions are possible, using an inert solvent can help to moderate the temperature by increasing the thermal mass of the reaction mixture.

  • Reactor Design: For large-scale production, consider using continuous flow reactors. These reactors offer a much higher surface-area-to-volume ratio, enabling more efficient heat exchange and better temperature control compared to large batch reactors.[1][2][3]

Logical Relationship: Managing Exothermic Reactions

Exotherm_Management Troubleshooting Exothermic Reactions in Cresol Chlorination Start High Exotherm Observed Control_Addition Implement Controlled Reagent Addition Start->Control_Addition Improve_Cooling Enhance Reactor Cooling Efficiency Start->Improve_Cooling Use_Solvent Consider Using an Inert Solvent Start->Use_Solvent Flow_Chemistry Evaluate Continuous Flow Reactor Start->Flow_Chemistry Monitor Real-time Temperature Monitoring Control_Addition->Monitor Improve_Cooling->Monitor Outcome Stable Reaction Temperature & Improved Safety Monitor->Outcome

Caption: A flowchart for troubleshooting exothermic reactions.

Issue 3: Difficulty in Separating Isomeric Impurities

Q: We have a mixture of this compound and 3-chloro-2-methylphenol. What are the most effective industrial methods for their separation to achieve high purity?

A: The separation of chlorocresol isomers is challenging due to their similar physical properties. However, several techniques can be employed at an industrial scale:

  • Fractional Distillation: This is a common method for separating liquids with close boiling points.[4][5] However, the boiling points of the isomers are very close, which can make this separation difficult and require a distillation column with a high number of theoretical plates.[6]

  • Melt Crystallization: This technique is highly effective for purifying isomers.[7] It involves partially melting the crude product and then slowly cooling it to allow the desired isomer (which often has a higher melting point and can crystallize out first) to form pure crystals. The remaining liquid, enriched in the other isomer, is then separated. This can be performed in static or falling film crystallizers.

  • Solvent Crystallization: The crude product can be dissolved in a suitable solvent or solvent mixture and then cooled to induce crystallization of the desired isomer. The choice of solvent is critical for achieving good separation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes for this compound?

A1: The primary industrial synthesis is the direct chlorination of o-cresol. Other reported methods include the synthesis from 5-chloro-2-methylaniline (B43014) or as a hydroxylation product of p-chlorotoluene.

Q2: What are the critical safety precautions when working with sulfuryl chloride at an industrial scale?

A2: Sulfuryl chloride is a corrosive and water-reactive substance that requires strict safety protocols:[8][9]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, a face shield, and protective clothing. Respiratory protection with an appropriate acid gas cartridge is essential in areas with potential vapor exposure.

  • Handling and Storage: Handle in a well-ventilated area, preferably in a closed system. Store in a cool, dry place away from water, bases, and alcohols. Containers must be tightly sealed.[8]

  • Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material like sand to contain the spill. Do not use water, as it reacts violently.

Q3: Which analytical methods are recommended for monitoring the reaction and ensuring the final product's purity?

A3:

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometry (MS) is excellent for separating and quantifying the cresol isomers and any dichlorinated byproducts.[10][11][12]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a reliable method for determining the purity of the final product.[10][11][13][14][15]

Q4: What are the typical purity specifications for industrial-grade this compound?

A4: Industrial-grade this compound typically has a purity of 98% or higher, as determined by HPLC.[13]

Experimental Protocols

Protocol 1: Catalytic Chlorination of o-Cresol with High Para-Selectivity

This protocol is a general guideline based on literature reports for achieving high para-selectivity.

  • Reactor Setup: A glass-lined or other corrosion-resistant reactor equipped with an efficient cooling jacket, a mechanical stirrer, a temperature probe, and a port for controlled liquid addition is required. The reactor should be purged with an inert gas (e.g., nitrogen).

  • Charging the Reactor: Charge the reactor with o-cresol (1.0 equivalent). If the reaction is to be run in a solvent, add the appropriate solvent at this stage.

  • Catalyst Addition: Add the Lewis acid (e.g., AlCl₃, 0.01-0.05 equivalents) and the sulfur-containing co-catalyst (e.g., poly(alkylene sulfide), catalytic amount) to the reactor with stirring.

  • Temperature Control: Bring the reaction mixture to the desired starting temperature (e.g., 20-30°C), ensuring the o-cresol is molten.

  • Reagent Addition: Slowly add sulfuryl chloride (1.0-1.1 equivalents) to the reaction mixture over a period of 2-4 hours, while maintaining the internal temperature within the desired range (e.g., 20-25°C) using the cooling jacket.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC or HPLC to determine the ratio of starting material to products and the isomer distribution.

  • Quenching and Work-up: Once the reaction is complete, the reaction mixture is typically quenched by carefully adding it to water or a dilute aqueous solution of a reducing agent (e.g., sodium sulfite) to destroy any remaining sulfuryl chloride. The organic layer is then separated.

  • Purification: The crude product is purified by fractional distillation under reduced pressure or by melt/solvent crystallization to isolate the high-purity this compound.

Experimental Workflow: Chlorination of o-Cresol

Chlorination_Workflow Industrial Production Workflow for this compound Start Start: o-Cresol Reactor_Prep Reactor Preparation (Inert Atmosphere) Start->Reactor_Prep Charge_Reactants Charge o-Cresol, Catalyst & Co-catalyst Reactor_Prep->Charge_Reactants Controlled_Addition Slow Addition of Sulfuryl Chloride Charge_Reactants->Controlled_Addition Reaction Chlorination Reaction (Controlled Temperature) Controlled_Addition->Reaction Monitoring In-process Control (GC/HPLC Analysis) Reaction->Monitoring Quench Reaction Quenching Reaction->Quench Reaction Complete Monitoring->Reaction Continue Addition Workup Aqueous Work-up & Phase Separation Quench->Workup Purification Purification (Distillation/Crystallization) Workup->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: A typical workflow for the production of this compound.

Protocol 2: GC-MS Analysis of Chlorocresol Isomers

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • GC-MS System: Use a gas chromatograph equipped with a capillary column suitable for separating isomers (e.g., a wax column) and a mass spectrometer detector.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) at a controlled rate (e.g., 10°C/min).

    • Column: A polar capillary column is often effective for isomer separation.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: Scan a range appropriate for the analytes (e.g., m/z 40-200).

  • Data Analysis: Identify the peaks corresponding to o-cresol, this compound, and 3-chloro-2-methylphenol based on their retention times and mass spectra. Quantify the relative amounts of each component by integrating the peak areas.

Signaling Pathway: Catalytic Cycle for Selective Chlorination

Catalytic_Cycle Proposed Catalytic Cycle for Para-Selective Chlorination Catalyst Sulfur Catalyst (e.g., R₂S) Active_Complex [R₂S-Cl]⁺[AlCl₄]⁻ (Bulky Electrophile) Catalyst->Active_Complex SO2Cl2 SO₂Cl₂ SO2Cl2->Active_Complex Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Active_Complex Para_Attack Electrophilic Attack at para-Position Active_Complex->Para_Attack oCresol o-Cresol oCresol->Para_Attack Intermediate Wheland Intermediate (para-substituted) Para_Attack->Intermediate Product This compound Intermediate->Product Regen_Catalyst Catalyst Regeneration Product->Regen_Catalyst Regen_Catalyst->Catalyst

References

troubleshooting peak broadening in HPLC analysis of chlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of chlorophenols, with a specific focus on troubleshooting peak broadening.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems that lead to peak broadening in the HPLC analysis of chlorophenols, presented in a question-and-answer format.

Q1: Why are my chlorophenol peaks broader than expected?

Peak broadening, an increase in the width of a chromatographic peak, can significantly compromise resolution and the accuracy of quantification.[1] This issue can stem from several factors related to the column, mobile phase, sample, or the HPLC instrument itself. A systematic approach is necessary to identify and resolve the root cause.

Possible Causes & Solutions:

  • Column-Related Issues:

    • Column Degradation: The stationary phase, particularly silica-based columns, can degrade over time, especially when operating at a high pH or temperature.[1] This leads to a loss of efficiency and broader peaks.

      • Solution: If the column is old or has been used extensively, replacement is often the best solution.[1] Using a guard column can help extend the life of the analytical column.

    • Column Contamination: Accumulation of strongly retained sample components on the column inlet can distort peak shape.

      • Solution: Flush the column with a strong solvent. If the problem persists, replacing the column may be necessary.

    • Column Void: A void or channel can form in the column packing material, leading to an uneven flow path and peak broadening.

      • Solution: This is often an irreversible issue, and the column will likely need tobe replaced.[1] To prevent this, avoid sudden pressure shocks.

  • Mobile Phase-Related Issues:

    • Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical parameter, especially for ionizable compounds like chlorophenols.[2][3] If the mobile phase pH is close to the pKa of a chlorophenol, both the ionized and non-ionized forms will exist, leading to peak broadening or splitting.[2]

      • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the target chlorophenols.[3] For acidic compounds like chlorophenols, lowering the pH (e.g., to ≤ 3 with formic or phosphoric acid) can suppress the ionization of both the analytes and residual silanol (B1196071) groups on the column, leading to sharper peaks.[1]

    • Mobile Phase Mismatch with Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause premature band broadening on the column.[1]

      • Solution: Ideally, dissolve the sample in the initial mobile phase. If a different solvent is necessary, it should be weaker than the mobile phase.[1]

  • Sample-Related Issues:

    • Column Overload: Injecting too large a volume or too concentrated a sample can saturate the stationary phase, leading to peak broadening and tailing.[4]

      • Solution: Reduce the injection volume or dilute the sample.[4]

  • Instrument-Related Issues:

    • Extra-Column Volume: Excessive tubing length or a large internal diameter of the tubing between the injector, column, and detector can contribute to peak broadening.

      • Solution: Minimize the length and internal diameter of all connection tubing.

    • Incorrect Flow Rate: A flow rate that is too slow can increase longitudinal diffusion, leading to broader peaks.[4]

      • Solution: Optimize the flow rate for the specific column dimensions and particle size.

    • Low Column Temperature: Lower temperatures can increase mobile phase viscosity and slow down mass transfer, resulting in broader peaks.[4]

      • Solution: Increasing the column temperature can often lead to sharper peaks, but it should be carefully optimized as it can also affect selectivity.[5]

Data Presentation

The following tables summarize the quantitative impact of key parameters on peak shape.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of an Ionizable Phenolic Compound

Mobile Phase pHPeak Asymmetry Factor (As)Peak Shape Description
2.51.1Symmetrical
4.5 (close to pKa)2.2Significant Tailing
6.51.3Slightly Tailing

Note: Data is illustrative, based on the general principle that peak shape for ionizable compounds deteriorates when the mobile phase pH is close to the analyte's pKa.[2][3]

Table 2: Influence of Column Temperature on Peak Width

Column Temperature (°C)Peak Width at Half Height (min)Peak Shape Description
250.25Broad
350.20Sharper
450.16Sharpest

Note: This table illustrates the general trend of decreasing peak width with increasing temperature due to reduced mobile phase viscosity and improved mass transfer.[5]

Table 3: Impact of Injection Volume on Peak Broadening

Injection Volume (µL)Peak Width (min)Peak Shape
20.15Symmetrical
100.18Symmetrical
200.28Broad, potential fronting
500.45Very broad, significant fronting

Note: The data presented is a representative example of how increasing injection volume can lead to peak broadening and distortion.

Experimental Protocols

Detailed Methodology for HPLC Analysis of Chlorophenols

This protocol provides a general method for the separation of a mixture of chlorophenols, such as 2,4-dichlorophenol (B122985) and pentachlorophenol.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.5% Phosphoric Acid in HPLC-grade water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Chlorophenol standards (individual and mixed).

  • 0.45 µm syringe filters.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6][7]

  • Injection Volume: 10 µL.[7][8]

  • Detection Wavelength: 280 nm (or optimized for specific chlorophenols).[8]

  • Elution: Gradient elution.[1][7]

Time (min)% Mobile Phase A (0.5% Phosphoric Acid in Water)% Mobile Phase B (Acetonitrile)
0.07030
15.02080
17.02080
17.17030
22.07030

3. Sample Preparation:

  • For water samples, acidification to a pH below 2 is often recommended.

  • Solid samples may require extraction with an appropriate solvent.

  • Prior to injection, filter all samples and standards through a 0.45 µm syringe filter to remove particulate matter.

4. Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the mixed chlorophenol standard to determine the retention times and evaluate the initial peak shapes.

  • Inject the prepared samples.

Mandatory Visualization

Troubleshooting Workflow for Peak Broadening

The following diagram outlines a logical workflow for troubleshooting peak broadening in your HPLC analysis of chlorophenols.

G start Peak Broadening Observed check_column Check Column History (Age, Usage) start->check_column column_ok Column is Relatively New and Well-Maintained check_column->column_ok No column_old Column is Old or Performance is Unknown check_column->column_old Yes check_mobile_phase Evaluate Mobile Phase column_ok->check_mobile_phase replace_column Action: Replace Column column_old->replace_column end Problem Resolved replace_column->end ph_ok pH is Appropriate (>2 units from pKa) check_mobile_phase->ph_ok No ph_bad pH is Close to pKa check_mobile_phase->ph_bad Yes check_sample Review Sample Parameters ph_ok->check_sample adjust_ph Action: Adjust Mobile Phase pH ph_bad->adjust_ph adjust_ph->end sample_ok Injection Volume and Concentration are Low check_sample->sample_ok No sample_overload High Injection Volume or Concentration check_sample->sample_overload Yes check_instrument Inspect HPLC System sample_ok->check_instrument reduce_injection Action: Reduce Injection Volume or Dilute Sample sample_overload->reduce_injection reduce_injection->end instrument_ok System Optimized (Low Dead Volume, Correct Flow/Temp) check_instrument->instrument_ok No instrument_issue Potential Issues (Long Tubing, Incorrect Settings) check_instrument->instrument_issue Yes instrument_ok->end If problem persists, consult manufacturer optimize_instrument Action: Optimize System (Tubing, Flow Rate, Temperature) instrument_issue->optimize_instrument optimize_instrument->end

Caption: A logical workflow for diagnosing and resolving peak broadening in HPLC.

References

minimizing impurities in the synthesis of 5-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Chloro-2-methylphenol

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in minimizing impurities during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily through the electrophilic chlorination of o-cresol (B1677501) using sulfuryl chloride (SO₂Cl₂).

Q1: My reaction is producing a significant amount of an isomeric impurity. How can I identify it and improve the selectivity for this compound?

A1: The most common isomeric impurity is 3-Chloro-2-methylphenol (the ortho-chlorinated product). The formation of this byproduct is due to competing electrophilic attack at the ortho position of the starting material, o-cresol.

  • Identification: The isomers can be differentiated and quantified using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Their distinct retention times will allow for quantification.

  • Improving Selectivity:

    • Catalyst Selection: The choice of catalyst is crucial for directing the chlorination to the para-position. Lewis acids like Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃) are often used. For enhanced para-selectivity, a co-catalyst system involving a Lewis acid and a sulfur-containing compound (e.g., poly(alkylene sulfide)s) has proven effective.[1]

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity, although it may also decrease the reaction rate. It is advisable to conduct the reaction at a controlled temperature, for instance, 20°C.[1]

    • Solvent: While the reaction can be run neat, especially if the starting material is liquid, the use of a non-polar solvent can influence the selectivity.[1]

Q2: I am observing the formation of dichlorinated byproducts. What causes this and how can it be prevented?

A2: The formation of dichlorinated species, such as 3,5-dichloro-2-methylphenol, occurs when the desired product undergoes a second chlorination.

  • Cause: This is typically due to an excess of the chlorinating agent (sulfuryl chloride) or prolonged reaction times. The initial product, this compound, is still an activated aromatic ring and can react further.

  • Prevention:

    • Stoichiometry: Use a slight excess, but not a large excess, of sulfuryl chloride. A molar ratio of approximately 1.1:1 (SO₂Cl₂:o-cresol) is a good starting point.[1]

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC.[2][3] Quench the reaction as soon as the starting material is consumed to prevent over-chlorination.

    • Controlled Addition: Add the sulfuryl chloride dropwise to the reaction mixture to maintain a low instantaneous concentration, which can help minimize the second chlorination.

Q3: The yield of my reaction is consistently low. What are the potential reasons and how can I improve it?

A3: Low yields can stem from several factors, from incomplete reactions to product loss during workup.

  • Incomplete Reaction:

    • Catalyst Deactivation: Ensure the Lewis acid catalyst is anhydrous, as moisture can lead to deactivation.

    • Insufficient Reaction Time: Monitor the reaction to completion via TLC or GC.

  • Product Loss During Workup:

    • Extraction: Ensure the pH of the aqueous phase is appropriate during extraction to keep the phenolic product in the organic layer. Acidifying the aqueous layer before extraction can help.

    • Purification: Optimize your purification method. If using recrystallization, ensure the correct solvent is chosen to minimize loss in the mother liquor.[4]

  • Side Reactions: Apart from isomeric and dichlorinated byproducts, other side reactions can consume starting material or product. The use of a selective catalyst system can help minimize these.

Q4: How can I effectively remove the isomeric and dichlorinated impurities from my final product?

A4: Purification can be challenging due to the similar physical properties of the isomers.

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent or solvent system should be chosen where the desired this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain in the mother liquor.[4]

  • Chromatography: Column chromatography can be effective for separating isomers, although it may be less practical for large-scale purifications.

  • Complexation: In some cases, selective complexation with metal salts can be used to separate closely-boiling phenolic isomers.[5]

Data Presentation: Impact of Catalysts on Regioselectivity

The choice of catalyst significantly influences the ratio of the desired para-isomer (this compound) to the ortho-isomer impurity. The following table summarizes data from the chlorination of o-cresol with sulfuryl chloride in the presence of various poly(alkylene sulfide) catalysts and AlCl₃ at 20°C.[1]

Catalyst (Poly(alkylene sulfide))Yield of this compound (%)Yield of 3-Chloro-2-methylphenol (%)Para/Ortho Ratio
None88.211.37.8
Polymer 194.93.328.7
Polymer 296.02.341.7
Polymer 396.13.032.0
Polymer 496.01.853.3
Polymer 597.11.951.1

Data adapted from a study on the para-selective chlorination of cresols.[1] The specific structures of the polymeric catalysts can be found in the cited literature.

Experimental Protocols

Key Experiment: Synthesis of this compound via Catalytic Chlorination of o-Cresol

This protocol is a representative procedure designed to maximize the yield of the para-isomer.

Materials and Reagents:

  • o-Cresol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Poly(alkylene sulfide) catalyst (e.g., Polymer 5 from the table above)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Solvent for recrystallization (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add o-cresol (100 mmol), anhydrous AlCl₃ (0.2 g), and the poly(alkylene sulfide) catalyst (0.2 g). If o-cresol is solid, it can be gently melted or dissolved in a minimal amount of anhydrous DCM.[1]

  • Chlorination: Cool the reaction mixture to 20°C in a water bath. Slowly add sulfuryl chloride (110 mmol) dropwise from the dropping funnel over a period of 2 hours while maintaining the temperature at 20°C.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 20°C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the o-cresol spot has disappeared.

  • Workup:

    • Carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1M HCl.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by recrystallization. Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., hexane/ethyl acetate).

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Safety Precautions:

  • Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water.[6][7][8][9][10] This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

  • Handle anhydrous AlCl₃ in a dry environment as it is hygroscopic.

Visualizations

Experimental Workflow

experimental_workflow setup Reaction Setup (o-Cresol, AlCl3, Catalyst) chlorination Chlorination (Add SO2Cl2 at 20°C) setup->chlorination monitoring Reaction Monitoring (TLC/GC) chlorination->monitoring workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup purification Purification (Recrystallization) workup->purification product Pure this compound purification->product

Caption: A flowchart of the key steps in the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic start Problem with Synthesis impurity High Impurity Levels? start->impurity low_yield Low Yield? start->low_yield isomeric Isomeric Impurity (ortho-isomer) impurity->isomeric Yes dichlorinated Dichlorinated Impurity impurity->dichlorinated Yes incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes workup_loss Product Loss During Workup? low_yield->workup_loss Yes solution_iso Solution: - Use para-selective catalyst - Control temperature isomeric->solution_iso solution_di Solution: - Control SO2Cl2 stoichiometry - Monitor reaction time dichlorinated->solution_di solution_incomplete Solution: - Check catalyst activity - Ensure sufficient reaction time incomplete_rxn->solution_incomplete solution_workup Solution: - Optimize extraction pH - Choose appropriate recrystallization solvent workup_loss->solution_workup

Caption: A decision tree to guide troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Optimizing the Hydroxylation of p-Chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydroxylation of p-chlorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of chlorocresols from p-chlorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of p-chlorotoluene hydroxylation?

The primary products of p-chlorotoluene hydroxylation are isomers of chlorocresol. The main isomers of interest are 4-chloro-2-cresol and 4-chloro-3-cresol. The position of the hydroxyl group is influenced by the directing effects of the chlorine and methyl substituents on the aromatic ring.

Q2: What are the common methods for the hydroxylation of p-chlorotoluene?

Common methods include:

  • Alkaline Hydrolysis: A direct method involving the reaction of p-chlorotoluene with a strong base at high temperatures and pressures. This method often leads to a mixture of isomers.

  • Indirect Synthesis: This involves the chlorination of a cresol (B1669610) isomer. For instance, 4-chloro-3-cresol can be synthesized by the chlorination of m-cresol (B1676322).

  • Enzymatic Hydroxylation: Utilizes enzymes, such as those from Pseudomonas species, to achieve regioselective hydroxylation. This method is often explored for its high selectivity under mild conditions.

  • Fenton's Reagent: An advanced oxidation process using a solution of hydrogen peroxide and an iron catalyst that can hydroxylate aromatic compounds. However, controlling selectivity can be challenging.

Q3: What are the major challenges in the hydroxylation of p-chlorotoluene?

The main challenges include:

  • Controlling Regioselectivity: Directing the hydroxyl group to the desired position (ortho or meta to the methyl group) can be difficult due to the competing directing effects of the chlorine and methyl groups.

  • Side Reactions: The methyl group is susceptible to oxidation, leading to the formation of p-chlorobenzaldehyde and p-chlorobenzoic acid.[1][2] Over-hydroxylation to dihydroxy products or further chlorination can also occur.

  • Catalyst Deactivation: In catalytic processes, the catalyst can be deactivated by the products or byproducts, leading to low conversion rates.

  • Low Yields: Achieving high yields of the desired isomer is often a significant hurdle due to the factors mentioned above.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Chlorocresol Isomer
Possible Cause Troubleshooting Step
Suboptimal Reaction Temperature Optimize the temperature. For alkaline hydrolysis, temperatures around 320°C are often required. For catalytic reactions, perform a temperature screening study to find the optimal range.
Incorrect Catalyst or Catalyst Deactivation Ensure the catalyst is active and suitable for aromatic hydroxylation. For Fenton's reagent, check the Fe²⁺/H₂O₂ ratio.[3] Consider catalyst regeneration or using a fresh batch.
Side Reactions Dominating Modify reaction conditions to suppress side reactions. For example, in oxidation reactions, using a milder oxidant or controlling the oxidant concentration can reduce the formation of p-chlorobenzoic acid.[1][2]
Poor Substrate Purity Ensure the starting p-chlorotoluene is of high purity to avoid the introduction of interfering impurities.
Inefficient Product Isolation Optimize the workup and purification procedure. This may involve techniques like fractional distillation or chromatography to separate the desired isomer from byproducts and unreacted starting material.
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Troubleshooting Step
Nature of the Reaction Some methods, like high-temperature alkaline hydrolysis, inherently produce isomer mixtures.[4]
Catalyst is Not Selective Screen different catalysts known for regioselective aromatic hydroxylation. For enzymatic reactions, protein engineering of the enzyme can improve selectivity.
Reaction Conditions Favoring Multiple Isomers Adjusting reaction parameters such as solvent, temperature, and pressure can sometimes influence the isomer ratio.
Issue 3: Formation of Unwanted Byproducts (e.g., p-Chlorobenzoic Acid)
Possible Cause Troubleshooting Step
Over-oxidation of the Methyl Group Use a less powerful oxidizing agent or a lower concentration of the oxidant. Shorter reaction times can also help minimize the oxidation of the methyl group.[1]
Harsh Reaction Conditions Employ milder reaction conditions (lower temperature, pressure) if the desired hydroxylation can still proceed.
Presence of Oxygen For non-oxidative methods, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation.

Quantitative Data Presentation

Table 1: Alkaline Hydrolysis of p-Chlorotoluene for Cresol Synthesis [4]

ParameterValue
Reactants p-Chlorotoluene, Sodium Hydroxide (B78521), Hydrogen Peroxide
Reaction Temperature 250 °C
Reaction Time 6 hours
p-Chlorotoluene Conversion 99.9%
Product Distribution ~1:1 mixture of m-cresol and p-cresol
Yield of p-Cresol 84.2 - 92.5 wt% of the cresol mixture

Table 2: Synthesis of 4-Chloro-3-Cresol via Chlorination of m-Cresol [5]

ParameterValue
Reactants m-Cresol, Sulfuryl Chloride
Reaction Temperature 30-40 °C (molten state)
Catalyst None
Solvent None
Conversion Rate of m-Cresol 75-90%
Selectivity Primarily 4-chloro-3-cresol
Final Yield High (improved by recycling of fractions)

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of p-Chlorotoluene[4]
  • Reaction Setup: A high-pressure reactor is charged with an aqueous solution of sodium hydroxide and a specific amount of hydrogen peroxide.

  • Reactant Addition: p-Chlorotoluene is added to the reactor.

  • Reaction Conditions: The mixture is heated to 250°C and stirred for 6 hours.

  • Quenching and Acidification: After the reaction, the mixture is cooled and acidified with aqueous hydrochloric acid to a pH of 1.

  • Product Isolation: The organic products are extracted, and the composition is analyzed by gas chromatography to determine the conversion of p-chlorotoluene and the distribution of cresol isomers.

Protocol 2: Synthesis of 4-Chloro-3-Cresol from m-Cresol[5]
  • Reaction Setup: A reaction vessel is charged with molten m-cresol.

  • Reagent Addition: Sulfuryl chloride is added to the molten m-cresol at a controlled rate, maintaining the reaction temperature between 30-40°C. The molar ratio of sulfuryl chloride to m-cresol is typically between 0.75:1 and 0.9:1.

  • Reaction Monitoring: The reaction is monitored to achieve a conversion rate of 75-90% to prevent further chlorination of the product.

  • Workup: The reaction mixture is subjected to distillation. The initial fraction and transition components can be recycled to improve the overall yield.

  • Purification: The distilled product can be further purified by recrystallization. The product is dissolved in hot water (80-100°C), cooled to below 20°C to induce crystallization, and then filtered.

Visualizations

Experimental_Workflow_Alkaline_Hydrolysis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Analysis p_chlorotoluene p-Chlorotoluene reactor High-Pressure Reactor p_chlorotoluene->reactor naoh_h2o2 NaOH + H2O2 Solution naoh_h2o2->reactor heating Heat to 250°C Stir for 6h reactor->heating cooling Cooling heating->cooling acidification Acidification (HCl) cooling->acidification extraction Extraction acidification->extraction analysis GC Analysis extraction->analysis product m/p-Cresol Mixture extraction->product

Caption: Workflow for the alkaline hydrolysis of p-chlorotoluene.

Catalyst_Selection_Logic cluster_methods Methodology cluster_chemical Chemical Catalysts cluster_enzymatic Biocatalysts cluster_outcomes Expected Outcome start Select Hydroxylation Method chemical Chemical Synthesis start->chemical enzymatic Enzymatic Synthesis start->enzymatic alkaline Alkaline Hydrolysis (High Temp/Pressure) chemical->alkaline fenton Fenton's Reagent (Fe²⁺/H₂O₂) chemical->fenton p450 Cytochrome P450 (e.g., from Pseudomonas) enzymatic->p450 alkaline_out Mixture of m/p-cresols alkaline->alkaline_out fenton_out Hydroxylated products (Selectivity challenge) fenton->fenton_out p450_out Regioselective hydroxylation (e.g., dihydroxylation) p450->p450_out

References

Technical Support Center: Resolving Isomer Separation in Chlorophenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chlorophenol analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in separating chlorophenol isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am seeing co-eluting or poorly resolved peaks for my chlorophenol isomers. What are the first steps I should take?

A1: Co-elution is a common challenge in chlorophenol analysis due to the structural similarity of the isomers. Here is a systematic approach to troubleshooting:

  • Confirm the Problem: First, ensure that the issue is not with a single injection. Re-inject a known standard mixture to confirm that the co-elution is reproducible.

  • Review Your Method Parameters: Carefully double-check all your instrument and method settings. Small deviations in flow rate, temperature, or mobile phase composition can significantly impact separation.

  • Assess Peak Shape: Look for asymmetrical peaks, such as shoulders or tailing. A pure, well-separated peak should be symmetrical. The presence of shoulders is a strong indicator of co-eluting compounds.

  • Utilize Advanced Detection (if available):

    • HPLC with Diode Array Detector (DAD/PDA): Perform a peak purity analysis. If the UV-Vis spectra across the peak are not identical, it indicates the presence of a co-eluting impurity.

    • Mass Spectrometry (GC-MS or LC-MS): Examine the mass spectra across the chromatographic peak. A change in the mass spectral profile from the beginning to the end of the peak is a clear sign of co-elution.

Q2: How can I improve the separation of chlorophenol isomers in Gas Chromatography (GC)?

A2: Optimizing your GC method can significantly improve isomer separation. Consider the following adjustments:

  • Temperature Program: Decrease the initial oven temperature or slow down the temperature ramp rate. This can increase the interaction of early-eluting isomers with the stationary phase, potentially improving their separation.

  • Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (e.g., helium) to achieve the highest column efficiency, which results in sharper peaks and better resolution.

  • Column Selection: If adjusting the temperature program and flow rate is insufficient, consider changing the GC column. Switching to a column with a different stationary phase polarity or a longer column with a smaller internal diameter can alter selectivity and increase resolving power. For instance, if you are using a non-polar DB-5 column, switching to a mid-polarity DB-1701 column may resolve critical pairs.

Q3: What strategies can I use to resolve chlorophenol isomers in High-Performance Liquid Chromatography (HPLC)?

A3: In HPLC, the mobile phase and stationary phase chemistry are powerful tools for optimizing separation.

  • Mobile Phase Composition:

    • Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of your compounds.

    • pH Adjustment: Chlorophenols are acidic, and their ionization state is pH-dependent. Adjusting the pH of the aqueous portion of your mobile phase can significantly alter their retention times and improve separation. A lower pH (e.g., around 2.5-3) will suppress the ionization of the phenolic hydroxyl group, leading to increased retention on a reversed-phase column.

  • Column Chemistry: If mobile phase optimization is not sufficient, changing the column is the next logical step.

    • Stationary Phase: If you are using a standard C18 column, consider a Phenyl-Hexyl column. The π-π interactions between the phenyl rings of the stationary phase and the chlorophenol analytes can provide a different selectivity and improve the separation of aromatic isomers.

Q4: Is derivatization necessary for chlorophenol analysis by GC?

A4: While not always mandatory, derivatization of the phenolic hydroxyl group is highly recommended for GC analysis. This process increases the volatility and thermal stability of the chlorophenols, leading to improved peak shape (less tailing) and better chromatographic performance. A common derivatization technique is in-situ acetylation.

Data Presentation: Comparative Retention Data

The selection of the analytical column is critical for achieving baseline separation of chlorophenol isomers. Below are tables summarizing the expected performance of different GC and HPLC columns.

Table 1: Example Retention Times of Derivatized Chlorophenols on Different GC Columns

Data is for pentafluorobenzyl (PFB) ether derivatives as per EPA Method 8041A. Absolute retention times can vary between instruments and laboratories.

Analyte (as PFB ether)DB-5 Retention Time (min)DB-1701 Retention Time (min)
2-Chlorophenol10.210.8
3-Chlorophenol11.511.9
4-Chlorophenol11.612.0
2,6-Dichlorophenol11.812.5
2,5-Dichlorophenol12.913.5
2,4-Dichlorophenol13.013.6
3,5-Dichlorophenol13.814.3
2,3-Dichlorophenol13.914.5
3,4-Dichlorophenol14.515.0
2,4,6-Trichlorophenol14.615.5
2,4,5-Trichlorophenol15.416.2
2,3,4-Trichlorophenol16.016.8
2,3,5-Trichlorophenol16.116.9
2,3,6-Trichlorophenol15.216.1
3,4,5-Trichlorophenol17.017.8
2,3,4,6-Tetrachlorophenol17.518.5
2,3,4,5-Tetrachlorophenol18.219.2
2,3,5,6-Tetrachlorophenol17.218.2
Pentachlorophenol19.520.6

Table 2: Qualitative Performance Comparison of HPLC Columns for Chlorophenol Isomer Separation

Column ChemistryExpected RetentionPotential for High ResolutionKey Characteristics
C18 (Octadecyl) StrongExcellentGeneral-purpose, high hydrophobicity provides strong retention for aromatic compounds.[1]
C8 (Octyl) ModerateVery GoodLess retentive than C18, which can be suitable for faster analysis times.[1]
Phenyl-Hexyl Moderate to StrongExcellentIdeal for aromatic compounds due to π-π interactions, often providing unique selectivity compared to alkyl phases.[1]
Cyano (CN) Weak to ModerateGoodOffers alternative selectivity and can be used in both reversed-phase and normal-phase modes.[1]

Experimental Protocols

Protocol 1: In-Situ Acetylation of Chlorophenols for GC-MS Analysis

This protocol describes a common derivatization procedure for preparing chlorophenols for GC-MS analysis.

Materials:

Procedure:

  • Sample Preparation: To a 1 L water sample, add a known amount of internal standard and surrogate spiking solution.

  • Buffering: Add potassium carbonate to the sample to adjust the pH to between 9 and 11.5, forming the phenolate (B1203915) ions.

  • Acetylation: Add acetic anhydride to the buffered sample. Shake the mixture vigorously for approximately 5 minutes to allow the acetylation reaction to complete. This converts the chlorophenols to their more volatile acetate (B1210297) derivatives.

  • Extraction: Add hexane to the sample and perform a liquid-liquid extraction to transfer the derivatized chlorophenols into the organic phase.

  • Drying: Separate the hexane layer and pass it through anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the dried hexane extract to a final volume of 0.5 mL under a gentle stream of nitrogen.

  • Analysis: Add an instrument internal standard to the concentrated extract and inject an aliquot into the GC-MS system.

Visualizations

Troubleshooting Decision Tree for Co-eluting Chlorophenol Peaks

Troubleshooting_Chlorophenol_Coelution start Co-eluting or Poorly Resolved Peaks Observed confirm_issue Re-inject Standard Is the issue reproducible? start->confirm_issue system_issue Systematic Issue confirm_issue->system_issue Yes random_error Random Error (e.g., injection issue) confirm_issue->random_error No check_parameters Review Method Parameters (Flow, Temp, Mobile Phase) optimize_gc GC Analysis: Optimize Temperature Program or Carrier Gas Flow check_parameters->optimize_gc GC optimize_hplc HPLC Analysis: Modify Mobile Phase (Organic Solvent, pH) check_parameters->optimize_hplc HPLC system_issue->check_parameters resolution_improved Resolution Improved? optimize_gc->resolution_improved optimize_hplc->resolution_improved change_column Change Analytical Column (Different Polarity/Chemistry) resolution_improved->change_column No problem_solved Problem Resolved resolution_improved->problem_solved Yes change_column->problem_solved further_investigation Further Investigation Needed (e.g., sample matrix effects) change_column->further_investigation If still unresolved Chlorophenol_Analysis_Workflow sample_collection Sample Collection and Preservation sample_prep Sample Preparation (e.g., LLE, SPE) sample_collection->sample_prep derivatization Derivatization (e.g., In-Situ Acetylation for GC) sample_prep->derivatization For GC Analysis instrumental_analysis Instrumental Analysis (GC-MS or HPLC) sample_prep->instrumental_analysis For HPLC Analysis derivatization->instrumental_analysis data_acquisition Data Acquisition instrumental_analysis->data_acquisition data_processing Data Processing (Peak Integration, Quantification) data_acquisition->data_processing reporting Reporting and Data Interpretation data_processing->reporting

References

Navigating the Risks of 5-Chloro-2-methylphenol: A Technical Support Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to managing the health risks associated with 5-Chloro-2-methylphenol exposure in the laboratory. This technical support center provides essential troubleshooting guides and frequently asked questions to ensure a safe and compliant experimental environment.

Section 1: Troubleshooting Guide for Common Issues

This section addresses specific problems that may arise during the handling and use of this compound, providing clear, actionable solutions.

Issue Possible Cause Solution
Skin irritation or rash after handling the compound. Direct skin contact with this compound solid or solutions. Inadequate or compromised Personal Protective Equipment (PPE).Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists. Review and reinforce proper glove-wearing and handling procedures.
Eye irritation, redness, or burning sensation. Exposure to this compound dust or splashes.Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] Ensure proper use of safety goggles or a face shield.
Respiratory irritation, coughing, or shortness of breath. Inhalation of this compound dust.Move the individual to fresh air immediately.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2] All work with the solid form should be conducted in a certified chemical fume hood.
Accidental ingestion of the compound. Poor laboratory hygiene, such as eating, drinking, or smoking in the lab. Contamination of hands.Do NOT induce vomiting. Rinse the mouth thoroughly with water.[1][2] Seek immediate medical attention. Reinforce strict prohibition of consuming food or drink in laboratory areas.
A small spill of this compound powder on the benchtop. Mishandling of the container or during transfer.Cordon off the area. Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb the initial spill. Carefully sweep the absorbed material into a designated hazardous waste container. Decontaminate the area with a suitable solvent and then wash with soap and water.
A larger spill of this compound solution. Dropped or broken container.Evacuate the immediate area. Alert laboratory personnel and the safety officer. If flammable solvents are involved, eliminate all ignition sources. If safe to do so, contain the spill with absorbent dikes. Follow established emergency spill cleanup protocols. Professional environmental health and safety personnel may be required for cleanup.

Section 2: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the safe handling and health risks of this compound.

What are the primary health hazards of this compound?

This compound is harmful if swallowed, inhaled, or in contact with skin.[1][2] It causes skin irritation and serious eye damage.[1][2][3] It may also cause respiratory irritation.[1][3]

What are the symptoms of exposure?

Symptoms of exposure can include skin redness and irritation, severe eye irritation and burns, coughing, and respiratory tract irritation.[1][2] Ingestion can lead to burning sensations in the mouth and esophagus. For related compounds like cresols, systemic effects can include central nervous system depression, confusion, and damage to the liver, kidneys, and pancreas.

What personal protective equipment (PPE) is required when handling this compound?

The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes. For tasks with a high risk of dust generation or splashing, additional protection such as a chemical-resistant apron and respiratory protection may be necessary.[1]

How should this compound be stored?

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.

What should I do in case of a fire involving this compound?

Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the fire.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.

How should I dispose of this compound waste?

Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not pour it down the drain.[1]

Section 3: Quantitative Health Risk Data

While specific occupational exposure limits for this compound have not been established by major regulatory agencies, data for the parent compounds, phenol (B47542) and cresol, provide a basis for risk assessment.

Parameter Value Species Reference
LD50 Oral (4-Chloro-o-cresol) 1194 mg/kgRat[4]
LD50 Dermal (4-Chloro-o-cresol) 2240 mg/kgRat[4]
OSHA PEL (Phenol) 5 ppm (19 mg/m³) TWA [skin]N/A[5][6]
NIOSH REL (Phenol) 5 ppm (19 mg/m³) TWA, 15.6 ppm (60 mg/m³) 15-min Ceiling [skin]N/A[5]
ACGIH TLV (Phenol) 5 ppm (19 mg/m³) TWA [skin]N/A[5]
OSHA PEL (Cresols, all isomers) 5 ppm (22 mg/m³) TWA [skin]N/A[7]
NIOSH REL (Cresols, all isomers) 2.3 ppm (10 mg/m³) TWAN/A[7]
ACGIH TLV (Cresols, all isomers) 20 mg/m³ TWA (inhalable fraction and vapor) [skin]N/A[7]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; LD50: Lethal Dose, 50%. The "skin" notation indicates that skin absorption is a significant route of exposure.

Section 4: Experimental Protocols

Standard Handling Procedure for this compound
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible.

    • Don all required PPE: safety goggles, chemical-resistant gloves, and a lab coat.

  • Weighing and Transfer:

    • Conduct all weighing and transfer of the solid compound within the chemical fume hood to minimize inhalation exposure.

    • Use a spatula for transfers to prevent generating dust.

    • Keep the container of this compound closed when not in use.

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If the process generates heat, cool the container as needed.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and then with soap and water.

    • Dispose of all contaminated materials (e.g., weigh boats, pipette tips) in the designated hazardous waste container.

    • Remove PPE carefully to avoid contaminating skin.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Protocol for Accidental Exposure
  • Skin Exposure:

    • Immediately move to the nearest safety shower or sink.

    • Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.

    • Wash the skin with soap and water.

    • Seek immediate medical attention.

  • Eye Exposure:

    • Proceed immediately to an eyewash station.

    • Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if they can be removed without causing further injury.

    • Seek immediate medical attention.

  • Inhalation Exposure:

    • Move the individual to fresh air at once.

    • If breathing is labored, have a trained person administer oxygen.

    • If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious and able to swallow, have them rinse their mouth with water.

    • Seek immediate medical attention.

Section 5: Visualizations

Signaling Pathway for Chlorophenol-Induced Oxidative Stress

Chlorophenol_Toxicity cluster_cell Cellular Environment CP This compound Metabolism Metabolism (e.g., in liver) CP->Metabolism absorption ROS Reactive Oxygen Species (ROS) Metabolism->ROS generates Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Antioxidant_Depletion Antioxidant Depletion (e.g., GSH) ROS->Antioxidant_Depletion causes Cellular_Damage Cellular Damage & Necrosis Lipid_Peroxidation->Cellular_Damage Protein_Oxidation->Cellular_Damage DNA_Damage->Cellular_Damage Antioxidant_Depletion->Cellular_Damage contributes to

Caption: Generalized pathway of chlorophenol-induced cellular toxicity.

Experimental Workflow for Safe Handling

Safe_Handling_Workflow Start Start: Prepare for Experiment Prep_Area Prepare Work Area (Chemical Fume Hood) Start->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh_Transfer Weigh and Transfer Compound Don_PPE->Weigh_Transfer Conduct_Experiment Conduct Experiment Weigh_Transfer->Conduct_Experiment Decontaminate Decontaminate Work Area Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End of Procedure Wash_Hands->End

Caption: Standard workflow for safely handling this compound.

Logical Relationship for Spill Response

Spill_Response_Logic Spill_Occurs Spill Occurs Assess_Spill Assess Spill Size & Hazard Spill_Occurs->Assess_Spill Is_Minor Is it a Minor Spill? Assess_Spill->Is_Minor Yes Is_Major Is it a Major Spill? Assess_Spill->Is_Major No Cleanup_Self Contain & Clean Up (with proper PPE) Is_Minor->Cleanup_Self Evacuate Evacuate Area Is_Major->Evacuate Dispose_Waste Dispose of Waste Cleanup_Self->Dispose_Waste Alert_Safety Alert Safety Officer & Personnel Evacuate->Alert_Safety Professional_Cleanup Await Professional Cleanup Alert_Safety->Professional_Cleanup End End Professional_Cleanup->End Dispose_Waste->End

Caption: Decision-making flowchart for responding to a chemical spill.

References

Validation & Comparative

A Comparative Guide to 5-Chloro-2-methylphenol and 2-Chloro-5-methylphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the structural and physicochemical properties of two constitutional isomers: 5-Chloro-2-methylphenol and 2-Chloro-5-methylphenol. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in compound selection and experimental design.

Structural Differences

This compound and 2-Chloro-5-methylphenol are positional isomers with the same molecular formula (C₇H₇ClO) and molecular weight (142.58 g/mol ).[1][2] Their structural distinction lies in the substitution pattern of the chloro, methyl, and hydroxyl groups on the phenol (B47542) ring.

In This compound , the hydroxyl group is at position 1, the methyl group at position 2, and the chloro group at position 5. This is also known as 5-chloro-o-cresol.[1]

In 2-Chloro-5-methylphenol , the hydroxyl group is at position 1, the chloro group at position 2, and the methyl group at position 5. This is also known as 6-chloro-m-cresol.[2]

These seemingly minor differences in substituent placement can lead to notable variations in their chemical and physical properties due to differences in electronic effects and steric hindrance.

Physicochemical Properties: A Comparative Analysis

The distinct positioning of the electron-withdrawing chloro group and the electron-donating methyl group in relation to the hydroxyl group influences properties such as acidity (pKa), melting point, boiling point, and density. A summary of these properties is presented in the table below.

PropertyThis compound2-Chloro-5-methylphenol
CAS Number 5306-98-9615-74-7
Molecular Formula C₇H₇ClOC₇H₇ClO
Molecular Weight 142.58 g/mol 142.58 g/mol
Appearance White crystalline solid[3]Beige crystalline powder[4]
Melting Point 72-76 °C46-48 °C
Boiling Point 109-112 °C at 15 mmHg[3]196 °C at 760 mmHg[4]
Density 1.228 g/cm³[3]1.215 g/mL at 25 °C[4]
pKa (Predicted) Not explicitly found8.60 ± 0.10[5]
Solubility Not explicitly foundSlightly soluble in water (1.2 g/L at 25°C)[4][5]

Biological Activity and Toxicity

While both isomers are classified as hazardous, their specific biological activities and toxicological profiles may differ.

This compound is recognized as a potent antimicrobial agent and is utilized in antiseptics, disinfectants, and preservatives for personal care products.[6] Its hazard classifications include Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), and Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation, Category 3).[1][7]

2-Chloro-5-methylphenol is also classified with several hazards, including Acute Toxicity (Oral, Category 4), Skin Corrosion/Irritation (Category 1C), Serious Eye Damage (Category 1), Skin Sensitization (Category 1B), and is considered very toxic to aquatic life. An oral LD50 of 562 mg/kg has been reported in quail for this isomer.

A direct comparative study of the antimicrobial efficacy and acute toxicity of these two isomers under the same experimental conditions was not found in the reviewed literature.

Experimental Protocols

General Synthesis of Chloromethylphenols

A common route for the synthesis of chlorophenols involves the chlorination of the corresponding cresol. For instance, the synthesis of 2-chloro-m-cresol (a related isomer) can be challenging due to the directing effects of the substituents, often requiring a multi-step process involving nitration, reduction, diazotization, and a Sandmeyer reaction to introduce the chlorine at the desired position. This compound can be synthesized from 5-chloro-2-methylaniline.

Determination of pKa by Spectrophotometry

The acid dissociation constant (pKa) is a critical parameter influencing a compound's behavior in biological systems. A common method for its determination is UV-Vis spectrophotometry.

  • Preparation of Solutions: Prepare stock solutions of the chloromethylphenol isomer in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Spectrophotometric Measurement: For each buffer solution, add a small, constant volume of the stock solution. Record the UV-Vis absorption spectrum of each solution.

  • Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against the pH. The pKa can then be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.[8]

Separation and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying isomers.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV detector is typically used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is used as the mobile phase. The composition can be optimized for optimal separation.

  • Sample Preparation: Prepare standard solutions of each isomer in the mobile phase. Dissolve or extract the sample containing the isomers in a suitable solvent and filter before injection.

  • Analysis: Inject the standard solutions to determine their retention times and to generate a calibration curve. Inject the sample solution and identify the isomers based on their retention times and quantify them using the calibration curve.[9][10]

Visualization of Structural Isomerism

The following diagram illustrates the structural differences between this compound and 2-Chloro-5-methylphenol.

Caption: Structural comparison of the two isomers.

References

A Comparative Analysis of HPLC and GC for Chlorophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for the quantification of chlorophenols.

The accurate quantification of chlorophenols, a class of toxic and persistent environmental pollutants, is crucial in various fields, including environmental monitoring, food safety, and pharmaceutical analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed analytical techniques for this purpose. The choice between HPLC and GC depends on several factors, including the specific chlorophenols of interest, the sample matrix, the required sensitivity, and the analytical throughput. This guide provides an objective comparison of these two methods, supported by experimental data, to facilitate the selection of the most suitable technique for your analytical needs.

At a Glance: HPLC vs. GC for Chlorophenol Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation is based on the volatility of analytes and their partitioning between a gaseous mobile phase and a stationary phase.
Derivatization Not typically required for chlorophenols.Often mandatory to increase the volatility and thermal stability of the polar chlorophenol molecules.[1]
Sample Volatility Ideal for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable, or to be made so through derivatization.
Sensitivity Generally provides good sensitivity, with detection limits typically in the µg/L (ppb) range.[2]Excellent sensitivity, often reaching ng/L (ppt) levels, especially when coupled with mass spectrometry (MS).[3]
Selectivity Dependent on the detector used (e.g., UV, Photodiode Array (PDA), Electrochemical).High selectivity is achieved with detectors like Electron Capture Detector (ECD) and, particularly, Mass Spectrometry (MS), which allows for definitive compound identification.
Analysis Time Analysis times can vary, but are often in a similar range to GC.Typically offers fast analysis times once the sample is prepared and derivatized.[4]
Instrumentation Requires a high-pressure pump, a column, and a detector (e.g., UV-Vis, PDA).Involves a gas chromatograph with an injector, a column in a temperature-controlled oven, and a detector (e.g., FID, ECD, MS).
Cost & Complexity HPLC systems can be more expensive to purchase and operate due to the high cost of solvents.The initial investment for a GC system may be lower, but the requirement for derivatization can add to sample preparation time and complexity.

Quantitative Performance Data

The following table summarizes typical performance characteristics of HPLC and GC methods for the quantification of various chlorophenols. It is important to note that these values are method-dependent and can vary based on the specific instrumentation, column, and experimental conditions used.

AnalyteMethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
2-ChlorophenolHPLC-PDA> 0.999< EPA limit< EPA limit-
4-ChlorophenolHPLC-UV-10 µg/L-90-102[2]
2,4-DichlorophenolHPLC-UV-15 µg/L-90-102[2]
2,6-DichlorophenolHPLC-UV-22 µg/L-90-102[2]
4-Chloro-3-methylphenolHPLC-PDA> 0.999< EPA limit< EPA limit-[5]
2,4,6-TrichlorophenolHPLC-PDA> 0.999---[5]
PentachlorophenolHPLC-PDA> 0.999---[5]
2-ChlorophenolGC-ECD-0.013 mg/L-67.1-101.3
Various ChlorophenolsGC-ECD-0.001–0.005 mg/L-67.1-101.3[6]
Five ChlorophenolsGC-MS> 0.99810.05 - 0.2 µg/L-90.3 - 117.3[3]
2,4,6-TrichlorophenolGC-MS/MS-< 0.001 µg/L-75-125[7]
Various ChlorophenolsGC-MS-0.005 - 1.796 µg/L-76-111[8]

Experimental Protocols

Detailed methodologies for the analysis of chlorophenols by HPLC and GC are outlined below. These protocols are representative examples and may require optimization for specific sample matrices and analytical objectives.

HPLC-UV Method for Chlorophenol Analysis in Water

This protocol provides a general procedure for the determination of chlorophenols in water samples using solid-phase extraction (SPE) followed by HPLC with UV detection.

1. Sample Preparation (Solid-Phase Extraction)

  • Filter the water sample through a 0.45 µm filter to remove particulate matter.[9]

  • Acidify the sample to a pH of less than 2 with an appropriate acid (e.g., HCl).[9]

  • Condition a C18 SPE cartridge by passing methanol (B129727) through it, followed by acidified water.[5][9]

  • Load the acidified water sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a suitable solvent to remove interfering substances.

  • Elute the chlorophenols from the cartridge using an organic solvent such as methanol or acetonitrile (B52724).[9]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.[9]

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a UV or PDA detector.[5]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[2] The composition may be adjusted to optimize separation.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV detection at a wavelength of 292 nm.[2]

  • Injection Volume: 10-20 µL.[9]

GC-MS Method for Chlorophenol Analysis in Water (with Acetylation Derivatization)

This protocol describes a common procedure for the analysis of chlorophenols in water, which includes an essential derivatization step to enhance their volatility for GC analysis.

1. Sample Preparation and Derivatization (Acetylation)

  • Extract the chlorophenols from the water sample using liquid-liquid extraction (LLE) with a solvent like hexane (B92381) or by using a suitable SPE cartridge.

  • To the extracted sample or directly to the aqueous sample, add a potassium carbonate buffer to adjust the pH to alkaline conditions (pH 9-11.5).[1][4]

  • Add acetic anhydride (B1165640) to the buffered solution to act as the acetylating agent.[1][4]

  • Shake the mixture vigorously for a defined period (e.g., 5 minutes) to facilitate the conversion of chlorophenols to their more volatile acetate (B1210297) esters.[4]

  • If derivatization was performed in the aqueous phase, extract the resulting acetylated chlorophenols with hexane.[1]

  • Separate the organic layer containing the derivatized analytes.

  • Dry the organic extract using anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentrate the sample to a final volume suitable for injection into the GC-MS.

2. GC-MS Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Injector: Splitless mode at a temperature of 250 °C.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Oven Temperature Program: An initial temperature of 60 °C held for 1 minute, then ramped to 245 °C at a rate of 10 °C/min, and held for 5 minutes.[9]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for each chlorophenol derivative.[9]

Visualization of Analytical Workflows

To further clarify the procedural differences, the following diagrams illustrate the typical experimental workflows for chlorophenol analysis by HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Filtration Filtration (0.45 µm) Sample->Filtration Acidification Acidification (pH < 2) Filtration->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Injection Injection Evaporation->Injection HPLC HPLC System (C18 Column, Mobile Phase) Injection->HPLC Detector UV/PDA Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 1: Experimental workflow for chlorophenol analysis by HPLC.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Aqueous Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Acetylation) Extraction->Derivatization Cleanup Clean-up Derivatization->Cleanup Injection Injection Cleanup->Injection GC GC System (Capillary Column, Temp. Program) Injection->GC MS Mass Spectrometer GC->MS MassSpectrum Mass Spectrum MS->MassSpectrum Quantification Quantification & Identification MassSpectrum->Quantification

Figure 2: Experimental workflow for chlorophenol analysis by GC/MS.

Making the Right Choice: A Logical Approach

The decision to use HPLC or GC for chlorophenol analysis is guided by a set of key considerations. The following diagram illustrates a logical workflow for selecting the most appropriate technique.

Decision_Tree Start Start: Chlorophenol Analysis Requirement Volatility Are the target chlorophenols thermally stable and volatile? Start->Volatility Derivatization Is derivatization feasible and acceptable? Volatility->Derivatization No Sensitivity Is ultra-trace level sensitivity (ng/L) required? Volatility->Sensitivity Yes Derivatization->Sensitivity Yes Use_HPLC Use HPLC Derivatization->Use_HPLC No Confirmation Is definitive compound confirmation required? Sensitivity->Confirmation No Use_GC Use GC (e.g., GC-MS) Sensitivity->Use_GC Yes Confirmation->Use_HPLC No Confirmation->Use_GC Yes

Figure 3: Decision tree for selecting between HPLC and GC.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the quantification of chlorophenols. HPLC offers the advantage of direct analysis without the need for derivatization, making it a robust and straightforward choice for routine monitoring, especially when concentration levels are in the µg/L range. In contrast, GC, particularly when coupled with mass spectrometry, provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level analysis (ng/L) and for applications requiring unambiguous compound identification. The mandatory derivatization step in GC analysis, however, adds to the complexity and time of sample preparation.

Ultimately, the selection of the optimal technique hinges on the specific requirements of the analysis, including the target analytes, the complexity of the sample matrix, the desired detection limits, and the available instrumentation and resources. For high-throughput screening of less complex samples, HPLC may be more practical, while for regulatory compliance monitoring that demands very low detection limits and confirmatory identification, GC-MS is often the preferred method.

References

Validating the Molecular Structure of 5-Chloro-2-methylphenol: A Comparative NMR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of 5-Chloro-2-methylphenol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public, experimentally verified NMR data for this compound, this guide presents a comparative analysis utilizing predicted NMR data for the target compound against experimental data for its isomers, 4-Chloro-2-methylphenol and 2-Chloro-5-methylphenol. This approach offers a robust methodology for structural confirmation in scenarios where reference spectra are not readily accessible.

Structural Elucidation Using ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides critical information about the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule.

Predicted ¹H NMR Data for this compound

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts are influenced by the positions of the chloro, methyl, and hydroxyl groups on the benzene (B151609) ring.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-OH~5.0 - 6.0Broad Singlet1H
H-3~6.8 - 7.0Doublet1H
H-4~7.0 - 7.2Doublet of Doublets1H
H-6~6.7 - 6.9Doublet1H
-CH₃~2.1 - 2.3Singlet3H

Comparative Experimental ¹H NMR Data of Isomers

A comparison with the experimental ¹H NMR data of its isomers highlights the sensitivity of proton chemical shifts to the substituent positions.

Compound H-3 (ppm) H-4 (ppm) H-5 (ppm) H-6 (ppm) -CH₃ (ppm) -OH (ppm)
4-Chloro-2-methylphenol7.07 (d)-7.03 (dd)6.67 (d)2.20 (s)4.79 (s)
2-Chloro-5-methylphenol7.13-7.16 (m)6.57 (d)-6.80 (s)2.34 (s)9.94 (s)

Note: Data for isomers is sourced from publicly available spectra and may have been recorded under different experimental conditions.

Structural Confirmation with ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR spectrum for this compound will show seven distinct signals corresponding to the six aromatic carbons and the one methyl carbon.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (-OH)~150 - 155
C-2 (-CH₃)~120 - 125
C-3~130 - 135
C-4~115 - 120
C-5 (-Cl)~130 - 135
C-6~118 - 123
-CH₃~15 - 20

Comparative Experimental ¹³C NMR Data of Isomers

The experimental ¹³C NMR data for the isomers of this compound demonstrate how the positions of the substituents affect the carbon chemical shifts.

Compound C-1 C-2 C-3 C-4 C-5 C-6 -CH₃
4-Chloro-2-methylphenol150.9125.1130.4126.2116.1127.815.8
2-Chloro-5-methylphenol152.7120.7129.3117.2137.5116.720.5

Note: Data for isomers is sourced from publicly available spectra and may have been recorded under different experimental conditions.

Experimental Protocols

Standard Operating Procedure for ¹H and ¹³C NMR Analysis

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

  • Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Filter the solution through a pipette containing a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's sample holder.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.

  • For ¹H NMR:

    • Acquire the spectrum using a standard single-pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

structure_validation_workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_verification Structure Verification sample_prep Sample Preparation (this compound in CDCl3) nmr_acq 1H and 13C NMR Data Acquisition sample_prep->nmr_acq process_spectra Data Processing (FT, Phasing, Baseline Correction) nmr_acq->process_spectra peak_picking Peak Picking & Integration (Chemical Shift, Multiplicity, Area) process_spectra->peak_picking compare_predicted Compare with Predicted Spectra (this compound) peak_picking->compare_predicted compare_isomers Compare with Isomer Spectra (e.g., 4-Chloro-2-methylphenol) peak_picking->compare_isomers final_validation Structural Confirmation compare_predicted->final_validation compare_isomers->final_validation

Caption: Workflow for NMR-based structural validation.

By following this comprehensive guide, researchers can confidently approach the structural validation of this compound and related compounds. The combination of predicted data, comparative analysis with isomers, and standardized experimental protocols provides a robust framework for accurate molecular characterization, which is essential in research, development, and quality control settings.

A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and 5-Chloro-2-Methylphenol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted phenolic compounds is paramount for the rational design and synthesis of novel molecular entities. This guide provides a detailed, data-driven comparison of the chemical reactivity of 5-amino-2-chlorophenol and 5-chloro-2-methylphenol, focusing on aspects relevant to their application in organic synthesis and drug development.

This analysis delves into the electronic and steric effects of the substituents on the phenolic ring, offering insights into their anticipated behavior in various chemical transformations, particularly electrophilic aromatic substitution. The comparison is supported by available quantitative data, detailed experimental protocols for representative reactions, and visualizations to clarify the underlying chemical principles.

Executive Summary: A Tale of Two Phenols

At the heart of the reactivity differences between 5-amino-2-chlorophenol and this compound lies the interplay of their respective substituents: an amino (-NH₂) and a methyl (-CH₃) group. The amino group in 5-amino-2-chlorophenol is a powerful activating group, significantly enhancing the electron density of the aromatic ring through resonance. Conversely, the methyl group in this compound is a less potent, inductively donating group. This fundamental difference renders the aromatic ring of 5-amino-2-chlorophenol significantly more reactive towards electrophiles than that of this compound.

The chloro (-Cl) and hydroxyl (-OH) groups are common to both molecules. The hydroxyl group is a strong activating, ortho-, para-directing group. The chloro group, while deactivating through its inductive effect, also directs incoming electrophiles to the ortho and para positions due to its lone pairs participating in resonance. The overall reactivity and the regioselectivity of substitution reactions are therefore a consequence of the combined directing and activating or deactivating effects of all substituents.

Quantitative Data Comparison

To provide a more quantitative insight into the differing reactivities, the following table summarizes key physicochemical parameters. These values are a composite of experimental data and scientifically validated predictions.

Property5-Amino-2-chlorophenolThis compoundAnalysis
pKa ~8.55 (Predicted)[1]9.71 (for 4-chloro-2-methylphenol)The lower pKa of 5-amino-2-chlorophenol indicates a more acidic hydroxyl group, a consequence of the complex electronic interplay. However, for electrophilic aromatic substitution, the focus is on the activation of the ring.
Hammett Constants (σ) Hammett constants quantify the electron-donating or -withdrawing nature of substituents. A more negative value indicates a stronger electron-donating character, leading to increased reactivity in electrophilic aromatic substitution.
- Amino (-NH₂)σₚ = -0.66[2]-The strongly negative σₚ value of the amino group highlights its powerful electron-donating and activating nature.
- Methyl (-CH₃)-σₚ = -0.17[2]The less negative σₚ value of the methyl group indicates it is a weaker activating group compared to the amino group.
- Chloro (-Cl)σₚ = +0.23[2]σₚ = +0.23[2]The positive σₚ value reflects the electron-withdrawing inductive effect of the chlorine atom.
¹³C NMR Chemical Shifts (ppm) C1: ~145, C2: ~118, C3: ~115, C4: ~120, C5: ~130, C6: ~110 (Predicted)C1: ~152, C2: ~130, C3: ~115, C4: ~128, C5: ~125, C6: ~120 (Predicted)Lower ¹³C NMR chemical shifts (more upfield) for the aromatic carbons in 5-amino-2-chlorophenol suggest a higher electron density on the ring compared to this compound, correlating with higher reactivity towards electrophiles.

Reactivity in Electrophilic Aromatic Substitution

The primary battleground for comparing the reactivity of these two molecules is electrophilic aromatic substitution. The directing effects of the substituents on each ring determine the likely positions of substitution.

5-Amino-2-chlorophenol:

The powerful activating and ortho-, para-directing -NH₂ and -OH groups dominate the reactivity. The -Cl group is a deactivating ortho-, para-director. The positions ortho and para to the strongly activating groups are most susceptible to electrophilic attack.

Start 5-Amino-2-chlorophenol + R-COOH Product Amide Product Start->Product Amide Coupling Reagents EDC, HOBt, DMAP, DIPEA in Acetonitrile Reagents->Product Start This compound Product Brominated Product(s) Start->Product Electrophilic Bromination Reagents Bromine in Chlorobenzene Reagents->Product

References

A Comparative Guide to Alternative Reagents for the Synthesis of Dichlorotoluquinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dichlorotoluquinones, key intermediates in the development of various pharmaceuticals and fine chemicals, can be achieved through several synthetic pathways, each employing different reagents and reaction conditions. The choice of a specific route is often dictated by factors such as precursor availability, desired isomer, scalability, and green chemistry considerations. This guide provides a comparative analysis of alternative reagents and methodologies for the synthesis of dichlorotoluquinones, with a focus on 2,6-dichlorotoluquinone, supported by available experimental data.

Comparison of Synthetic Strategies for 2,6-Dichlorotoluquinone

The synthesis of 2,6-dichlorotoluquinone typically involves a multi-step process, starting from toluene (B28343) or a related derivative. The key steps involve chlorination of the aromatic ring and subsequent oxidation of the methyl group to a quinone. The choice of reagents in the chlorination and oxidation steps significantly impacts the overall yield and selectivity.

Synthetic StrategyKey Reagents/CatalystsStarting MaterialIntermediateOverall YieldKey AdvantagesKey Disadvantages
Strategy 1: Alkylation-Chlorination-Dealkylation-Oxidation 1. tert-butyl chloride (alkylation) 2. FeCl₃/AlCl₃ (chlorination) 3. Toluene/AlCl₃ (dealkylation) 4. Oxidizing agent (e.g., CrO₃, H₂O₂)Toluene3,5-di-tert-butyltoluene -> 2,6-dichloro-3,5-di-tert-butyltoluene -> 2,6-dichlorotoluene (B125461)~60% (for 2,6-dichlorotoluene)High selectivity for 2,6-isomer.Multi-step process, use of strong Lewis acids.
Strategy 2: Direct Chlorination of Chlorotoluene Gaseous chlorine with various catalysts (AlCl₃, FeCl₃, ZnCl₂, Ionic Liquids)o-chlorotoluene2,6-dichlorotolueneVariable, selectivity up to 34% for 2,6-DCT with ionic liquid catalyst.Fewer steps to the dichlorotoluene intermediate.Formation of multiple isomers, requiring separation.
Strategy 3: Catalytic Oxidation of Dichlorotoluene Vanadium phosphate (B84403) (VPO) catalysts with promoters (e.g., Cr) and supports (e.g., TiO₂)2,6-dichlorotoluene2,6-dichlorobenzonitrile (major), potential for quinone formationUp to 80% yield of 2,6-dichlorobenzonitrile.High conversion of the dichlorotoluene.Primarily yields the nitrile, not the quinone directly.

Experimental Protocols

Strategy 1: Synthesis of 2,6-Dichlorotoluene via Alkylation-Chlorination-Dealkylation

This method provides a selective route to 2,6-dichlorotoluene, which can then be oxidized to the corresponding quinone.

Step 1: Alkylation of Toluene

  • Reaction: Toluene is reacted with tert-butyl chloride in a 1:2 molar ratio.

  • Temperature: 30°C.

  • Yield: 73% of 3,5-di-tert-butyltoluene.[1]

Step 2: Chlorination

  • Catalyst: A composite catalyst of FeCl₃ and AlCl₃ in a 1:2 mass ratio.

  • Temperature: 50°C.

  • Yield: 82% of 2,6-dichloro-3,5-di-tert-butyltoluene.[1]

Step 3: Dealkylation

  • Reaction: The chlorinated intermediate is reacted with toluene in the presence of a Friedel-Crafts catalyst.

  • Temperature: 50°C.

  • Reaction Time: 8 hours.[1]

  • By-product Recovery: The isobutene generated can be absorbed by hydrochloride and reused in the alkylation step.[1]

  • Overall Yield of 2,6-Dichlorotoluene: 75%.[1]

Strategy 2: Catalytic Chlorination of o-Chlorotoluene

This approach involves the direct chlorination of o-chlorotoluene, where the catalyst plays a crucial role in directing the regioselectivity.

  • Reactant: o-chlorotoluene.

  • Chlorinating Agent: Gaseous chlorine.

  • Catalyst: Ionic liquid [BMIM]Cl–2AlCl₃.

  • Catalyst to Substrate Ratio: 2:100 (w/w).

  • Temperature: 10–30°C.

  • Reaction Time: 12 hours.

  • Selectivity for 2,6-dichlorotoluene: Approximately 34%.[2]

Strategy 3: Catalytic Oxidation of 2,6-Dichlorotoluene

While the direct oxidation of 2,6-dichlorotoluene to 2,6-dichloro-p-toluquinone is not well-documented with comparative reagent data, ammoxidation to the corresponding nitrile is extensively studied and provides insights into the reactivity of the methyl group.

  • Catalyst: Chromium-containing vanadyl pyrophosphate catalyst mixed with titania (anatase).

  • Reaction Type: Gas-phase catalytic ammoxidation.

  • Conversion of 2,6-dichlorotoluene: Up to 97%.

  • Yield of 2,6-dichlorobenzonitrile: Approximately 80%.[2][3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

Synthesis_Strategy_1 Toluene Toluene Alkylation Alkylation (+ tert-butyl chloride) Toluene->Alkylation DBT 3,5-di-tert-butyltoluene (Yield: 73%) Alkylation->DBT Chlorination Chlorination (FeCl₃/AlCl₃) DBT->Chlorination DCDBT 2,6-dichloro-3,5-di-tert-butyltoluene (Yield: 82%) Chlorination->DCDBT Dealkylation Dealkylation (+ Toluene/AlCl₃) DCDBT->Dealkylation DCT 2,6-Dichlorotoluene (Overall Yield: 75%) Dealkylation->DCT Oxidation Oxidation DCT->Oxidation FinalProduct 2,6-Dichlorotoluquinone Oxidation->FinalProduct

Caption: Strategy 1: Alkylation-Chlorination-Dealkylation pathway.

Synthesis_Strategy_2 oCT o-Chlorotoluene DirectChlorination Direct Chlorination (Gaseous Chlorine, Ionic Liquid Catalyst) oCT->DirectChlorination DCT_mix Isomeric Mixture (2,6-DCT selectivity: ~34%) DirectChlorination->DCT_mix Separation Separation DCT_mix->Separation DCT 2,6-Dichlorotoluene Separation->DCT Oxidation Oxidation DCT->Oxidation FinalProduct 2,6-Dichlorotoluquinone Oxidation->FinalProduct

Caption: Strategy 2: Direct Chlorination pathway.

References

A Comparative Guide to Analytical Methods for 5-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of 5-Chloro-2-methylphenol. Due to a lack of extensive, direct cross-validation studies in the published literature for this specific analyte, this comparison is based on established methods for structurally similar chlorophenols and methylphenols. The performance data presented is extrapolated from these related compounds to provide a reasonable expectation of method performance. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as they are widely used for the analysis of phenolic compounds.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the expected performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound. These values are based on typical performance for similar phenolic compounds.[1][2][3]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Detector Photodiode Array (PDA) or UV-VisFlame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS)
Limit of Detection (LOD) 0.51 - 13.79 µg/L[2]< 20 ng/L (with MS)[2]
Limit of Quantification (LOQ) Data not readily available for this compound; typically in the low µg/L range.Data not readily available for this compound; typically in the ng/L to low µg/L range.
Linearity (R²) > 0.99[2]> 0.99[2]
Precision (%RSD) < 12%[2]< 10%[2]
Accuracy (% Recovery) 67.9 - 99.6%[2]70 - 106%[2]
Sample Derivatization Not typically required.May be required to improve volatility and chromatographic performance.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for phenolic compounds and can be adapted for the specific analysis of this compound.[1][2][3]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a generalized procedure for the analysis of phenolic compounds.[3]

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer component

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., with 0.1% phosphoric acid). The gradient can be optimized, for example, starting with 30% acetonitrile and increasing to 80% over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent like methanol (B129727) or acetonitrile.

  • Create a series of calibration standards through serial dilution of the stock solution.

  • Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection. If pre-concentration is needed, a solid-phase extraction (SPE) procedure can be employed.[3]

Gas Chromatography (GC) with Mass Spectrometry (GC-MS)

This protocol is based on generalized methods for chlorophenol analysis.[2][4]

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass spectrometer (MS) detector.

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Standards:

  • Methylene (B1212753) chloride or other suitable solvent (GC grade)

  • Derivatizing agent (if necessary)

  • This compound reference standard

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injection Mode: Splitless

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, using characteristic ions of this compound.

5. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in methylene chloride.

  • Prepare a series of calibration standards by serial dilution.

  • For aqueous samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to extract the analyte and concentrate it.[2]

  • Derivatization may be performed to improve the chromatographic properties of the analyte.[4]

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Define_Purpose Define Purpose and Acceptance Criteria Select_Methods Select Analytical Methods (e.g., HPLC, GC-MS) Define_Purpose->Select_Methods Develop_Protocol Develop Cross-Validation Protocol Select_Methods->Develop_Protocol Prepare_Samples Prepare Standard and QC Samples Develop_Protocol->Prepare_Samples Analyze_Method1 Analyze Samples with Method 1 (e.g., HPLC) Prepare_Samples->Analyze_Method1 Analyze_Method2 Analyze Samples with Method 2 (e.g., GC-MS) Prepare_Samples->Analyze_Method2 Collect_Data Collect and Process Data from Both Methods Analyze_Method1->Collect_Data Analyze_Method2->Collect_Data Statistical_Analysis Perform Statistical Comparison (e.g., t-test, Bland-Altman) Collect_Data->Statistical_Analysis Assess_Equivalence Assess Method Equivalence Against Acceptance Criteria Statistical_Analysis->Assess_Equivalence Report Generate Cross-Validation Report Assess_Equivalence->Report

Caption: General workflow for the cross-validation of analytical methods.

References

A Comparative Guide to Purity Assessment of Synthesized 5-Chloro-2-methylphenol: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds like 5-Chloro-2-methylphenol is a critical step in ensuring the quality, safety, and efficacy of downstream applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of this compound. Detailed experimental protocols and extrapolated performance data are presented to facilitate informed method selection.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical and chemical analysis for the separation, identification, and quantification of compounds in a mixture. Its high resolution and sensitivity make it particularly well-suited for evaluating the purity of synthesized molecules such as this compound.

A robust analytical method should effectively separate the main compound from potential process-related impurities and degradation products. The synthesis of this compound typically proceeds via two primary routes: the diazotization of 5-chloro-2-methylaniline (B43014) followed by hydrolysis, or the hydroxylation of p-chlorotoluene. Based on these synthetic pathways, potential impurities may include:

  • Starting Materials: Unreacted 5-chloro-2-methylaniline or p-chlorotoluene.

  • Isomeric Impurities: Positional isomers such as 2-chloro-5-methylphenol, 4-chloro-2-methylphenol, and other cresol (B1669610) isomers.

  • By-products: Compounds formed from side reactions during synthesis.

This guide will focus on a proposed HPLC method, with performance characteristics extrapolated from closely related compounds, and compare it with Gas Chromatography-Mass Spectrometry (GC-MS) and a classical titrimetric method.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the expected performance characteristics for the analysis of this compound using HPLC, GC-MS, and Titration. It is important to note that the HPLC and GC-MS data are based on typical performance for similar phenolic compounds and should be validated for this specific analyte.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Titration (Bromination Method)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass analysis for detection.Quantitative chemical reaction (bromination of the phenol) followed by determination of the endpoint.
Typical Detector Photodiode Array (PDA) or UV-VisMass Spectrometer (MS), Flame Ionization Detector (FID)Visual (indicator) or Potentiometric
Limit of Detection (LOD) 0.01 - 0.1 µg/mL<0.1 µg/mL (MS)Typically in the mg/mL range
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL<0.3 µg/mL (MS)Typically in the mg/mL range
Linearity Range 0.05 - 50 µg/mL0.5 - 100 µg/mLDependent on titrant concentration
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Sample Derivatization Not typically required.Often required to increase volatility and thermal stability.Not required.
Primary Advantages High precision and accuracy for non-volatile compounds.[1]High sensitivity and selectivity, definitive identification.[2]High precision, low cost, no specialized equipment.
Primary Disadvantages Higher equipment cost.[3]Requires derivatization, higher equipment cost.[2]Non-specific, susceptible to interference from other reducing substances.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method (Proposed)

This protocol is adapted from established methods for structurally similar chlorophenols and nitrophenols and serves as a strong starting point for the purity assessment of this compound.[1]

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a Photodiode Array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or other suitable buffer).

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid). For instance, starting with 40% acetonitrile and increasing to 70% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 280 nm is a suitable starting point.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent like methanol (B129727) or acetonitrile.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve the synthesized this compound sample in the mobile phase or a compatible solvent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent sensitivity and selectivity, making it a powerful tool for identifying and quantifying trace impurities.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary GC column suitable for phenolic compounds (e.g., a mid-polarity column).

Reagents and Standards:

  • A suitable solvent (e.g., methylene (B1212753) chloride).

  • This compound reference standard.

  • Derivatizing agent (e.g., BSTFA - N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility and peak shape.

Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for quantification.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in methylene chloride.

  • Create a series of calibration standards through serial dilution.

  • For both standards and samples, perform a derivatization step by reacting with BSTFA according to standard procedures.

Alternative Method 2: Titration (Bromination Method)

This classical method provides a cost-effective way to determine the overall purity of the phenolic compound but lacks the specificity to identify and quantify individual impurities.

Principle: Phenols react quantitatively with a known excess of bromine in an acidic solution. The unreacted bromine is then determined by adding potassium iodide and titrating the liberated iodine with a standard solution of sodium thiosulfate (B1220275).

Reagents:

  • Standardized brominating solution (potassium bromate (B103136) and potassium bromide).

  • Standardized sodium thiosulfate solution.

  • Potassium iodide solution.

  • Starch indicator solution.

  • Hydrochloric acid.

Procedure:

  • Accurately weigh a sample of synthesized this compound and dissolve it in a suitable solvent.

  • Add a known excess of the standard brominating solution and hydrochloric acid. Allow the reaction to proceed in a stoppered flask, protected from light.

  • Add potassium iodide solution, which reacts with the excess bromine to liberate iodine.

  • Titrate the liberated iodine with the standard sodium thiosulfate solution using starch as an indicator.

  • Perform a blank titration without the sample to determine the initial amount of bromine.

  • Calculate the percentage purity based on the amount of bromine consumed by the this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolution Dissolution in appropriate solvent filtration Filtration (0.45 µm) dissolution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV/PDA Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification purity Purity Calculation (% Area) quantification->purity

Caption: Experimental workflow for purity assessment of this compound via HPLC.

signaling_pathway cluster_synthesis Synthesis Routes cluster_product Synthesized Product cluster_impurities Potential Impurities start1 5-chloro-2-methylaniline product This compound start1->product start2 p-chlorotoluene start2->product imp1 Unreacted Starting Materials product->imp1 imp2 Isomeric Impurities product->imp2 imp3 By-products product->imp3

Caption: Logical relationship of synthesis routes to potential impurities.

Conclusion

Both HPLC and GC-MS are powerful chromatographic techniques for the purity assessment of this compound. HPLC is often preferred for routine quality control due to its direct analysis capabilities for non-volatile compounds.[3] GC-MS, on the other hand, provides higher sensitivity and structural information, making it ideal for the identification of unknown impurities at trace levels.[2] The classical titration method, while less specific, offers a simple and cost-effective means for determining overall purity. The choice of the most suitable method will depend on the specific requirements of the analysis, including the need for impurity identification, the required level of sensitivity, and the available instrumentation. For regulatory purposes, a validated, stability-indicating HPLC method is typically the gold standard for purity determination and impurity profiling.

References

comparative study of the antimicrobial efficacy of different chlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chlorophenol Performance with Supporting Experimental Data

Chlorophenols, a class of aromatic organic compounds, have long been recognized for their antimicrobial properties, leading to their use as disinfectants and preservatives. This guide provides a comparative study of the antimicrobial efficacy of different chlorophenols, focusing on their activity against a range of common pathogens. The data presented is intended to assist researchers and professionals in drug development in understanding the relative potencies of these compounds and the methodologies used to evaluate them.

Quantitative Comparison of Antimicrobial Efficacy

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

The following tables summarize the available MIC and MBC values for various chlorophenols against common bacterial and fungal species. It is important to note that these values have been compiled from various studies and direct comparisons should be made with caution, as experimental conditions can vary between studies.

Chlorophenol DerivativeTest OrganismMIC (µg/mL)MBC (µg/mL)
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamidePseudomonas aeruginosa512[1]512[1]
2,2'-methylenebis(4-chlorophenol)Pseudomonas aeruginosa36 (initial)Not Reported
4-Chlorophenol (as parachlorophenol)Staphylococcus aureus, Escherichia coliZone of inhibition data available, but not MIC values.Not Reported
ChlorocresolStaphylococcus aureus100200
PentachlorophenolPseudomonas aeruginosaCan tolerate up to 800 mg/L with a co-substrate.Not Reported

Note: The data for some chlorophenols against the specified microorganisms is limited in the public domain. The provided information represents the most relevant data found.

Mechanism of Action: A Focus on Membrane Disruption

The primary antimicrobial mechanism of phenolic compounds, including chlorophenols, involves the disruption of the microbial cell membrane.[2] This leads to a cascade of events culminating in cell death. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability. This disruption leads to the leakage of essential intracellular constituents, such as ions, ATP, and nucleic acids, and the dissipation of the proton motive force, which is critical for ATP synthesis and transport processes. At higher concentrations, phenolic compounds can also cause the coagulation of cytoplasmic proteins.

cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Proteins Membrane Proteins Chlorophenol Chlorophenol Disruption Membrane Disruption & Increased Permeability Chlorophenol->Disruption Interacts with Leakage Leakage of Intracellular Components (Ions, ATP) Disruption->Leakage Leads to Death Cell Death Leakage->Death Results in

Proposed mechanism of chlorophenol action on bacterial cells.

Experimental Protocols: Determining Antimicrobial Efficacy

The determination of MIC and MBC values is crucial for assessing the antimicrobial efficacy of compounds. The following protocols are based on standardized methods.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the chlorophenol is prepared and serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, usually equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells are included: a positive control (microorganism and broth, no antimicrobial) and a negative control (broth only).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • Result Interpretation: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed as a subsequent step to the MIC assay to determine the killing activity of the antimicrobial agent.

  • Subculturing: A small aliquot (e.g., 10 µL) is taken from each well of the MIC plate that showed no visible growth.

  • Plating: The aliquots are plated onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

  • Result Interpretation: The number of colonies on each plate is counted. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum.[3][4]

start Start prep_agent Prepare Serial Dilutions of Chlorophenol start->prep_agent prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate_mic Incubate Plate (18-24h at 37°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture Proceed to MBC end End read_mic->end MIC Determination Complete incubate_mbc Incubate Agar Plates (24h at 37°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc read_mbc->end

Experimental workflow for determining MIC and MBC.

References

Confirming Reaction Products of 5-Chloro-2-methylphenol: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and chemical synthesis, precise identification of reaction products is paramount. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for confirming the products of reactions involving 5-Chloro-2-methylphenol. We present supporting experimental data, detailed protocols, and visual aids to facilitate a deeper understanding of these methodologies.

Mass Spectrometry for the Analysis of this compound and Its Reaction Products

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It is an indispensable tool for identifying unknown compounds, quantifying known materials, and elucidating molecular structures. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed method.

Direct GC-MS Analysis of this compound

Direct analysis of this compound by GC-MS is feasible. The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak ([M]⁺) at m/z 142, corresponding to its molecular weight. Due to the presence of the chlorine isotope ³⁷Cl, a characteristic [M+2]⁺ peak at m/z 144 is also observed with an intensity of about one-third of the molecular ion peak.

Table 1: Key Mass Fragments for this compound

m/zIon Structure/FragmentInterpretation
144[C₇H₇³⁷ClO]⁺Molecular ion with ³⁷Cl isotope
142[C₇H₇³⁵ClO]⁺Molecular ion with ³⁵Cl isotope
107[M - Cl]⁺Loss of a chlorine atom
79[C₆H₇]⁺Loss of CO and Cl
77[C₆H₅]⁺Loss of CH₂O and Cl
Derivatization for Enhanced GC-MS Analysis

Phenols can be challenging to analyze directly by GC-MS due to their polarity, which can lead to poor peak shape and tailing. Derivatization, a process of chemically modifying a compound to produce a new compound with properties that are more amenable to a particular analytical method, is often employed. For phenols, silylation is a common derivatization technique that replaces the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing volatility and improving chromatographic performance.

Table 2: Comparison of Underivatized vs. Silylated this compound for GC-MS Analysis

ParameterUnderivatized this compoundTMS-Derivatized this compound
Molecular Weight 142.58 g/mol 214.72 g/mol
GC Elution Time Longer, potential for peak tailingShorter, sharper peaks
Mass Spectrum Molecular ion at m/z 142/144Molecular ion at m/z 214/216
Sensitivity ModerateEnhanced

Confirming Reaction Products of this compound

To illustrate the utility of mass spectrometry in confirming reaction products, we will consider two common types of reactions for phenols: electrophilic substitution and oxidation.

Electrophilic Substitution: Nitration

Phenols are highly activated towards electrophilic aromatic substitution. The nitration of this compound is expected to yield a mixture of isomers. The primary product of direct nitration is anticipated to be 4-chloro-2-methyl-6-nitrophenol.[1] Another potential product, especially if the hydroxyl group is protected during synthesis, is 4-chloro-2-methyl-5-nitrophenol.[1]

Table 3: Expected Mass Spectrometry Data for Nitration Products of this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M]⁺ (m/z)Key Fragments (m/z)
4-Chloro-2-methyl-6-nitrophenolC₇H₆ClNO₃187.58187/189157/159 ([M-NO]⁺), 141/143 ([M-NO₂]⁺)
4-Chloro-2-methyl-5-nitrophenolC₇H₆ClNO₃187.58187/189157/159 ([M-NO]⁺), 141/143 ([M-NO₂]⁺)
Oxidation

The oxidation of chlorophenols can lead to the formation of various products, including benzoquinones, and upon further oxidation, ring-opening to form smaller organic acids. For instance, the oxidation of the related compound 4-chlorocresol can result in complete dechlorination to form oxalic acid and formic acid.[2] A potential initial oxidation product of this compound is 5-Chloro-2-methyl-1,4-benzoquinone.

Table 4: Expected Mass Spectrometry Data for a Potential Oxidation Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M]⁺ (m/z)Key Fragments (m/z)
5-Chloro-2-methyl-1,4-benzoquinoneC₇H₅ClO₂156.57156/158128/130 ([M-CO]⁺), 93 ([M-CO-Cl]⁺)

Experimental Protocols

Sample Preparation for GC-MS Analysis (Derivatization)
  • Sample Dissolution: Dissolve approximately 1 mg of the this compound reaction product mixture in 1 mL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Derivatizing Agent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Analysis: Allow the sample to cool to room temperature before injecting it into the GC-MS system.

GC-MS Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques can also be employed for the analysis of this compound and its reaction products, each with its own advantages and limitations.

Table 5: Comparison of Analytical Techniques for this compound Analysis

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile and thermally labile compounds; no derivatization required.Lower resolution than GC for some compounds; can be less sensitive than GC-MS.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency; small sample volume required.Less sensitive than GC-MS; primarily suitable for charged molecules.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule's vibrations.Provides functional group information; non-destructive.Not suitable for complex mixture analysis without prior separation; less sensitive than mass spectrometry.

Visualizing Analytical Workflows and Fragmentation

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow for GC-MS analysis and a proposed fragmentation pathway for this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis ReactionMixture Reaction Mixture Dissolution Dissolution in Solvent ReactionMixture->Dissolution Derivatization Derivatization (e.g., Silylation) Dissolution->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Mass Spectral Library Search DataAcquisition->LibrarySearch ProductConfirmation Product Confirmation LibrarySearch->ProductConfirmation

Caption: Experimental workflow for GC-MS analysis of reaction products.

Fragmentation_Pathway Parent This compound [C₇H₇ClO]⁺˙ m/z = 142/144 Frag1 Loss of Cl [C₇H₇O]⁺ m/z = 107 Parent->Frag1 - Cl Frag2 Loss of CH₃ [C₆H₄ClO]⁺ m/z = 127/129 Parent->Frag2 - CH₃ Frag3 Loss of CO [C₆H₇Cl]⁺˙ m/z = 114/116 Parent->Frag3 - CO Frag4 Loss of HCl [C₇H₆O]⁺˙ m/z = 106 Parent->Frag4 - HCl

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

Mass spectrometry, particularly GC-MS, stands out as a highly sensitive and specific technique for confirming the reaction products of this compound. The ability to obtain molecular weight information and characteristic fragmentation patterns allows for unambiguous identification of products, even in complex mixtures. While derivatization is often beneficial for improving chromatographic performance, direct analysis is also possible. Alternative techniques such as HPLC and capillary electrophoresis offer viable options, especially for non-volatile or thermally sensitive products where GC-MS may not be suitable. The choice of the optimal analytical method will ultimately depend on the specific reaction products, the complexity of the sample matrix, and the required sensitivity and selectivity of the analysis.

References

Quantitative Analysis of 5-Chloro-2-methylphenol in Environmental Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5-Chloro-2-methylphenol, a compound of environmental concern, necessitates robust analytical methodologies. This guide provides a comprehensive comparison of the primary chromatographic techniques employed for its determination in environmental matrices: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate method hinges on factors such as the sample matrix, required sensitivity, and available instrumentation.

Method Performance Comparison

The performance of GC and HPLC for the analysis of this compound is summarized below. It is important to note that while extensive validated methods for this specific analyte are not abundantly available in published literature, the data presented here is extrapolated from established methods for structurally similar chlorophenols and nitrophenols, providing a reasonable expectation of method performance.[1]

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[1]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]
Typical Detector Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS).[1]Photodiode Array (PDA) or UV-Vis.[1]
Limit of Detection (LOD) 0.1 - 1 µg/mL (FID), <0.1 µg/mL (ECD/MS).[1]0.01 - 0.1 µg/mL.[1]
Limit of Quantification (LOQ) 0.3 - 3 µg/mL (FID), <0.3 µg/mL (ECD/MS).[1]0.03 - 0.3 µg/mL.[1]
Linearity Range 0.5 - 100 µg/mL.[1]0.05 - 50 µg/mL.[1]
Precision (%RSD) < 5%.[1]< 2%.[1]
Accuracy (% Recovery) 95 - 105%.[1]98 - 102%.[1]
Sample Derivatization Often required for improved volatility and chromatographic performance.[2][3][4]Not typically required.[1]

Experimental Workflows

The general workflows for the analysis of this compound in water and soil samples using GC and HPLC are depicted below.

cluster_water Water Sample Analysis Workflow Water_Sample Water Sample Collection Filtration Filtration Water_Sample->Filtration Acidification Acidification (pH < 2) Filtration->Acidification Extraction Extraction (LLE or SPE) Acidification->Extraction Concentration Concentration Extraction->Concentration Analysis Instrumental Analysis (GC or HPLC) Concentration->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing cluster_soil Soil Sample Analysis Workflow Soil_Sample Soil Sample Collection Drying_Sieving Air Drying & Sieving Soil_Sample->Drying_Sieving Extraction Extraction (Soxhlet, Ultrasonic, or MAE) Drying_Sieving->Extraction Filtration_Cleanup Filtration & Cleanup Extraction->Filtration_Cleanup Concentration Concentration Filtration_Cleanup->Concentration Analysis Instrumental Analysis (GC or HPLC) Concentration->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

References

The Chemical Reactivity of Chlorophenol Isomers as a Predictor of Biological Disruption

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The environmental prevalence and industrial significance of chlorophenols necessitate a thorough understanding of their potential biological impact. For researchers in toxicology, environmental science, and drug development, discerning the relationship between the chemical properties of chlorophenol isomers and their biological reactivity is crucial for predicting toxicity and designing safer chemicals. This guide provides a comparative analysis of chlorophenol isomers, leveraging experimental data to explore the utility of chemical reactivity as a proxy for biological activity.

Comparative Analysis of Biological and Chemical Reactivity

The biological effects of chlorophenol isomers are diverse, ranging from acute toxicity to specific molecular interactions such as enzyme inhibition. A key mechanism underlying their toxicity is the induction of oxidative stress.[1][2] Concurrently, their chemical properties, dictated by the number and position of chlorine substituents on the phenol (B47542) ring, significantly influence their reactivity and ultimate biological fate.

Acute Toxicity and Physicochemical Properties

The acute toxicity of chlorophenol isomers, often quantified by the median lethal dose (LD50), generally increases with the degree of chlorination.[3] This trend correlates with certain physicochemical properties, such as the octanol-water partition coefficient (log K_ow_), which is an indicator of a chemical's lipophilicity and potential to bioaccumulate.[4] The acidity of chlorophenols (pKa) also varies with isomer structure, influencing their ability to cross biological membranes and interact with cellular components.[5][6]

Chlorophenol IsomerMolecular Weight ( g/mol )pKalog K_ow_Oral LD50 in Mice (mg/kg)
2-Chlorophenol128.568.522.17~250
3-Chlorophenol128.569.022.50~350
4-Chlorophenol128.569.372.40~450
2,4-Dichlorophenol163.007.903.061276 - 1352[7]
2,5-Dichlorophenol163.007.513.12Female: < LD50 of PCP[8]
3,5-Dichlorophenol163.008.183.692389 (female), 2643 (male)[8]
2,4,6-Trichlorophenol197.456.423.68250 - 500 (estimated)[7]
Pentachlorophenol (B1679276)266.344.745.12117 (female), 177 (male)[8]

Note: LD50 values can vary between studies and sexes. The data presented is a synthesis from available literature for comparative purposes.[7][8] Physicochemical data is sourced from various databases and publications.[9]

Enzyme Inhibition

Chlorophenols can exert their toxic effects through the inhibition of key metabolic enzymes. A notable target is the cytochrome P450 (CYP) family of enzymes, which are crucial for the metabolism of a wide range of xenobiotics and endogenous compounds.[10] The inhibitory potential of chlorophenol isomers against specific CYP isoforms often correlates with the degree of chlorination and the substitution pattern.

Chlorophenol IsomerTarget EnzymeInhibition TypeIC50 (μM)Ki (μM)
2,4,6-TrichlorophenolCYP2C9Competitive30.337.86
2,3,4,6-TetrachlorophenolCYP2C8Non-competitive27.351.51
2,3,4,6-TetrachlorophenolCYP2C9Competitive5.87.27
PentachlorophenolCYP2C8Non-competitive12.322.28
PentachlorophenolCYP2C9Competitive2.20.68

Data sourced from a study on the inhibition of human CYP isoforms by various chlorophenols.[10]

Signaling Pathways and Experimental Workflows

The biological reactivity of chlorophenols often manifests through the activation of specific cellular signaling pathways in response to the chemical insult. Furthermore, standardized experimental workflows are essential for the consistent and reliable assessment of their toxicity.

Logical Relationship: Chemical Properties to Biological Reactivity

The journey from a chlorophenol's chemical structure to its ultimate biological effect is a multi-step process. Key chemical properties directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its interaction with biological targets and the subsequent cellular response.

G A Chlorophenol Isomer (Number & Position of Cl) B Physicochemical Properties (pKa, log Kow, Redox Potential) A->B C Chemical Reactivity (e.g., rate of oxidation) B->C D Biological Uptake & Distribution (ADME) B->D E Interaction with Biological Targets (Proteins, DNA, Lipids) C->E D->E F Biological Reactivity (Oxidative Stress, Enzyme Inhibition, Apoptosis) E->F

Caption: From Chemical Structure to Biological Effect.

Chlorophenol-Induced Oxidative Stress and Apoptosis Pathway

A common mechanism of chlorophenol-induced cytotoxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress, endoplasmic reticulum (ER) stress, and ultimately, apoptosis (programmed cell death).[11] This signaling cascade involves a complex interplay of various proteins and cellular compartments.

G cluster_0 Initiation cluster_1 Cellular Stress Response cluster_2 Execution A Chlorophenol Exposure B Increased ROS Production A->B C Oxidative Stress B->C D ER Stress C->D E Mitochondrial Membrane Potential Alteration C->E F Caspase Activation (e.g., Caspase-3) D->F E->F G Apoptosis F->G

Caption: Chlorophenol-Induced Cytotoxicity Pathway.

Experimental Workflow for In Vitro Toxicity Assessment

Assessing the toxicity of chlorophenol isomers in a laboratory setting typically follows a structured workflow, beginning with cell culture and exposure, followed by a series of assays to measure different aspects of cytotoxicity.

G A Cell Culture (e.g., Mouse Embryonic Fibroblasts) B Exposure to Chlorophenol Isomers (Varying Concentrations) A->B C Cell Viability Assay (e.g., MTT Assay) B->C D ROS Measurement (e.g., DCFH-DA Assay) B->D E Apoptosis Assay (e.g., Annexin V/PI Staining) B->E F Western Blot Analysis (for protein expression, e.g., Caspases, Bax/Bcl-2) B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Caption: In Vitro Chlorophenol Toxicity Workflow.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50)

The acute oral toxicity of chlorophenols is typically determined using rodent models, such as mice or rats. While specific protocols may vary, they generally adhere to standardized guidelines.

  • Animal Model: Healthy, young adult mice or rats of a specific strain are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: The chlorophenol isomer is dissolved or suspended in a suitable vehicle (e.g., corn oil, propylene (B89431) glycol). A range of doses is prepared.

  • Administration: A single dose of the test substance is administered to the animals via oral gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a period of 14 days.

  • Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 value with its 95% confidence interval is calculated using appropriate statistical methods (e.g., probit analysis).[7]

In Vitro Cytochrome P450 Inhibition Assay

The inhibitory effect of chlorophenols on CYP isoforms can be assessed using human liver microsomes.

  • Reaction Mixture: A typical reaction mixture contains human liver microsomes, a specific CYP isoform substrate (e.g., diclofenac (B195802) for CYP2C9), and a NADPH-generating system in a phosphate (B84403) buffer.

  • Inhibition: The chlorophenol isomer is pre-incubated with the reaction mixture before the addition of the substrate to initiate the reaction.

  • Metabolite Quantification: The reaction is terminated after a specific time, and the formation of the metabolite is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Determination: The concentration of the chlorophenol isomer that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), experiments are performed with varying concentrations of both the substrate and the inhibitor.[10]

Conclusion

The available data strongly suggest that the chemical reactivity of chlorophenol isomers, governed by their physicochemical properties, is a significant determinant of their biological reactivity. Increasing chlorination generally leads to higher lipophilicity, greater acidity, and enhanced toxicity and enzyme inhibitory potential. This relationship, however, is not always linear, and the specific position of the chlorine atoms can have a profound impact on biological activity. For researchers, understanding these structure-activity relationships is paramount for predicting the toxicological profiles of novel compounds and for the development of safer alternatives. The experimental protocols and signaling pathways outlined in this guide provide a framework for the continued investigation of the intricate interplay between the chemical and biological properties of chlorophenols.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-2-methylphenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Chloro-2-methylphenol is critical for ensuring laboratory safety, protecting environmental health, and adhering to regulatory standards. This compound is classified as hazardous, being harmful if swallowed, inhaled, or in contact with skin, and is very toxic to aquatic life.[1] Adherence to the following procedural guidelines is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area or within a chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[3][4][5] Under no circumstances should this chemical or its containers be disposed of via standard trash or down the sanitary sewer drain.[1][2][6]

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify all waste containing this compound. This includes pure unused chemical, reaction mixtures, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials.

  • Segregate: Collect waste containing this compound separately from other waste streams.[4] As a chlorinated phenol, it is crucial to segregate it as halogenated organic waste.[4] Do not mix with non-halogenated solvents or other incompatible waste types.[3][6]

Step 2: Waste Collection and Containment

  • Select Container: Use a designated, compatible, and leak-proof container for waste collection.[3][7] The container must be chemically resistant to this compound. Often, the original product container can be used.[3]

  • Keep Closed: The waste container must be securely capped at all times, except when actively adding waste.[2][3][5] This prevents the release of harmful vapors and reduces the risk of spills.[3]

  • Contaminated Materials: Solid waste contaminated with this compound, such as gloves and absorbent pads, should be collected in a separate, clearly labeled, sealed container.[2]

Step 3: Labeling Hazardous Waste

  • Label Correctly: Affix a hazardous waste label to the container as soon as you begin accumulating waste.[2][3]

  • Complete Information: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or percentage of each constituent in the waste mixture.[3]

Step 4: Handling Spills and Empty Containers

  • Spill Cleanup: In case of a spill, ensure the area is well-ventilated and wear appropriate PPE.[1] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Sweep or shovel the material into a suitable, labeled container for disposal as hazardous waste.[1][8] Do not allow the spill to enter drains or surface waters.[1]

  • Empty Containers: A container that held this compound is not considered empty until it has been properly rinsed. The first rinse must be collected and disposed of as hazardous waste.[6] After thorough rinsing and air-drying, deface the original label before disposing of the container.[7]

Step 5: Storage and Final Disposal

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[7] This area should be secure and away from incompatible materials.[3]

  • Arrange Pickup: Do not attempt to treat or dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) department to request a hazardous waste pickup.[2][4] The final disposal method will be handled by a licensed facility, likely through controlled incineration with flue gas scrubbing or another approved method.[1][4]

Chemical and Hazard Profile

The following table summarizes key quantitative data for this compound.

PropertyValueCitation(s)
CAS Number 5306-98-9[1][9][10]
Molecular Formula C₇H₇ClO[10][11]
Molecular Weight 142.58 g/mol [9][10]
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, STOT SE 3[9][10]
Signal Word Danger / Warning[1][9]
Water Hazard Class (WGK) 3 (highly hazardous for water)[9]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is outlined below. This process ensures safety and regulatory compliance from waste generation to final removal.

G Workflow for this compound Disposal A Waste Generation (e.g., expired chemical, contaminated labware, reaction byproduct) B Is the waste halogenated? (Contains this compound) A->B C Segregate as HALOGENATED ORGANIC WASTE B->C Yes K Segregate as Non-Halogenated Waste B->K No D Select Appropriate, Leak-Proof Container C->D E Label Container: 'HAZARDOUS WASTE' + Chemical Name + Composition D->E F Keep Container Securely Closed (Except when adding waste) E->F G Store in Designated Satellite Accumulation Area F->G H Container Full or Ready for Disposal? G->H H->G No I Contact EHS for Hazardous Waste Pickup H->I Yes J EHS transports to Licensed Disposal Facility I->J

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 5-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling and disposal of 5-Chloro-2-methylphenol are paramount. This substituted phenol (B47542) presents several hazards, necessitating strict adherence to safety protocols to minimize risk and ensure a secure laboratory environment.

Hazard Profile: this compound is harmful if swallowed, in contact with skin, or inhaled.[1] It causes skin irritation and serious eye damage.[1] Furthermore, it is very toxic to aquatic life, requiring careful disposal to prevent environmental contamination.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Standard/Specification
Eyes/Face Chemical safety goggles and a face shield where splashing is possible.EN 166 or OSHA 29 CFR 1910.133.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves for degradation or punctures before use.EN 374-1.
Body Laboratory coat or a chemical-resistant apron.General Laboratory Standard.
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.NIOSH (US) or CEN (EU) approved.
Feet Closed-toe, sturdy footwear.General Laboratory Standard.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial for minimizing the risks associated with this compound.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled or stored.[2]

  • Remove any contaminated clothing immediately and wash it before reuse.[1]

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a fume hood, covering the surface with an absorbent, disposable liner.

  • Weighing: When weighing the solid, perform this task in a ventilated enclosure or use a tare method where the container is sealed before being removed from the hood for weighing.[4]

  • Dispensing: Use dedicated spatulas and glassware. Avoid creating dust. If dissolving, add the solid to the solvent slowly.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wipe down the work area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.[5]

Storage:

  • Store in a tightly closed, properly labeled container.[1]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

  • Store below eye level to prevent accidental spillage during retrieval.[3]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Prepare Fume Hood Work Area prep1->prep2 prep3 Ensure Emergency Equipment is Accessible prep2->prep3 handle1 Weigh Solid in Ventilated Enclosure prep3->handle1 handle2 Dispense Using Dedicated Equipment handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 post1 Decontaminate Equipment and Work Area handle3->post1 post2 Properly Store or Dispose of Chemical post1->post2 post3 Remove PPE and Wash Hands post2->post3

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a labeled, sealable container for hazardous waste. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth), then sweep up and place in a hazardous waste container.[1][3]

  • Decontaminate: Clean the spill area with a suitable solvent (such as 70% isopropanol (B130326) or ethanol) and then with soap and water.[5][6]

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Emergency Response Workflow

cluster_assess Immediate Assessment cluster_exposure Exposure Response cluster_spill Spill Response start Exposure or Spill Occurs assess_type Determine Type: Exposure or Spill start->assess_type expo_skin Skin: Wash with Soap & Water assess_type->expo_skin Skin Contact expo_eye Eyes: Flush with Water assess_type->expo_eye Eye Contact expo_inhale Inhalation: Move to Fresh Air assess_type->expo_inhale Inhalation expo_ingest Ingestion: Rinse Mouth, Do Not Induce Vomiting assess_type->expo_ingest Ingestion spill_evac Evacuate and Ventilate Area assess_type->spill_evac Spill expo_medical Seek Immediate Medical Attention expo_skin->expo_medical expo_eye->expo_medical expo_inhale->expo_medical expo_ingest->expo_medical spill_ppe Don Appropriate PPE spill_evac->spill_ppe spill_contain Contain and Collect Spill spill_ppe->spill_contain spill_decon Decontaminate Spill Area spill_contain->spill_decon spill_dispose Dispose of Cleanup Materials as Hazardous Waste spill_decon->spill_dispose

Caption: A flowchart outlining the immediate actions to be taken in the event of an exposure to or spill of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm and ensure regulatory compliance.

Waste Segregation and Collection:

  • Halogenated Waste: this compound is a halogenated organic compound. It must be collected in a designated hazardous waste container for halogenated organic waste.[7] Do not mix with non-halogenated waste.[7][8]

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, must be considered hazardous waste and collected in a designated, labeled solid waste container.[9]

Disposal Protocol:

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Container Management: Keep waste containers securely closed except when adding waste. Store them in a designated satellite accumulation area.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[10] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[10]

Disposal Decision Workflow

cluster_waste_type Identify Waste Type cluster_collection Waste Collection cluster_final_disposal Final Disposal start Generate this compound Waste waste_chem Chemical Waste (Pure or in solution) start->waste_chem waste_solid Contaminated Solid Waste (Gloves, paper towels, etc.) start->waste_solid collect_chem Collect in Designated 'Halogenated Organic Waste' Container waste_chem->collect_chem collect_solid Collect in Designated 'Solid Hazardous Waste' Container waste_solid->collect_solid label_container Ensure Container is Properly Labeled collect_chem->label_container collect_solid->label_container store_container Store in Satellite Accumulation Area label_container->store_container contact_ehs Arrange for Pickup by EHS or Licensed Contractor store_container->contact_ehs

Caption: A decision-making workflow for the proper segregation and disposal of waste containing this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-methylphenol
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.